Trotabresib

Catalog No.
S3469473
CAS No.
1706738-98-8
M.F
C21H21NO4S
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trotabresib

CAS Number

1706738-98-8

Product Name

Trotabresib

IUPAC Name

4-[2-(cyclopropylmethoxy)-5-methylsulfonylphenyl]-2-methylisoquinolin-1-one

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C21H21NO4S/c1-22-12-19(16-5-3-4-6-17(16)21(22)23)18-11-15(27(2,24)25)9-10-20(18)26-13-14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3

InChI Key

UWZAJPITKGWMFJ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)S(=O)(=O)C)OCC4CC4

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)S(=O)(=O)C)OCC4CC4

The exact mass of the compound Trotabresib is 383.11912932 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trotabresib mechanism of action BET inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Characteristics

The table below summarizes the core mechanistic and chemical properties of trotabresib.

Property Description
Drug Type Small molecule drug, epigenetic reader domain inhibitor [1] [2]
Primary Target Bromodomain and extra-terminal (BET) protein family (BRD2, BRD3, BRD4, BRDT) [3] [1] [4]
Mechanism of Action Reversible binding to BET bromodomains, disrupting their interaction with acetylated lysine residues on histones [3]. This displaces BET proteins from chromatin, leading to downregulation of key oncogenes like MYC [3] [4].
Key Molecular Effect Inhibition of BRD4-mediated recruitment of transcriptional regulators (e.g., Mediator complex, P-TEFb), suppressing transcription of genes controlled by super-enhancers [3] [4].
Administration Oral [3]
CNS Penetration Demonstrated penetration of the blood-brain-tumor barrier in patients [5] [6]

The following diagram illustrates the core mechanism of action of this compound and its downstream effects on cancer cell proliferation and survival:

G AcHist Acetylated Histones BET BET Protein (e.g., BRD4) AcHist->BET Binds Mediator Mediator Complex & P-TEFb BET->Mediator Recruits Transcription Transcription Elongation Mediator->Transcription Oncogenes Oncogene Expression (e.g., MYC) Transcription->Oncogenes Growth Uncontrolled Cell Growth & Survival Oncogenes->Growth This compound This compound This compound->BET Inhibits

This compound mechanism of action: inhibits BET protein binding to acetylated histones, disrupting oncogene transcription.

Clinical Evidence and Experimental Data

Clinical studies support this compound's antitumor activity and manageable safety profile in advanced cancers.

Clinical Trial Efficacy and Safety

Data from the Phase I CC-90010-ST-001 trial in heavily pretreated patients show this compound's activity and common adverse events [3]:

Trial Part Patient Population Recommended Phase 2 Dose (RP2D) Efficacy Most Common Grade 3/4 TRAEs
Part A (Dose Escalation) Advanced Solid Tumors (N=67) & R/R DLBCL (N=2) 45 mg/day, 4 days on/24 days off (or 30 mg/day, 3 days on/11 days off) [3] ORR: 2.9%; CBR: 17.4% [3] Hematological (thrombocytopenia, neutropenia, anemia) [3]
Part B (Dose Expansion) R/R DLBCL (N=23) 45 mg/day, 4 days on/24 days off [3] ORR: 13.0% [3] Thrombocytopenia (78%), Anemia (26%), Neutropenia (26%) [3]
Part C (Dose Expansion) Advanced Solid Tumors (N=41) 45 mg/day, 4 days on/24 days off [3] ORR: 0.0%; CBR: 31.7% [3] Thrombocytopenia (17%) [3]
Brain Penetration Study Protocol and Findings

The Phase I "window-of-opportunity" CC-90010-GBM-001 study specifically evaluated CNS penetration in recurrent high-grade glioma patients [5] [6].

Experimental Workflow:

  • Preoperative Treatment: Patients received this compound 30 mg/day for 4 days before salvage resection [5].
  • Sample Collection: Plasma and resected brain tumor tissue samples were collected 6-24 hours after the last dose [5].
  • Analysis: this compound concentrations were measured in plasma and tissue to calculate the tissue:plasma ratio and unbound partition coefficient (KPUU) [5].
  • Maintenance Phase: After recovery, patients received maintenance this compound 45 mg/day (4 days on/24 days off) [5].

Key Quantitative Findings:

Metric Result
Mean Brain Tumor Tissue:Plasma Ratio 0.84 [5] [6]
Estimated Unbound Partition Coefficient (KPUU) 0.37 [5] [6]
Most Frequent Grade 3/4 TRAE (Maintenance) Thrombocytopenia (5/16 patients) [5] [6]

Preclinical Insights and Research Applications

Preclinical studies using BET inhibitors like this compound provide insights into oncogene dependencies and potential resistance mechanisms.

Key Findings on MYC Dependency:

  • BET inhibition induces growth arrest in B-cell lymphoma cell lines regardless of MYC genetic status [4].
  • Apoptosis following BET inhibition correlates with high baseline MYC protein levels, indicating a "MYC dependency" in a subset of lymphomas [4].
  • In resistant lymphomas, non-canonical WNT/Hippo pathways may drive proliferation, suggesting combination therapy targets [4].

Research Implications and Ongoing Studies

This compound's profile supports further clinical development, particularly through combination therapies.

  • Combination Rationale: Preclinical data show BET inhibition can target drug-tolerant persister cells, suggesting potential to delay tumor relapse when combined with standard therapies [2].
  • Ongoing Clinical Trials: this compound is under investigation in newly diagnosed glioblastoma in combination with temozolomide and radiotherapy (NCT04324840) [5] [2].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Trotabresib functions as an epigenetic reader domain inhibitor [1]. It targets the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), which are "readers" that recognize acetylated lysine residues on histone tails [2]. By inhibiting this interaction, this compound disrupts the recruitment of transcriptional complexes to chromatin, leading to the downregulation of key genes involved in cancer cell proliferation, survival, and oncogenic progression [3] [2]. Important downstream effects include the downregulation of the oncogene MYC and MGMT, a DNA repair protein associated with resistance to temozolomide chemotherapy [4].

The diagram below illustrates this mechanism and its functional consequences in a cancer cell.

G HistoneAcetylation Histone Acetylation BETProtein BET Protein (BRD2/3/4) HistoneAcetylation->BETProtein TranscriptionMachinery Transcription Machinery (e.g., P-TEFb) BETProtein->TranscriptionMachinery OncogeneExpression Expression of Oncogenes (e.g., MYC, MGMT) TranscriptionMachinery->OncogeneExpression CancerPhenotypes Cancer Phenotypes: Proliferation, Survival OncogeneExpression->CancerPhenotypes Inhibitor This compound (CC-90010) Inhibitor->BETProtein Inhibits Binding Downregulation Downregulation of Oncogenes TherapeuticEffects Therapeutic Effects: Antitumor Activity Downregulation->TherapeuticEffects

This compound inhibits BET proteins from binding to acetylated histones, preventing oncogene expression.

Clinical Application & Experimental Evidence

Clinical studies have established recommended Phase 2 doses (RP2D) and schedules for different treatment settings. The drug's ability to penetrate the blood-brain-tumor barrier is a key differentiator [5] [6].

Clinical Context Recommended Phase 2 Dose & Schedule Key Findings
Monotherapy (Solid Tumors & DLBCL) 45 mg/day, 4 days on/24 days off per 28-day cycle [5] [3] Manageable safety profile; antitumor activity in heavily pretreated patients; some patients on treatment for ≥2 years [3].
Combination with TMZ ± RT (Newly Diagnosed Glioblastoma) 30 mg/day, 4 days on/24 days off [4] [7] Well-tolerated in combination with standard therapy (TMZ + RT); RP2D established at 30 mg [4].
Pre-surgical "Window-of-Opportunity" (Recurrent High-Grade Glioma) 30 mg/day for 4 days prior to surgery [5] [6] Demonstrated notable brain tumor tissue penetration (tissue:plasma ratio of 0.84) and target engagement in resected tumor tissue [5] [6].

Pharmacokinetics and Pharmacodynamics

Key quantitative data from clinical studies are summarized below.

Parameter Value / Finding Context / Note
Brain Tumor Tissue:Plasma Ratio 0.84 [5] [6] Mean ratio, indicating significant penetration of the blood-brain-tumor barrier.
Estimated Unbound Partition Coefficient (KPUU) 0.37 [5] [6] Suggests effective free drug exposure in the brain tumor.
Most Frequent Grade 3/4 TRAE Thrombocytopenia [5] [3] Most common severe lab abnormality, generally manageable.
In Vitro Solubility (DMSO) ~50-77 mg/mL (130-200 mM) [1] [8] Hygroscopic DMSO can reduce solubility; use fresh solvent.

In Vitro Experimental Protocols

For researchers, here are key methodologies cited in the literature concerning this compound.

Cell Cytotoxicity Assay (from [8])

  • Cell Lines: Diffuse Midline Glioma (DMG) cells (e.g., DIPGXIII, HSJD-DIPG007).
  • Procedure: Cells are treated with a concentration range of this compound (e.g., 0-100 µM) for 48 hours. Cell viability is then measured using standard assays like MTT or CellTiter-Glo.
  • Outcome: this compound reduced cell survival with IC₅₀ values ranging from 0.6 to 7 µM, showing stronger activity against H3K27M mutant DMG cells [8].

Target Engagement in Patient Tissue (from [5])

  • Study Design: "Window-of-opportunity" trial where patients with recurrent high-grade glioma received this compound (30 mg/day for 4 days) before salvage resection.
  • Analysis: Resected brain tumor tissue and time-matched plasma samples were collected. Drug concentrations were measured via LC-MS/MS to calculate tissue:plasma ratios. Pharmacodynamic markers (e.g., gene expression changes) were also analyzed in blood and tumor tissue to confirm target engagement [5].

Safety and Tolerability Profile

The safety profile of this compound is characterized primarily by manageable hematological toxicities.

  • The most frequent grade 3/4 treatment-related adverse event is thrombocytopenia [5] [3]. Other common hematological toxicities include anemia and neutropenia [3].
  • Most non-hematological adverse events are mild to moderate in severity [4]. The safety profile supports further clinical investigation, including in combination regimens [4] [3].

This compound represents a promising BET inhibitor with confirmed CNS penetration. Its ongoing clinical development, particularly in glioblastoma and other solid tumors, is supported by its well-characterized mechanism, manageable safety profile, and encouraging early efficacy signals.

References

Trotabresib bromodomain and extraterminal domain inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Efficacy and Safety Data

The following table summarizes key efficacy and safety outcomes from pivotal clinical trials investigating trotabresib.

Trial (Identifier) / Population Efficacy Findings Safety Findings (Most Common Grade 3/4 TRAEs)

| CC-90010-ST-001 (NCT03220347) [1] • Heavily pretreated advanced solid tumors & R/R DLBCL | • Solid Tumors (Part C, N=41): CBR 31.7%; ORR 0.0% • R/R DLBCL (Part B, n=23): ORR 13.0% • Durable SD: Some patients with various tumors on treatment for ≥2 years | • Thrombocytopenia (78% in DLBCL; 17% in solid tumors) • Neutropenia (26% in DLBCL) • Anemia (26% in DLBCL) | | CC-90010-GBM-001 (NCT04047303) [2] • Recurrent high-grade glioma ("window-of-opportunity") | • 6-month PFS: 12% • Durable SD: 2 patients remained on treatment for 25 and 30 cycles | • Thrombocytopenia (5/16 patients during maintenance) | | CC-90010-GBM-002 (NCT04324840) [3] • Newly diagnosed glioblastoma (ndGBM), combination with TMZ ± RT | • 6-month PFS: 57.8% (adjuvant), 69.2% (concomitant) • Encouraging treatment duration: Median 33-34 weeks | • Well tolerated in combination; most TRAEs were mild or moderate |

Experimental Protocols from Key Studies

The methodologies from core clinical trials provide a framework for investigating this compound.

Phase I Monotherapy and Dose-Finding (CC-90010-ST-001) [1]
  • Study Design: Open-label, multicenter, phase I study comprising dose escalation (Part A) and expansion (Parts B & C) cohorts.
  • Patient Population: Heavily pretreated patients with advanced solid tumors or relapsed/refractory diffuse large B-cell lymphoma (R/R DLBCL).
  • Dosing Schedule: The primary dosing regimen established was 45 mg this compound orally once daily for 4 consecutive days, followed by a 24-day break (4 days on/24 days off) in a 28-day cycle. An alternative schedule of 30 mg for 3 days on/11 days off was also identified.
  • Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and determination of the Recommended Phase 2 Dose (RP2D).
  • Secondary/Exploratory Endpoints: Preliminary efficacy (Objective Response Rate (ORR), Clinical Benefit Rate (CBR)), pharmacokinetics (PK), and pharmacodynamics (PD).
"Window-of-Opportunity" CNS Penetration Study (CC-90010-GBM-001) [2]
  • Study Design: A phase I study in patients with recurrent high-grade gliomas scheduled for salvage resection.
  • Pre-operative Protocol: Patients received This compound 30 mg/day on Days 1-4 before surgery. Salvage resection was planned for 6-24 hours after the last (Day 4) dose.
  • Tissue and Plasma Collection: During surgery, resected brain tumor tissue was collected. A time-matched plasma sample was also taken to calculate the tissue-to-plasma ratio and the unbound partition coefficient (KPUU), a key metric for CNS penetration.
  • Post-operative Protocol: After recovery from surgery (≥4 weeks after the first dose), patients could initiate maintenance therapy with this compound 45 mg/day on a 4 days on/24 days off schedule.
  • Primary Endpoints: Measurement of this compound concentration in resected brain tumor tissue and plasma PK.
Combination Therapy with Standard of Care (CC-90010-GBM-002) [3]
  • Study Design: Phase Ib/II study in patients with newly diagnosed glioblastoma (ndGBM) after resection.
  • Concomitant Setting: this compound (15 or 30 mg, 4 days on/24 days off) was administered alongside standard radiotherapy (RT) and temozolomide (TMZ).
  • Adjuvant Setting: this compound (15, 30, or 45 mg, 4 days on/24 days off) was administered in combination with adjuvant TMZ for up to 6 cycles.
  • Primary Endpoints: Safety, tolerability, and determination of the RP2D for the combination.
  • Key Findings: The RP2D for this compound in combination was established as 30 mg (4 days on/24 days off). The combination was well-tolerated and did not alter the PK profile of this compound.

Signaling Pathways and Logical Workflow

This compound's mechanism and its investigation in glioblastoma can be visualized through its core signaling pathway and a key clinical trial workflow. The diagram below illustrates its primary mechanism of action and downstream effects.

Diagram 1: this compound inhibits BET proteins like BRD4 from binding to acetylated histones, disrupting the recruitment of transcriptional machinery and suppressing oncogene expression [4] [5].

The "window-of-opportunity" trial design provided critical clinical proof of this compound's brain penetration, as outlined in the workflow below.

G Start Patient Population: Recurrent High-Grade Glioma Scheduled for Salvage Resection PreOpDosing Pre-operative Dosing: This compound 30 mg/day (Days 1-4) Start->PreOpDosing Surgery Surgery & Tissue Collection (6-24 hours after last dose) PreOpDosing->Surgery Analysis Primary Analysis: This compound Concentration in Tumor Tissue & Plasma (Kpuu) Surgery->Analysis PostOp Post-operative Maintenance: This compound 45 mg (4 days on/24 days off) Surgery->PostOp After recovery

Diagram 2: The "window-of-opportunity" study design directly demonstrated this compound penetration in human brain tumor tissue [2].

Future Directions and Rationale for Combinations

The data support further development of this compound, particularly in combination regimens.

  • Overcoming Therapeutic Resistance: Preclinical data shows this compound downregulates MGMT expression [3]. This provides a strong rationale for combining it with TMZ in glioblastoma, as low MGMT activity is a known predictor of TMZ response.
  • Immunomodulatory Potential: Evidence suggests BET inhibitors can rescue T-cell exhaustion and may synergize with PD-1 inhibitors, offering a potential strategy to overcome glioblastoma's resistance to immunotherapy [5].
  • Dual Pathway Inhibition: Research in other cancers (e.g., medulloblastoma) shows that simultaneous inhibition of BRD4 and the PI3K pathway can overcome resistance mechanisms [6]. While not yet reported for this compound, this represents a compelling future research direction.

References

Trotabresib pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile

The pharmacokinetics (PK) of trotabresib have been evaluated across several studies, with detailed parameters available from the phase I study CC-90010-ST-001.

Parameter Value (Mean)
Dose 45 mg (4 days on/24 days off)
C~max~ 374 ng/mL
T~max~ 2-4 hours
AUC~0-24h~ 1860 h·ng/mL
Effective t~1/2~ ~20-24 hours
Food Effect No clinically relevant impact [1] [2].

A pivotal "window-of-opportunity" study (CC-90010-GBM-001) provided direct evidence of this compound's brain penetration. In patients with recurrent high-grade glioma who received this compound before salvage surgery, the drug was detectable in resected brain tumor tissue. The mean concentration ratio between brain tumor tissue and plasma was 0.84, with an estimated unbound partition coefficient (K~p,uu~) of 0.37, indicating notable penetration of the blood-brain-tumor barrier [3] [4].

Pharmacodynamic Profile & Mechanism

This compound exerts its effects by potently and reversibly binding to BET proteins, thereby disrupting their interaction with acetylated histones and leading to the downregulation of key oncogenes.

G BET_Inhib This compound (BET Inhibitor) BET_Proteins BET Proteins (BRD2, BRD3, BRD4) BET_Inhib->BET_Proteins Binds and Inhibits Histone Acetylated Histones BET_Proteins->Histone Recognizes and Binds Oncogenes Oncogene Transcription (MYC, FOSL1) Histone->Oncogenes Promotes Transcription Outcomes Antitumor Effects (Apoptosis, Cell Cycle Arrest) Oncogenes->Outcomes

Simplified pathway of BET inhibition by this compound, leading to suppression of oncogene transcription.

Key pharmacodynamic (PD) evidence includes:

  • Blood-based PD: A strong, dose-dependent reduction in the mRNA expression of CCR1 (C-C Chemokine Receptor Type 1) in whole blood, confirming systemic target engagement [1] [5].
  • Tumor-based PD: Modulation of pharmacodynamic markers was observed in resected brain tumor tissue, including downregulation of MYC and FOSL1, which are key drivers of cell proliferation and survival [3] [5].
  • Combination Rationale: Preclinical data shows that this compound downregulates MGMT expression, which may help overcome resistance to temozolomide in glioblastoma [6].

Clinical Trial Efficacy & Safety

This compound has shown encouraging antitumor activity and a manageable safety profile in heavily pretreated patients.

Tumor Type Efficacy Findings Safety Findings (Most Common Grade 3/4 TRAEs)
Advanced Solid Tumors (N=69, Part A) Clinical Benefit Rate (SD≥4 mos): 17.4%. Durable stable disease observed, with some patients on treatment for >2 years [1] [2]. Thrombocytopenia, anemia, neutropenia, elevated transaminases [1] [2].
Relapsed/Refractory DLBCL (N=23, Part B) Objective Response Rate: 13.0% [1] [2]. Thrombocytopenia (78%), anemia (26%), neutropenia (26%) [1] [2].
High-Grade Glioma (Recurrent) (N=20) 6-month PFS: 12%. Two patients remained on treatment with stable disease at cycles 25 and 30 [3]. Thrombocytopenia was the most frequent grade 3/4 event during maintenance [3].
Newly Diagnosed GBM (Combination) (N=32) RP2D of this compound established at 30 mg in combination with TMZ+RT. 6-month PFS: 57.8% (adjuvant) and 69.2% (concomitant) [6]. Combination was well tolerated; most TRAEs were mild or moderate [6].

Experimental Protocols for Key Assessments

For researchers, the methodologies from key clinical studies provide a template for experimental design.

1. Clinical PK and Tissue Penetration Study (Window-of-Opportunity) [3] [4]

  • Study Design: Phase I, NCT04047303.
  • Dosing: Patients received This compound 30 mg/day on Days 1-4 prior to scheduled salvage resection.
  • Sample Collection: Blood samples for plasma PK; tumor tissue samples collected during surgery (6-24 hours after the last dose).
  • Bioanalysis: Drug concentrations in plasma and brain tumor tissue homogenate were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • Data Analysis: Non-compartmental analysis for PK parameters. The brain tumor tissue-to-plasma ratio and unbound partition coefficient (K~p,uu~) were calculated.

2. Blood-Based Pharmacodynamics [1] [5]

  • Biomarker: CCR1 mRNA expression as a surrogate for target engagement.
  • Sample Collection: Peripheral whole blood samples collected pre-dose and at specified timepoints post-dose.
  • Methodology: RNA isolation followed by quantitative reverse transcription polymerase chain reaction (RT-qPCR).
  • Analysis: Fold-change in CCR1 mRNA levels relative to pre-dose baseline was calculated.

Future Research Directions

Current evidence supports the continued development of this compound, particularly through combination strategies.

  • Ongoing Trials: A phase Ib/II study (NCT04324840) is investigating this compound combined with adjuvant temozolomide and concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma [3] [6].
  • Novel Combinations: Emerging preclinical evidence suggests that rapid upregulation of FGFR1 is a key resistance mechanism to BET inhibition in glioblastoma. Co-targeting BET and FGFR1 demonstrates strong synergistic antitumor effects in vitro and in vivo, presenting a promising avenue for future clinical exploration [7].

References

Quantitative Brain Penetration & Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key pharmacokinetic and efficacy data from clinical trials investigating trotabresib in high-grade gliomas.

Metric Value / Outcome Study Context
Brain Tumor Tissue:Plasma Ratio Mean of 0.84 [1] [2] Recurrent high-grade glioma; 30 mg/day pre-surgery [1].
Estimated Unbound Partition Coefficient (KPUU) 0.37 [1] [2] Recurrent high-grade glioma; indicates active compound concentration [1].
Recommended Phase II Dose (RP2D) 30 mg and 45 mg (4 days on/24 days off in 28-day cycle) [3] Established in Phase I studies for solid tumors and lymphomas [3].
6-Month Progression-Free Survival (PFS) 12% (as monotherapy) [1] [2] Maintenance this compound (45 mg) after surgery in recurrent high-grade glioma [1].

| 6-Month PFS (Combination Therapy) | Adjuvant (TMZ): 57.8% Concomitant (TMZ+RT): 69.2% [4] | Newly diagnosed glioblastoma (ndGBM); Phase Ib trial (NCT04324840) [4]. | | Most Frequent Grade 3/4 Adverse Event| Thrombocytopenia [1] [2] | Safety profile was generally consistent with that of other BET inhibitors [1] [3]. |

Experimental Protocol & Methodology

The core data on this compound's brain penetration comes from a Phase I "window-of-opportunity" study (CC-90010-GBM-001, NCT04047303) [1] [2]. The workflow below illustrates the study design.

G Start Patient Population: Recurrent High-Grade Glioma Scheduled for Salvage Resection PreOp Pre-operative Treatment: This compound 30 mg/day for 4 consecutive days Start->PreOp Surgery Surgery & Tissue Analysis (6-24 hours after last dose) PreOp->Surgery PostOp Post-operative Maintenance: This compound 45 mg/day (4 days on/24 days off) Surgery->PostOp Endpoints Primary Endpoints Surgery->Endpoints P1 Plasma Pharmacokinetics (PK) Endpoints->P1 P2 This compound Concentration in Resected Tumor Tissue Endpoints->P2

Key Methodological Details [1]:

  • Patient Selection: Adults with recurrent WHO grade II-IV gliomas, ECOG PS 0-1, scheduled for salvage resection.
  • Tissue Analysis: this compound concentrations were measured in resected brain tumor tissue and compared with time-matched plasma samples to calculate the tissue:plasma ratio and the estimated unbound partition coefficient (KPUU).
  • Pharmacodynamic Assessments: Target engagement was confirmed by measuring the modulation of key pharmacodynamic markers (e.g., gene expression changes) in both blood and resected tumor tissue.

Mechanistic Insights & Rationale for Combination Therapy

This compound is a Bromodomain and Extra-Terminal (BET) inhibitor that displaces BET proteins like BRD4 from chromatin, leading to downregulation of key oncogenes [1] [3]. Preclinical and clinical studies support its investigation in combination with temozolomide (TMZ) based on a compelling mechanistic synergy [4] [5].

G This compound This compound (BET Inhibitor) BRD4 Inhibits BRD4 This compound->BRD4 MGMT_Promoter MGMT Gene Promoter BRD4->MGMT_Promoter Attenuates Transcription MGMT_Protein MGMT Protein Expression MGMT_Promoter->MGMT_Protein TMZ Temozolomide (TMZ) (Creates O6-MeG DNA Lesions) MGMT_Protein->TMZ Repairs Lesions Cytotoxicity Persistent DNA Damage and Cytotoxic Cell Death MGMT_Protein->Cytotoxicity Prevents TMZ->Cytotoxicity

This diagram illustrates the rationale behind combining this compound with temozolomide (TMZ). A primary mechanism of resistance to TMZ is the DNA repair protein MGMT [5] [6]. Preclinical studies show that BET inhibitors like this compound can downregulate the expression of MGMT [5]. By reducing MGMT levels, this compound can sensitize tumor cells to the cytotoxic effects of TMZ, potentially overcoming a key resistance mechanism, especially in tumors with an unmethylated MGMT promoter [4] [5].

Interpretation Guide for Researchers

For the drug development audience, the following points are critical:

  • The KPUU Value: The estimated unbound partition coefficient (KPUU) of 0.37 is a crucial parameter. It represents the ratio of unbound (pharmacologically active) drug between the brain tumor tissue and plasma. A value below 1 suggests some restriction in penetration, but a value of 0.37 is considered notable in the context of high-grade glioma and indicates meaningful exposure of the tumor to the active drug [1].
  • Clinical Translation of Penetration: The data provides direct human evidence that this compound reaches its target. This is a significant finding, as poor central nervous system (CNS) penetration has been a major hurdle for other BET inhibitors, such as OTX015, which failed to show efficacy in glioblastoma patients, likely due to insufficient brain exposure [1] [7].
  • Future Research Direction: The promising penetration and initial safety data have paved the way for ongoing later-stage trials. The randomized phase II dose expansion part of the NCT04324840 study will compare the this compound combination regimen against standard of care in newly diagnosed glioblastoma, which will provide definitive evidence of its clinical benefit [4].

References

Trotabresib and BRD4 Inhibition in Glioma: Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRD4 as a Therapeutic Target in Glioma

Bromodomain and extraterminal (BET) family proteins, particularly BRD4, have emerged as promising epigenetic targets in oncology research. BRD4 functions as a critical epigenetic reader that recognizes acetylated lysine residues on histones and recruits transcriptional regulators to control gene expression. In gliomas, BRD4 is frequently overexpressed compared to normal brain tissue and plays a pivotal role in maintaining the malignant phenotype through regulation of oncogenes such as MYC, BCL-2, and others involved in cell proliferation, apoptosis resistance, and tumor progression [1] [2]. The BET protein family comprises BRD2, BRD3, BRD4, and BRDT (testis-specific), with BRD4 being the most extensively studied due to its dominant role in transcriptional regulation and cancer cell survival [2] [3].

The therapeutic targeting of BRD4 in glioma represents a novel approach that addresses the urgent need for effective treatments against this aggressive malignancy. Despite standard treatment involving maximal surgical resection followed by radiotherapy and temozolomide chemotherapy, the prognosis for glioblastoma patients remains poor, with a 5-year overall survival rate of only 9.8% [4]. The blood-brain barrier (BBB) presents a significant challenge for drug delivery to central nervous system tumors, making the development of agents with adequate brain penetration a priority in neuro-oncology drug development. Several BET inhibitors have been investigated preclinically, but many have demonstrated limited clinical efficacy potentially due to insufficient brain penetration [5].

Trotabresib Pharmacological Profile and Brain Penetration

This compound (CC-90010, BMS-986378) is an orally administered, potent, reversible small-molecule inhibitor of BET family proteins that has demonstrated promising preclinical activity in glioma models. Its molecular weight of 383 Da and high lipophilicity provide it with physicochemical properties consistent with blood-brain barrier penetration, distinguishing it from earlier BET inhibitors that showed limited clinical efficacy potentially due to poor brain distribution [5].

Table 1: Pharmacokinetic Properties of this compound

Parameter Value Study Details
Molecular Weight 383 Da Small molecule with BBB-penetrating properties [5]
Dosing Schedule 30-45 mg/day, 4 days on/24 days off Recommended phase II dose established in clinical trials [5] [6]
Brain Tumor Tissue:Plasma Ratio 0.84 Mean ratio in resected glioma tissue [5] [7]
Unbound Partition Coefficient (KPUU) 0.37 Estimated value indicating notable brain tumor tissue penetration [5] [7]
Target Engagement Confirmed in blood and tumor tissue Modulation of pharmacodynamic markers observed [5] [7]

A critical "window-of-opportunity" phase I study (CC-90010-GBM-001, NCT04047303) specifically evaluated this compound's central nervous system penetration in patients with recurrent high-grade gliomas scheduled for salvage resection. In this innovative trial design, patients received this compound 30 mg/day on days 1-4 before surgery, allowing direct measurement of drug concentrations in resected tumor tissue. The study demonstrated that This compound successfully crosses the blood-brain-tumor barrier, with detectable concentrations found in both contrast-enhancing and non-enhancing brain tumor regions [5] [7]. This represents a significant advantage over some other BET inhibitors, such as OTX015, which failed to demonstrate clinical efficacy in glioblastoma patients despite promising preclinical data, potentially due to limited brain penetration in humans [5].

Clinical Efficacy and Safety Data

Monotherapy Trials

Clinical investigations of this compound have demonstrated a manageable safety profile and encouraging antitumor activity in patients with high-grade gliomas. In the CC-90010-GBM-001 study, among 20 patients with recurrent high-grade glioma who received preoperative this compound, the treatment was well tolerated with no delays or cancellations of surgery attributable to the study drug. The most frequent grade 3/4 treatment-related adverse event during maintenance treatment was thrombocytopenia, occurring in 5 of 16 patients (31%) [5] [7]. Importantly, two patients remained on treatment with stable disease at cycles 25 and 30, demonstrating durable disease control in a population with limited therapeutic options [7].

The phase I CC-90010-ST-001 study (NCT03220347) evaluated this compound in heavily pretreated patients with advanced solid tumors and diffuse large B-cell lymphomas. This study established the recommended phase 2 dose (RP2D) as 45 mg/day on a 4 days on/24 days off schedule, with an alternative RP2D of 30 mg/day 3 days on/11 days off also identified. The trial demonstrated that this compound treatment resulted in prolonged clinical benefit in subset of patients, with one patient with thymic cancer remaining on treatment for 3.1 years (38 cycles) before discontinuing due to disease progression, and another patient with salivary gland cancer continuing treatment for 4.0 years (53 cycles) as of the last follow-up [6].

Combination Therapy Trials

Rationale for combining this compound with standard glioblastoma therapies is supported by compelling preclinical data. Studies have demonstrated that this compound downregulates O6-methylguanine-DNA methyltransferase (MGMT) expression in a dose-dependent manner, potentially reversing resistance to temozolomide chemotherapy [4]. Additionally, BET inhibition has been shown to potentiate the effects of ionizing radiation in preclinical models of other cancers, providing a strong rationale for combining this compound with radiotherapy in glioblastoma [4].

Table 2: Clinical Efficacy of this compound in Glioma Clinical Trials

Trial Patient Population Regimen Key Efficacy Findings Safety Profile
CC-90010-GBM-001 (NCT04047303) [5] [7] Recurrent high-grade glioma (N=20) 30 mg days 1-4 pre-op, then 45 mg 4d on/24d off 6-month PFS: 12%; 2 patients with stable disease at cycles 25 & 30 Most common grade 3/4 AE: thrombocytopenia (31%)
CC-90010-GBM-002 (NCT04324840) [4] Newly diagnosed GBM (N=32) Adjuvant (30 mg + TMZ) or Concomitant (30 mg + TMZ + RT) 6-month PFS: 57.8% (adjuvant), 69.2% (concomitant); 1 complete response Well tolerated; most AEs mild to moderate
CC-90010-ST-001 (NCT03220347) [6] Advanced solid tumors (N=69) 45 mg 4d on/24d off or 30 mg 3d on/11d off Clinical benefit rate: 31.7% in solid tumors; prolonged stable disease in some patients (>2 years) Hematological toxicities most common; generally manageable

The CC-90010-GBM-002 phase Ib study (NCT04324840) investigated this compound in combination with standard therapy in patients with newly diagnosed glioblastoma. This trial evaluated this compound (15, 30, and 45 mg) combined with temozolomide in the adjuvant setting and this compound (15 and 30 mg) combined with temozolomide plus radiotherapy in the concomitant setting. The study established the recommended phase II dose of this compound as 30 mg in both settings and demonstrated encouraging treatment durations (median 33-34 weeks) and 6-month progression-free survival rates (57.8% in adjuvant and 69.2% in concomitant settings) [4]. Based on these promising results, patient enrollment has commenced for the randomized phase II dose expansion component of the study.

Experimental Protocols and Methodologies

Clinical Trial Design for "Window-of-Opportunity" Studies

The unique "window-of-opportunity" trial design implemented in the CC-90010-GBM-001 study provides a robust methodology for evaluating brain penetration of therapeutic agents in patients with glioma. The key elements of this approach include:

  • Patient Selection: Patients with progressive World Health Organization grade II diffuse astrocytoma, grade III anaplastic astrocytoma, or grade IV glioblastoma in radiographically confirmed first or second recurrence who are candidates for salvage resection [5]. Eligibility criteria include age ≥18 years, Eastern Cooperative Oncology Group performance status of 0 or 1, and completion of standard or hypofractionated radiotherapy at least 12 weeks prior to study enrollment.

  • Preoperative Dosing: Administration of this compound 30 mg/day on days 1-4 before scheduled salvage resection. The surgery is planned for 6-24 hours after the day 4 dose to ensure adequate drug exposure while maintaining platelet counts above 100,000/μL recommended for safe surgery [5] [7].

  • Tissue Collection and Analysis: Collection of resected tumor tissue with simultaneous plasma sampling for pharmacokinetic analysis. Measurement of this compound concentrations in both contrast-enhancing and non-enhancing tumor regions to evaluate distribution across different tumor compartments [5].

  • Pharmacodynamic Assessments: Analysis of pharmacodynamic markers in blood and tumor tissue, including evaluation of MYC expression and other transcriptional targets of BRD4 to demonstrate target engagement [5] [7].

  • Postoperative Maintenance: Initiation of maintenance this compound monotherapy at 45 mg/day on a 4 days on/24 days off schedule upon recovery from surgery and at least 4 weeks after the first preoperative dose [5].

Preclinical Evaluation of BET Inhibitors in Glioma Models

For researchers conducting preclinical evaluation of BET inhibitors in glioma models, several key methodologies have been established:

  • In Vitro Proliferation Assays: Standard assays include CCK-8 assays, colony formation assays, and EdU incorporation analysis to assess effects on cell proliferation. For example, studies with the BRD4 degrader MZ1 demonstrated significant reduction in GBM cell proliferation using these methods [8].

  • Apoptosis and Cell Cycle Analysis: Flow cytometry assays for annexin V staining (apoptosis) and DNA content (cell cycle) are employed. MZ1 was shown to induce significant cell cycle arrest and apoptosis in GBM cells [8].

  • In Vivo Xenograft Models: Subcutaneous or orthotopic implantation of GBM cell lines (e.g., U87, A172, LN229, U251) into immunodeficient mice. Treatment with BET inhibitors/degraders with monitoring of tumor volume and survival. For example, MZ1 administration resulted in remarkable decrease in tumor size in xenograft models with diminished toxicity [8].

  • Transcriptomic and Epigenomic Analysis: RNA-seq and ChIP-seq analyses to identify differentially expressed genes and BRD4 binding sites. These methods have identified novel downstream targets of BRD4 in GBM, such as SDC1 (syndecan-1) [8].

  • Combination Therapy Screening: Evaluation of BET inhibitors in combination with standard therapies (temozolomide, radiotherapy) using appropriate preclinical models. Preclinical studies have demonstrated that this compound enhances the antiproliferative effects of TMZ in glioblastoma patient-derived xenograft models [4].

Mechanistic Insights and Signaling Pathways

The mechanism of action of BRD4 inhibition in glioma involves complex effects on multiple transcriptional programs that drive tumor maintenance and progression. BRD4 functions as a central coordinator of transcriptional elongation through its interaction with positive transcription elongation factor b (P-TEFb) and recruitment to acetylated histones via its bromodomains [2] [3]. In glioma cells, BRD4 occupies super-enhancer regions that drive the expression of key oncogenes, including MYC, which is frequently overexpressed in glioblastoma and contributes to its aggressive phenotype [4] [8].

The following diagram illustrates the core mechanism of BRD4 in transcriptional regulation and how this compound inhibits this process in glioma cells:

BRD4 binds acetylated histones and recruits P-TEFb to activate RNA Polymerase II, driving oncogene expression. This compound competitively inhibits this interaction.

In addition to its effects on MYC, BRD4 inhibition impacts multiple oncogenic pathways in glioma:

  • Cell Cycle Regulation: BET inhibitors downregulate key cell cycle regulators such as cyclin B, leading to cell cycle arrest [8].

  • Apoptosis Pathways: BRD4 inhibition suppresses anti-apoptotic proteins including BCL-2, BCL-xL, and MCL-1 while potentially increasing expression of pro-apoptotic proteins such as BIM, promoting apoptosis [3].

  • Treatment Resistance Mechanisms: this compound downregulates MGMT expression, potentially reversing resistance to temozolomide chemotherapy regardless of MGMT promoter methylation status [4].

  • Invasion and Migration: BRD4 controls genes involved in epithelial-mesenchymal transition and tumor invasion, such as SDC1 (syndecan-1), which was identified as a novel BRD4 target in GBM through integrated RNA-seq and ChIP-seq analyses [8].

The following diagram illustrates the multifaceted antitumor effects of BRD4 inhibition in glioma:

G cluster_effects Antitumor Effects in Glioma cluster_mechanisms Molecular Mechanisms BRD4Inhibition BRD4 Inhibition MYC MYC Downregulation BRD4Inhibition->MYC BCL2 BCL-2 Family Modulation BRD4Inhibition->BCL2 SDC1 SDC1 Suppression BRD4Inhibition->SDC1 MGMT MGMT Downregulation BRD4Inhibition->MGMT CellCycle Cell Cycle Arrest Apoptosis Induced Apoptosis Invasion Reduced Invasion ChemoSensitivity Enhanced Chemosensitivity MYC->CellCycle BCL2->Apoptosis SDC1->Invasion MGMT->ChemoSensitivity

BRD4 inhibition exerts multifaceted antitumor effects in glioma through downregulation of key oncogenic pathways and resistance mechanisms.

Conclusion and Future Directions

This compound represents a promising epigenetic therapy for glioma with demonstrated brain penetration capabilities that address a critical challenge in neuro-oncology therapeutics. The compound's favorable pharmacokinetic properties, manageable safety profile, and encouraging clinical activity in both monotherapy and combination settings support its continued development.

Several important future research directions have emerged from the current data:

  • Biomarker Development: Identification of predictive biomarkers for response to this compound remains a priority. While BRD4 overexpression is common in glioma, additional factors such as specific genetic alterations or expression of downstream targets may refine patient selection.

  • Combination Strategies: Based on the strong preclinical rationale and encouraging early clinical data, further development of this compound in combination with temozolomide and radiotherapy is warranted. The ongoing randomized phase II portion of the CC-90010-GBM-002 study will provide more definitive evidence of clinical benefit [4].

  • Novel BET Inhibitors and Degraders: Continued development of next-generation BET-targeting agents, including degraders such as MZ1, dBET6, and ZBC260, may provide enhanced efficacy through more complete target suppression [2] [8]. These degraders utilize PROTAC (proteolysis targeting chimera) technology to induce degradation rather than merely inhibit BRD4 function.

  • Mechanism of Resistance: Investigation of resistance mechanisms to BET inhibition in glioma will be crucial for optimizing treatment strategies and developing rational combination approaches.

The accumulated evidence positions BET inhibition, particularly with brain-penetrant agents like this compound, as a valuable addition to the therapeutic arsenal against glioma, with the potential to improve outcomes for patients with this devastating disease.


References

Trotabresib preclinical studies glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Efficacy & Pharmacokinetic Data

Model Type Treatment Key Findings Reported Values (IC50, etc.) Inferred Mechanism
Glioblastoma cell lines [1] Trotabresib (monotherapy) Significant antiproliferative activity Mean IC₅₀: 0.98 ± 1.06 μM [1] Downregulation of oncogenic drivers (e.g., MYC) [2] [1]
Patient-Derived Xenograft (PDX) models [1] This compound (monotherapy) Antitumor efficacy IC₅₀ range: 34 nM to 1608 nM [1] BET protein inhibition, disruption of oncogene transcription [2] [1]
Patient-Derived Xenograft (PDX) models [1] This compound + Temozolomide (TMZ) Enhanced antiproliferative effect IC₅₀ range: 26 nM to 2828 nM [1] Downregulation of MGMT expression, sensitizing cells to TMZ [2]
"Window-of-opportunity" clinical study [2] [3] Single agent in recurrent high-grade glioma patients Detection in resected tumor tissue & plasma Brain tumor tissue:plasma ratio = 0.84; Unbound partition coefficient (KPUU) = 0.37 [3] Confirmed penetration of the blood-brain-tumor barrier [2] [3]

Mechanism of Action & Key Experimental Protocols

This compound is a potent, oral, reversible inhibitor of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT), which are epigenetic readers that regulate gene expression by binding to acetylated histones [4] [1]. Its anti-tumor effects in glioblastoma involve several key mechanisms:

  • Transcriptional Regulation: Downregulates expression of key oncogenes such as MYC and FOSL1, which are crucial for glioblastoma proliferation and survival [2] [1].
  • Sensitization to Chemotherapy: Downregulates the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) in a dose-dependent manner. This is a critical mechanism for overcoming TMZ resistance, especially in tumors with an unmethylated MGMT promoter [2].
  • Synergy with Radiotherapy: Preclinical evidence in other cancers suggests BET inhibitors can potentiate the effects of radiotherapy, providing a rationale for combining this compound with the standard Stupp protocol [2].

The diagram below illustrates the core mechanistic pathways of this compound in glioblastoma cells.

G cluster_nuclear Nuclear Activity & Gene Regulation cluster_cellular Cellular Outcomes This compound This compound BET_Proteins BET Proteins (BRD2/3/4) This compound->BET_Proteins Inhibits Target_Genes Oncogenic Target Genes (MYC, FOSL1, MGMT) BET_Proteins->Target_Genes Regulates Transcription Gene_Downregulation Gene Downregulation Target_Genes->Gene_Downregulation Anti_tumor_Effects Anti-tumor Effects Gene_Downregulation->Anti_tumor_Effects Leads to TMZ_Synergy Sensitization to Temozolomide (TMZ) Gene_Downregulation->TMZ_Synergy Leads to

Experimental Models & Clinical Translation

Preclinical findings have been robustly translated into ongoing clinical trials.

  • In Vitro and In Vivo Models: Studies used glioblastoma cell lines and patient-derived xenograft (PDX) models to evaluate this compound's potency and its combination with TMZ [1]. Key metrics included measuring the half-maximal inhibitory concentration (IC50) for cell proliferation.
  • Proof-of-Concept in Humans: A "window-of-opportunity" Phase I study (NCT04047303) in patients with recurrent high-grade glioma provided critical human validation. Patients received this compound before salvage surgery, confirming drug penetration into brain tumor tissue and target engagement through modulation of pharmacodynamic markers [2] [3].
  • Ongoing Clinical Trials: Based on the strong preclinical package, this compound is being evaluated in newly diagnosed glioblastoma in a Phase Ib/II study (NCT04324840), investigating its combination with adjuvant TMZ and concomitant TMZ plus radiotherapy [2].

References

Comprehensive Technical Guide to Trotabresib (CC-90010): A BET Inhibitor for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Trotabresib (CC-90010, BMS-986378) is an orally administered, potent, and reversible small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, representing a promising class of epigenetic cancer therapeutics. As an epigenetic "reader" domain inhibitor, this compound specifically binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby disrupting their interaction with acetylated lysine residues on histones. This interaction is crucial for the recruitment of transcriptional regulatory complexes, including the Mediator complex and positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers. The primary oncogenic consequence of BET inhibition is the suppression of key oncogenes, particularly MYC, which is frequently dysregulated in numerous malignancies. By competitively occupying the acetyl-lysine binding pockets of BET bromodomains, this compound effectively dislodges these proteins from chromatin, leading to the downregulation of a transcriptional program that drives cancer cell proliferation and survival [1] [2] [3].

The molecular characterization of this compound reveals properties conducive to its function, including a molecular weight of 383.46 Da and high lipophilicity, which are critical for its ability to penetrate cellular and tissue barriers, including the blood-brain-tumor barrier [4] [5]. Preclinical data demonstrated that this compound reduces tumor growth in various cell line and xenograft models, providing the rationale for its clinical development in both solid tumors and hematologic malignancies [4].

G Acetylated_Histone Acetylated_Histone BET_Protein BET_Protein Acetylated_Histone->BET_Protein Binds to Transcription_Machinery Transcription_Machinery BET_Protein->Transcription_Machinery Recruits Oncogene_Transcription Oncogene_Transcription Transcription_Machinery->Oncogene_Transcription Activates This compound This compound This compound->BET_Protein Inhibits This compound->Oncogene_Transcription Suppresses

Diagram 1: Molecular mechanism of this compound-mediated BET inhibition and transcriptional suppression.

Clinical Trial Data and Efficacy

The clinical profile of this compound has been primarily defined by the CC-90010-ST-001 (NCT03220347) phase I study and the CC-90010-GBM-001 (NCT04047303) "window-of-opportunity" study. The ST-001 trial investigated this compound in heavily pretreated patients with advanced solid tumors and relapsed/refractory diffuse large B-cell lymphoma (DLBCL), establishing the recommended Phase II dose (RP2D) and demonstrating preliminary efficacy [1] [2]. The GBM-001 study specifically evaluated its CNS penetration in patients with recurrent high-grade gliomas [4].

Efficacy in Solid Tumors

In the dose-escalation (Part A, N=69) and expansion (Part C, N=41) cohorts of the ST-001 trial for advanced solid tumors, this compound monotherapy showed a clinical benefit rate (CBR) of 31.7% (95% CI, 18.1–48.1) in Part C, defined as complete response (CR) + partial response (PR) + stable disease (SD) lasting ≥4 months. The objective response rate (ORR) was 0.0% (95% CI, 0.0–8.6), indicating that disease stabilization rather than regression was the primary outcome. Notably, several patients experienced prolonged disease control, with five patients remaining on treatment for approximately ≥2 years (≥24 cycles), including one patient with thymic cancer who was treated for 3.1 years (38 cycles) and another with salivary gland cancer whose treatment was ongoing at cycle 53 (4.0 years) at the time of reporting [1] [2].

Efficacy in Hematologic Malignancies

In the Part B expansion cohort of the ST-001 trial, which enrolled 23 patients with R/R DLBCL, this compound monotherapy demonstrated an ORR of 13.0% (95% CI, 2.8–33.6). Among the responders, some achieved complete remission. This activity is particularly significant given the heavily pretreated population, who had received a median of 4 prior treatment regimens [1] [2].

Efficacy in Central Nervous System (CNS) Tumors

The GBM-001 study provided critical evidence of this compound's activity in high-grade gliomas. In this study, 20 patients received preoperative this compound (30 mg/day on days 1–4) before salvage resection. The 6-month progression-free survival (PFS) rate was 12%. At the time of reporting, two patients remained on treatment with stable disease at cycles 25 and 30, demonstrating potential for long-term disease control in this aggressive malignancy [4].

Table 1: Summary of this compound Monotherapy Efficacy Across Clinical Trials

Trial / Cohort Patient Population N Recommended Phase II Dose Objective Response Rate (ORR) Clinical Benefit Rate (CBR) Key Efficacy Findings
CC-90010-ST-001 (Part A) [1] [2] Advanced Solid Tumors 69 45 mg/day (4d on/24d off) 2.9% (95% CI, 0.4–10.1) 17.4% (95% CI, 9.3–28.4) 1 CR (grade 2 diffuse astrocytoma, 19 cycles), 1 PR (endometrial cancer, 8 cycles)
CC-90010-ST-001 (Part B) [1] [2] R/R DLBCL 23 45 mg/day (4d on/24d off) or 30 mg/day (3d on/11d off) 13.0% (95% CI, 2.8–33.6) Not Reported Activity in a heavily pretreated population (median 4 prior regimens)
CC-90010-ST-001 (Part C) [1] [2] Advanced Solid Tumors 41 45 mg/day (4d on/24d off) 0.0% (95% CI, 0.0–8.6) 31.7% (95% CI, 18.1–48.1) Prolonged disease control in some patients
CC-90010-GBM-001 [4] Recurrent High-Grade Glioma 20 (16 for maintenance) 30 mg (pre-op), then 45 mg/day (maintenance) Not Reported Not Reported 6-month PFS: 12%; 2 patients with long-term SD (cycles 25 and 30)

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics and Brain Penetration

A pivotal finding from the GBM-001 study was the direct demonstration of this compound's penetration of the blood-brain-tumor barrier. Following preoperative dosing in patients with recurrent high-grade glioma, the mean this compound brain tumor tissue-to-plasma ratio was 0.84, with an estimated unbound partition coefficient (Kp,uu) of 0.37. This Kp,uu value signifies notable and therapeutically relevant penetration into the tumor tissue, a critical differentiator from earlier BET inhibitors like OTX015, which failed in clinical trials for glioblastoma potentially due to poor CNS penetration. Plasma pharmacokinetics were consistent with prior studies, showing a predictable and manageable profile [4].

Pharmacodynamics and Target Engagement

Pharmacodynamic analyses in both the ST-001 and GBM-001 studies confirmed target engagement in both blood and tumor tissue. In the GBM-001 study, modulation of key pharmacodynamic markers was observed in resected brain tumor tissue following preoperative this compound administration. Similarly, in the ST-001 trial, exposure-dependent changes in gene expression and protein levels consistent with BET inhibition were observed in peripheral blood mononuclear cells, providing a readily accessible biomarker for monitoring biological activity [4] [1].

Table 2: Key Pharmacokinetic and Pharmacodynamic Properties of this compound

Parameter Finding/Value Clinical Significance Source/Context
Molecular Weight 383.46 Da Favorable property for blood-brain barrier penetration [5]
Brain Tumor Tissue:Plasma Ratio 0.84 (Mean) Demonstrates substantial penetration into brain tumor tissue GBM-001 Study [4]
Unbound Partition Coefficient (Kp,uu) 0.37 Indicates therapeutically relevant, active penetration GBM-001 Study [4]
Recommended Phase II Dose (RP2D) 45 mg/day (4 days on/24 days off per 28-day cycle) Established balance between efficacy and tolerability ST-001 Study [1]
Alternate RP2D 30 mg/day (3 days on/11 days off) Alternative schedule delivering same cumulative dose; suitable for aggressive tumors ST-001 Study [1]
Target Engagement Confirmed in blood and tumor tissue Validates the mechanism of action and on-target effects [4] [1]

Safety and Tolerability Profile

The safety profile of this compound has been characterized across clinical trials, revealing a consistent pattern of manageable, primarily hematological toxicities.

  • Hematological Adverse Events: The most frequent and significant treatment-related adverse events (TRAEs) are hematological. Thrombocytopenia is the most common grade 3/4 TRAE, observed in 78% (18/23) of patients with R/R DLBCL in the ST-001 study and 17% (7/41) of those with solid tumors in Part C. Other common hematological TRAEs include anemia and neutropenia [1] [2]. In the GBM-001 study, grade 3/4 thrombocytopenia occurred in 5 out of 16 patients during maintenance therapy [4].
  • Non-Hematological Adverse Events: Non-hematological toxicities are generally less severe and can include fatigue, nausea, and dysgeusia (altered taste), which are consistent with the profile of other BET inhibitors [1].
  • Management and Dose Modifications: These toxicities are generally manageable through dose modifications, delays, and supportive care, allowing for long-term treatment in responding patients. The intermittent dosing schedules (4 days on/24 days off or 3 days on/11 days off) were specifically designed to allow for hematopoietic recovery between treatment cycles [4] [1].

Detailed Experimental Protocols

For researchers aiming to validate or build upon these findings, the following summarizes key methodological details from the pivotal clinical studies.

Clinical Trial Dosing and Schedule (ST-001 and GBM-001)
  • CC-90010-ST-001 (NCT03220347): This was a phase I, open-label, multicenter study.
    • Dose Escalation (Part A): Patients received this compound orally in escalating doses following various schedules to determine the maximum tolerated dose (MTD) and RP2D.
    • Dose Expansion (Parts B & C): Patients received the RP2D of 45 mg once daily for 4 consecutive days, followed by a 24-day break in a 28-day cycle. An alternate schedule of 30 mg once daily for 3 consecutive days, followed by an 11-day break was also used in some cohorts (e.g., Part B DLBCL) [1] [2].
  • CC-90010-GBM-001 (NCT04047303): This phase I "window-of-opportunity" study employed a specific two-phase design.
    • Preoperative Phase: Patients received 30 mg of this compound once daily on days 1-4 prior to their scheduled salvage resection. Surgery was planned for 6-24 hours after the last dose on day 4.
    • Maintenance Phase: After recovery from surgery (≥4 weeks after the first preoperative dose), patients initiated maintenance therapy with the RP2D of 45 mg once daily on a 4 days on/24 days off schedule in 28-day cycles [4].
Pharmacokinetic and Tissue Analysis Protocol (GBM-001)
  • Sample Collection: Blood plasma samples were collected at specified time points after drug administration. During the salvage resection, a sample of the brain tumor tissue was excised.
  • Bioanalysis: Concentrations of this compound in plasma and brain tumor tissue homogenate were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • Data Analysis: The tissue-to-plasma ratio was calculated by dividing the measured concentration in tumor tissue by the concentration in the time-matched plasma sample. More sophisticated population pharmacokinetic modeling or standard non-compartmental analysis was used to estimate key parameters like the unbound partition coefficient (Kp,uu) and area under the concentration-time curve (AUC) [4].

G Patient_Selection Patient Selection: Recurrent HGG, candidate for salvage resection PreOp_Treatment Preoperative Treatment: This compound 30mg/day, Days 1-4 Patient_Selection->PreOp_Treatment Surgery Salvage Resection: 6-24 hours post last dose PreOp_Treatment->Surgery Tissue_Analysis Tissue & Plasma Analysis: LC-MS/MS for drug concentration & PD markers (IHC, RNA-seq) Surgery->Tissue_Analysis Maintenance Maintenance Therapy: This compound 45mg/day (4d on/24d off) Post-recovery from surgery Tissue_Analysis->Maintenance Endpoints Endpoint Assessment: PK, Safety, PFS, OS Maintenance->Endpoints

Diagram 2: Experimental workflow of the CC-90010-GBM-001 "window-of-opportunity" clinical study.

Future Research Directions and Combination Strategies

The clinical data support the further investigation of this compound, particularly in rational combination regimens. The single-agent activity, especially the profound disease stabilization observed in some patients, provides a strong rationale for combining it with other anticancer agents to enhance and deepen responses [1] [2].

  • Ongoing Clinical Trials: Based on the accumulated data, a phase Ib/II clinical trial (NCT04324840) is actively investigating this compound in combination with standard therapy—temozolomide and radiotherapy—in patients with newly diagnosed glioblastoma [4].
  • Preclinical Rationale for Combinations: Strong preclinical evidence justifies testing this compound in combination with other modalities. For instance, in triple-negative breast cancer (TNBC) models, the combination of a BET inhibitor (JQ1 or iBET-762) with paclitaxel and anti-PD-L1 immune checkpoint blockade resulted in effective inhibition of primary and metastatic tumor growth. This triple combination promoted a pro-inflammatory tumor microenvironment characterized by increased T- and B-cell infiltration and macrophage reprogramming [6].
  • Biomarker Development: Future research is also directed at identifying predictive biomarkers to select patients most likely to benefit from this compound. While MYC overexpression is a compelling candidate, research indicates that response cannot be predicted by genetic alterations alone. The level of MYC protein and the activation state of alternative pathways (e.g., a non-canonical WNT/Hippo pathway identified in some resistant lymphomas) may be more informative [3].

Conclusion

References

Mechanism of Action and Target Engagement

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the core mechanism of BET protein inhibition by trotabresib and the subsequent downstream effects on gene transcription.

G BET BET Proteins (BRD2, BRD3, BRD4) Transcription Transcription Complex (Mediator, p-TEFb) BET->Transcription Recruits Inhibitor This compound Inhibitor->BET Reversibly Inhibits Inhibitor->BET Histone Acetylated Lysine on Histones Histone->BET Binds Oncogenes Oncogene Transcription (e.g., MYC, FOSL1) Transcription->Oncogenes Activates

This compound is an oral, potent, and reversible small-molecule inhibitor of BET family proteins [1] [2]. Its target engagement is characterized by:

  • Primary Targets: BRD2, BRD3, BRD4, and BRDT [1] [2].
  • Binding Affinity: Higher affinity for BRD4, with a mean IC₅₀ of 15.0 nM ± 6.6 nM [2].
  • Mechanism: Competitive binding to the bromodomains of BET proteins, which prevents them from recognizing and binding to acetylated lysine residues on histone tails [1]. This disrupts the recruitment of transcriptional complexes like Mediator and p-TEFb, leading to the downregulation of key oncogenes [1] [2].

Quantitative Data on Pharmacokinetics and Pharmacodynamics

The table below summarizes key quantitative data from clinical studies, demonstrating this compound's pharmacokinetics and pharmacodynamic effects.

Parameter Value / Finding Study Context
Mean IC₅₀ for BRD4 15.0 nM ± 6.6 nM Preclinical affinity [2]
Plasma Cmax (Day 4) 1.92 μM (Geometric mean) 30 mg/day, recurrent high-grade glioma [3]
Tumor Tissue:Plasma Ratio 0.84 (Mean) Recurrent high-grade glioma resection [4] [5]
Unbound Partition Coefficient (KPUU) 0.37 (Estimated) Recurrent high-grade glioma resection [4] [5]
Key PD Marker (HEXIM1 mRNA) Increase in 10 of 11 patients Tumor tissue post-dose [3]
Key PD Marker (CCR1 mRNA in blood) Reduced ≥50% from baseline After 4 doses [3] [2]

Experimental Protocols for Key Assessments

Here are the methodologies used in clinical trials to evaluate this compound's target engagement and biological activity.

Tissue and Plasma Pharmacokinetics (Window-of-Opportunity Study)

This study design, depicted in the workflow below, directly measures this compound concentration in brain tumor tissue.

G Step1 Preoperative Treatment This compound 30 mg/day for 4 days Step2 Salvage Resection Planned 6-24 hours after last dose Step1->Step2 Step3 Sample Collection Time-matched plasma & resected tumor tissue Step2->Step3 Step4 Bioanalysis LC-MS/MS to measure drug concentrations Step3->Step4 Step5 Data Analysis Calculate tissue:plasma ratio & unbound partition coefficient (KPUU) Step4->Step5

  • Objective: To quantify this compound penetration into brain tumor tissue and calculate the partition coefficient relative to plasma [4] [5].
  • Procedure:
    • Pre-surgical Dosing: Patients received this compound 30 mg/day for 4 days prior to scheduled salvage resection [4] [5].
    • Sample Collection: Salvage surgery was performed 6-24 hours after the last dose. Resected tumor tissue and time-matched plasma samples were collected [4] [5].
    • Quantification: Drug concentrations in plasma and tissue homogenates were determined using validated bioanalytical methods (e.g., LC-MS/MS) [4].
    • Calculation: The tissue-to-plasma ratio and the estimated unbound partition coefficient (Kpu*u) were calculated to assess the extent of brain penetration [4] [5].
Pharmacodynamic Assessments in Blood and Tissue
  • Objective: To demonstrate downstream biological effects confirming BET target engagement [3] [2].
  • Procedure:
    • Blood Sample Collection: Serial blood samples were collected from patients at baseline and at specified time points after this compound administration [3].
    • Tissue Sample Collection: For patients in the window-of-opportunity study, resected tumor tissue was available post-dosing [3].
    • mRNA Analysis: RNA was extracted from peripheral blood mononuclear cells (PBMCs) and tumor tissue. The expression of well-established BET inhibitor pharmacodynamic markers, such as HEXIM1 and CCR1, was quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR) [3] [2].
    • Data Interpretation: An increase in HEXIM1 mRNA and a decrease in CCR1 mRNA are considered primary indicators of successful BET target engagement [3] [2].

Key Insights and Clinical Implications

  • Overcoming Resistance: Research indicates that rapid upregulation of FGFR1 is a key resistance mechanism to BET inhibition in glioblastoma. Combining this compound with FGFR inhibitors shows synergistic antitumor effects in preclinical models, suggesting a promising combination strategy [6].
  • Immunomodulatory Potential: Preclinical evidence suggests BET inhibitors can modulate the tumor microenvironment, potentially rescuing T-cell exhaustion and suppressing PD-L1 expression. This provides a rationale for combining this compound with immune checkpoint inhibitors [2].

References

Application Notes: Trotabresib Dose-Escalation in Glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

1. Study Rationale and Objective Standard-of-care (SOC) for ndGBM—maximal surgical resection followed by radiotherapy (RT) and concomitant temozolomide (TMZ), then adjuvant TMZ—has a poor prognosis with a 5-year overall survival rate of only 9.8% [1]. Trotabresib is a novel, oral, reversible bromodomain and extraterminal (BET) inhibitor that penetrates the blood-brain barrier and has demonstrated antitumor activity in high-grade gliomas [1]. Preclinical data shows this compound downregulates O6-methylguanine-DNA methyltransferase (MGMT) expression, which may help overcome TMZ resistance, and synergizes with TMZ and RT [1]. This phase Ib study (NCT04324840) aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and/or RP2D of this compound combined with SOC therapy in ndGBM patients [1].

2. Overall Study Design This was a multicenter, open-label, phase Ib/II dose-finding study. The phase Ib dose-escalation part explored this compound in two settings [1]:

  • Concomitant Setting: this compound combined with TMZ and RT.
  • Adjuvant Setting: this compound combined with TMZ after completion of concomitant SOC therapy.

The study employed a dose-escalation design for this compound, with TMZ and RT administered per their approved labels [1]. After determining the safety of two dose levels in the adjuvant cohort, escalation proceeded in the concomitant cohort.

3. Key Safety and Tolerability Findings this compound combined with TMZ or TMZ+RT was well tolerated. The majority of treatment-related adverse events (TRAEs) were mild or moderate (Grade 1 or 2) [1]. The most common severe TRAEs observed in BET inhibitor class, including this compound in other studies, are hematological, such as thrombocytopenia, anemia, and neutropenia [2]. These toxicities were generally manageable, allowing patients to remain on treatment for extended periods [1] [2].

4. Recommended Phase 2 Dose (RP2D) and Pharmacokinetics/Pharmacodynamics (PK/PD) The RP2D for this compound was established as 30 mg, administered orally on a 4 days on/24 days off schedule in both the adjuvant and concomitant settings [1]. PK and PD analyses confirmed that this compound concentrations were detectable and that the drug engaged its target in brain tumor tissue. The co-administration of TMZ and RT did not significantly alter the PK profile of this compound [1].

5. Preliminary Efficacy Signals Preliminary efficacy results were encouraging [1]:

  • The 6-month progression-free survival (PFS) rate was 57.8% in the adjuvant cohort and 69.2% in the concomitant cohort.
  • One patient in the adjuvant cohort achieved a complete response (CR).
  • Treatment duration was encouraging, with a median of 33 weeks in the adjuvant setting and 34 weeks in the concomitant setting.

These positive early results supported the initiation of a randomized phase II dose expansion part to further compare the this compound regimen against SOC [1].

Experimental Protocol Summary

1. Patient Population

  • Diagnosis: Adults with newly diagnosed, histologically confirmed grade IV glioblastoma (ndGBM).
  • Prior Therapy: Must have undergone complete or partial tumor resection.
  • Key Eligibility: Adequate organ function and recovery from prior surgery. Patients were expected to receive SOC TMZ and RT [1].

2. Dosing and Schedule The following table summarizes the dosing regimens during the dose-escalation phase.

Table 1: this compound Dose-Escalation Regimens in ndGBM

Setting This compound Doses Tested This compound Schedule Concomitant Therapies
Concomitant 15 mg, 30 mg 4 days on/24 days off TMZ + Radiotherapy (RT) [1]
Adjuvant 15 mg, 30 mg, 45 mg 4 days on/24 days off TMZ [1]

Table 2: Recommended Phase 2 Dose (RP2D) and Maintenance

Therapy Phase This compound (RP2D) Combination Therapy
Concomitant 30 mg (4 days on/24 days off) With TMZ + RT
Adjuvant 30 mg (4 days on/24 days off) With TMZ
Maintenance 45 mg (4 days on/24 days off) This compound monotherapy [1]

3. Primary and Secondary Endpoints

  • Primary Endpoints: Safety, tolerability, determination of MTD, and/or RP2D of this compound in combination with TMZ ± RT [1].
  • Secondary Endpoints: Preliminary efficacy (e.g., PFS, overall survival), and pharmacokinetics (PK) [1].
  • Exploratory Endpoints: Pharmacodynamics (PD) and biomarker analysis [1].

4. Key Assessments and Methodologies

  • Safety Monitoring: Continuous assessment of adverse events (AEs), serious AEs (SAEs), laboratory parameters (hematology, clinical chemistry), and physical examinations. Dose-limiting toxicities (DLTs) were monitored during the first cycle [1].
  • Efficacy Tumor Assessments: Tumor response was assessed by magnetic resonance imaging (MRI) per appropriate neuro-oncology criteria (e.g., RANO criteria) [1].
  • Pharmacokinetic (PK) Sampling: Blood samples were collected at predefined timepoints to characterize this compound plasma concentration-time profiles and calculate PK parameters (e.g., C~max~, AUC) when administered alone and in combination [1].
  • Pharmacodynamic (PD) Biomarker Analysis: Exploratory PD effects were assessed by evaluating the modulation of BET-dependent genes (e.g., MYC) in tumor tissue when available. In a separate "window-of-opportunity" study (CC-90010-GBM-001), this compound concentrations and PD effects were directly measured in resected brain tumor tissue, demonstrating a brain tumor tissue-to-plasma ratio of 0.84 [1].

Signaling Pathway and Experimental Workflow

1. BET Inhibition Mechanistic Pathway in Glioblastoma The following diagram illustrates the proposed mechanism of action of this compound and its synergistic effects with TMZ and radiotherapy in glioblastoma.

G BET_Inhibition This compound (BET Inhibition) BRD4 BRD4 Protein BET_Inhibition->BRD4 Inhibits MGMT MGMT Expression BET_Inhibition->MGMT Downregulates RT_Synergy Enhanced Radiotherapy Efficacy BET_Inhibition->RT_Synergy Sensitizes to Target_Genes Oncogene Transcription (e.g., MYC) BRD4->Target_Genes Promotes Cell_Growth Tumor Cell Proliferation & Survival Target_Genes->Cell_Growth Drives TMZ_Synergy Enhanced TMZ Efficacy MGMT->TMZ_Synergy Reduces Resistance to Apoptosis Apoptosis & Tumor Growth Inhibition TMZ_Synergy->Apoptosis RT_Synergy->Apoptosis

Mechanism of this compound and Combination Therapy in GBM

2. Dose-Escalation Study Workflow This diagram outlines the high-level workflow for the phase Ib dose-escalation study in patients with newly diagnosed glioblastoma.

G Start Patient Enrollment (ndGBM post-resection) Cohort_Allocation Cohort Allocation Start->Cohort_Allocation Adjuvant Adjuvant Cohort This compound + TMZ Cohort_Allocation->Adjuvant Concomitant Concomitant Cohort This compound + TMZ + RT Cohort_Allocation->Concomitant Dose_Escalation Dose Escalation (15, 30, 45 mg) Adjuvant->Dose_Escalation Concomitant->Dose_Escalation After adjuvant safety Safety_Review Safety & DLT Assessment Dose_Escalation->Safety_Review RP2D RP2D Determination (30 mg, 4d on/24d off) Safety_Review->RP2D Phase_II Proceed to Randomized Phase II Expansion RP2D->Phase_II

This compound GBM Dose-Escalation Workflow

Discussion for Researchers

The phase Ib study successfully established the RP2D and demonstrated the feasibility of combining this compound with SOC therapy for ndGBM. The RP2D of 30 mg (4 days on/24 days off) was selected to optimize the risk-benefit profile, balancing target engagement with manageable hematological toxicity [1] [2]. The subsequent phase II part of the study will provide more robust efficacy data comparing this combination against SOC alone.

For clinical protocol development, note that the intermittent dosing schedule (e.g., 4 days on/24 days off or 3 days on/11 days off) is critical for managing the cumulative hematological toxicity profile common to BET inhibitors and enabling prolonged treatment duration [1] [2]. The promising treatment durations observed in this study support this approach.

References

Trotabresib 30 mg Clinical Protocol & Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification / Value
Recommended Phase 2 Dose (RP2D) 30 mg per day [1] [2] [3]
Dosing Schedule 4 consecutive days on drug, followed by 24 days off drug (constitutes one 28-day cycle) [1] [2] [3]
Route of Administration Oral [3] [4] [5]
Key Monotherapy Efficacy (R/R DLBCL) ORR: 13.0% (95% CI, 2.8–33.6) [6] [2]
Key Combination Therapy (ndGBM) In combination with Temozolomide (TMZ) ± Radiotherapy (RT); RP2D confirmed in this setting [3]
Most Common Grade 3/4 TRAEs Thrombocytopenia, neutropenia, anemia [6] [2]
Supporting Data Manageable toxicity allowing long-term treatment (>2 years in some patients) [6] [2]

Detailed Experimental Protocols

For researchers designing studies around this regimen, here are the methodologies from key clinical trials.

Protocol 1: Monotherapy in Heavily Pretreated Solid Tumors & R/R DLBCL

This protocol is based on the phase I CC-90010-ST-001 study (NCT03220347) [6] [1] [2].

  • Study Design: Open-label, dose-escalation (Part A) and dose-expansion (Parts B & C) trial.
  • Patient Population: Heavily pretreated adults with advanced solid tumors or relapsed/refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL). Patients had a median of 4 prior lines of therapy [1] [2].
  • Dosing Regimen: Trotabresib 30 mg administered orally once daily for 3 days on/11 days off or 4 days on/24 days off. The 30 mg 4d/24d schedule was identified as an alternative RP2D, delivering the same cumulative dose per cycle and offering more constant exposure for aggressive tumors [1] [2].
  • Primary Endpoints: Safety, tolerability, and determination of the Recommended Phase 2 Dose (RP2D).
  • Secondary Endpoints: Clinical benefit rate, objective response rate, pharmacokinetics.
Protocol 2: Combination Therapy in Newly Diagnosed Glioblastoma (ndGBM)

This protocol is based on the phase Ib/II CC-90010-GBM-002 study (NCT04324840) [3].

  • Study Design: Multicenter, open-label, dose-finding study.
  • Patient Population: Adults with newly diagnosed Grade IV glioblastoma following partial or complete tumor resection.
  • Dosing Regimen:
    • Concomitant Setting: this compound 30 mg (4d on/24d off) combined with standard radiotherapy and temozolomide.
    • Adjuvant Setting: this compound 30 mg (4d on/24d off) combined with adjuvant temozolomide for 6 cycles, followed by this compound 45 mg (4d on/24d off) as maintenance monotherapy.
  • Primary Endpoints: Safety, tolerability, and RP2D of the combination.
  • Key Findings: The combination was well-tolerated. TMZ and RT did not significantly alter the pharmacokinetics or pharmacodynamics of this compound. The 30 mg dose was established as the RP2D in both settings [3].

Mechanism of Action and Workflow

This compound is a small molecule inhibitor targeting Bromodomain and Extra-Terminal (BET) proteins. The following diagram illustrates its mechanism and the clinical workflow for the 30 mg schedule.

G cluster_moa Mechanism of Action cluster_workflow 30 mg Clinical Dosing Workflow BET BET Proteins (BRD2, BRD3, BRD4, BRDT) Complex Transcription Complex BET->Complex Recruits Histone Acetylated Histones Histone->BET Binds to Oncogenes Oncogene Transcription (e.g., MYC) Complex->Oncogenes Drives This compound This compound This compound->BET Inhibits Start Patient Enrollment: Advanced Solid Tumors, R/R DLBCL, or ndGBM Cycle 28-Day Treatment Cycle Start->Cycle Phase1 Dosing Phase (4 Days) Oral administration of 30 mg this compound daily Cycle->Phase1 Phase2 Treatment-Free Interval (24 Days) Allows recovery from hematological toxicities Phase1->Phase2 Assess End of Cycle Assessment: Safety, Toxicity, Response Phase2->Assess Decision Continue Treatment? Assess->Decision Next Begin Next Cycle Decision->Next Yes / Stable/Benefit End Discontinue Treatment Decision->End No / Progression Next->Cycle Repeats

Critical Safety and Tolerability Profile

Understanding the toxicity profile is crucial for risk management in clinical protocols.

  • Most Common Treatment-Related Adverse Events (TRAEs): The most frequent TRAEs are hematological. In patients with R/R DLBCL, grade 3/4 events included thrombocytopenia (78%), anemia (26%), and neutropenia (26%). These were also the most common grade 3/4 events in patients with solid tumors [6] [2].
  • Management Strategies: Toxicities are generally manageable with supportive care and dose modifications, allowing some patients to remain on treatment for extended periods (≥2 years) [6] [2]. Proactive monitoring of blood counts is essential.
  • Non-Hematological Toxicity: Any-grade TRAEs occur in almost all patients and can include fatigue, transaminase elevation, and gastrointestinal symptoms like nausea and diarrhea [4].

Research Considerations and Future Directions

  • Rationale for the Schedule: The intermittent "4 days on/24 days off" schedule was designed to optimize the treatment-free interval, improving tolerability while maintaining target engagement and antitumor activity [1] [2].
  • Blood-Brain Barrier Penetration: A key attribute of this compound is its ability to cross the blood-brain barrier, with a brain tumor tissue-to-plasma ratio of 0.84 confirmed in a "window-of-opportunity" study [3] [4]. This makes it a strong candidate for CNS malignancies.
  • Promising Combination Partners: Preclinical data suggests this compound downregulates O6-methylguanine-DNA methyltransferase (MGMT), enhancing the efficacy of temozolomide in glioblastoma models [3]. Its potential immunomodulatory effects also support investigation in combination with PD-1 inhibitors [4].

References

Trotabresib combination therapy temozolomide glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Trotabresib + Temozolomide in ndGBM

1. Rationale and Mechanism of Action The standard of care (SOC) for ndGBM—maximal safe resection followed by radiotherapy (RT) and TMZ—has a poor prognosis due to intrinsic and acquired resistance [1] [2]. A primary mechanism of TMZ resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which reverses TMZ-induced DNA damage [2] [3]. this compound, an oral, reversible BET inhibitor, addresses this resistance through a dual mechanism:

  • Epigenetic Silencing of MGMT: this compound binds to BET proteins like BRD4, displacing them from chromatin. This reduces BRD4 and RNA Polymerase II binding at the MGMT promoter, leading to transcriptional downregulation of MGMT. Lower MGMT levels impair the repair of TMZ-induced O6-methylguanine lesions, increasing DNA damage and cancer cell death [4].
  • Blood-Brain Barrier (BBB) Penetration: Unlike some prior BET inhibitors, this compound has demonstrated detectable concentrations in human brain tumor tissue, with a brain tumor tissue-to-plasma ratio of 0.84, making it suitable for treating CNS malignancies [1].

2. Clinical Evidence and Efficacy Evidence from the phase Ib CC-90010-GBM-002 study (NCT04324840) supports the combination's safety and preliminary efficacy [1].

Table 1: Key Efficacy Outcomes from Phase Ib Study (CC-90010-GBM-002)

Cohort Patients 6-Month PFS Rate Median Treatment Duration Recommended Phase II Dose (RP2D)
Adjuvant (this compound + TMZ) 18 57.8% 33 weeks 30 mg, 4 days on/24 days off
Concomitant (this compound + TMZ + RT) 14 69.2% 34 weeks 30 mg, 4 days on/24 days off

The clinical benefit rate (CBR) for this compound in advanced solid tumors was 31.7%, and treatment durations were encouraging, with some patients remaining on treatment for extended periods [1] [5].

3. Safety and Tolerability The combination of this compound with TMZ (±RT) was generally well-tolerated. Most treatment-related adverse events (TRAEs) were mild to moderate in severity [1]. The most common severe TRAEs are hematological, including thrombocytopenia, neutropenia, and anemia [5]. These toxicities are typically manageable, allowing for sustained treatment.

Experimental Protocols

Below is a detailed workflow for evaluating the efficacy and mechanism of the this compound and TMZ combination in preclinical glioblastoma models.

G cluster_cell Cell Culture & Treatment cluster_assay Functional & Mechanistic Assays cluster_analysis Data Analysis Start Start: In Vitro Combination Study C1 Culture patient-derived GBM cells (e.g., LN-229, Glioma Spheres) Start->C1 C2 Split into Treatment Groups: - Vehicle (DMSO) - TMZ alone - this compound alone - TMZ + this compound C1->C2 A1 Viability Assay (MTT/CellTiter-Glo) C2->A1 A2 Apoptosis Assay (Annexin V/Flow Cytometry) C2->A2 A3 DNA Damage Analysis (γ-H2AX Immunofluorescence) C2->A3 A4 MGMT Expression Analysis (qPCR & Western Blot) C2->A4 A5 Chromatin Immunoprecipitation (ChIP) for BRD4 at MGMT promoter C2->A5 D1 Calculate Combination Index (CI) using Chou-Talalay method A1->D1 D2 Statistical Analysis (ANOVA with post-hoc test) A2->D2 A3->D2 A4->D2 A5->D2 D1->D2

Diagram 1: In vitro workflow for assessing the combination of this compound and TMZ.

Protocol 1: In Vitro Combination Treatment and Viability Assay This protocol evaluates the synergistic effects of this compound and TMZ on glioblastoma cell viability and apoptosis [4].

  • Cell Culture: Maintain patient-derived glioblastoma stem-like cells (GSCs) or adherent lines (e.g., LN-229, T98G) in neural stem cell conditions or DMEM with 5% FBS. Use lines with both methylated and unmethylated MGMT promoters.
  • Drug Treatment:
    • Prepare a 10 mM stock of this compound (e.g., JQ1, ODM-207) in DMSO.
    • Prepare a 100 mM stock of TMZ in DMSO.
    • Plate cells and treat with serial dilutions of this compound (e.g., 0.1-10 µM) and TMZ (e.g., 10-500 µM) alone and in combination for 72-120 hours. Include vehicle (DMSO) controls.
  • Viability and Apoptosis Assessment:
    • Viability: Use MTT or CellTiter-Glo assay to measure metabolic activity or ATP content. Calculate the half-maximal inhibitory concentration (IC50) for each drug.
    • Apoptosis: Use Annexin V/propidium iodide staining followed by flow cytometry.
  • Data Analysis: Analyze data using the Chou-Talalay method (CompuSyn software) to calculate a Combination Index (CI). CI < 1 indicates synergy.

Protocol 2: Analysis of MGMT Expression and DNA Damage This protocol assesses the mechanistic effect of this compound on MGMT expression and TMZ-induced DNA damage [4].

  • MGMT mRNA Quantification:
    • After 24-48 hours of drug treatment, extract total RNA.
    • Perform reverse transcription followed by quantitative PCR (qPCR) using primers for MGMT and a housekeeping gene (e.g., GAPDH). Calculate relative expression using the 2^(-ΔΔCt) method.
  • MGMT Protein Analysis:
    • After 48-72 hours of treatment, lyse cells for protein extraction.
    • Perform Western blotting using antibodies against MGMT and a loading control (e.g., β-Actin).
  • Chromatin Immunoprecipitation (ChIP):
    • Cross-link proteins to DNA in treated cells. Sonicate chromatin to fragment DNA.
    • Immunoprecipitate with antibodies against BRD4 or RNA Polymerase II. Use normal IgG as a control.
    • Purify DNA and analyze enrichment at the MGMT promoter via qPCR.
  • DNA Damage Assessment:
    • Treat cells, then fix and stain with an antibody against phosphorylated histone H2AX (γ-H2AX).
    • Visualize and quantify γ-H2AX foci per nucleus using fluorescence microscopy.

Mechanistic Pathway

The following diagram summarizes the core molecular mechanism by which this compound sensitizes glioblastoma cells to TMZ.

G This compound This compound BET_Protein BET Protein (e.g., BRD4) This compound->BET_Protein Binds and Inhibits MGMT_Promoter MGMT Gene Promoter BET_Protein->MGMT_Promoter Displaced from MGMT_mRNA MGMT mRNA MGMT_Promoter->MGMT_mRNA Transcription ↓ MGMT_Protein MGMT Protein MGMT_mRNA->MGMT_Protein Translation ↓ O6_MeG O6-methylguanine DNA Lesion MGMT_Protein->O6_MeG Repairs (Resistance) TMZ TMZ TMZ->O6_MeG Induces DSB DNA Double-Strand Breaks (γ-H2AX Foci) O6_MeG->DSB Mis-pairing & Futile MMR Apoptosis Apoptosis DSB->Apoptosis

Diagram 2: Mechanistic pathway of this compound-mediated sensitization to TMZ.

References

Application Notes and Protocols: Trotabresib with Radiotherapy and Temozolomide for Newly Diagnosed Glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, characterized by a dismal prognosis with median survival of only 12-15 months post-diagnosis [1]. The standard first-line treatment, known as the Stupp protocol, consists of maximal safe surgical resection followed by radiotherapy (RT) with concomitant and adjuvant temozolomide (TMZ) chemotherapy [2]. Despite this aggressive multimodal approach, therapeutic efficacy remains limited by therapeutic resistance and tumor recurrence in approximately 90% of cases [1].

Trotabresib (CC-90010) is a novel, orally administered bromodomain and extraterminal domain (BET) inhibitor that targets epigenetic regulators of gene expression [3]. BET proteins, including BRD2, BRD3, BRD4, and BRDT, function as "epigenetic readers" that bind to acetylated lysine residues on histones, recruiting transcriptional complexes to promote gene expression [3]. In cancer cells, BET protein dysregulation drives oncogenic progression by facilitating the expression of proto-oncogenes such as MYC [3]. This compound competitively binds to bromodomains, disrupting these interactions and modulating the transcription of key genes involved in tumor cell proliferation, survival, and stemness [3].

Preclinical evidence suggests that BET inhibition may overcome therapeutic resistance in GBM through multiple mechanisms: (1) suppression of glioma stem cells (GSCs) that drive tumor recurrence; (2) modulation of DNA damage response pathways; and (3) alteration of the tumor microenvironment toward a less immunosuppressive state [4] [5]. The therapeutic rationale for combining this compound with standard RT and TMZ lies in their potential synergistic action—while RT and TMZ induce DNA damage, this compound may prevent the activation of survival pathways and eliminate resistant GSC subpopulations.

Clinical Trial Specifications and Dosing Regimens

Phase Ib Clinical Trial Design

The clinical development of this compound in newly diagnosed GBM (ndGBM) was investigated in a phase Ib, dose-escalation study (NCT04324840) [2]. This trial was designed to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with both the concomitant (RT + TMZ) and adjuvant (TMZ alone) phases of standard GBM therapy.

Table 1: Clinical Trial Specifications for this compound in ndGBM

Parameter Specifications
ClinicalTrials.gov Identifier NCT04324840 [2]
Study Design Phase Ib, dose-escalation [2]
Patient Population Newly diagnosed glioblastoma (ndGBM) [2]
Prior Treatments None (newly diagnosed) [2]
Standard Therapy Radiotherapy (RT) + temozolomide (TMZ) [2]

| Experimental Arms | Concomitant Setting: this compound + RT + TMZ Adjuvant Setting: this compound + TMZ [2] | | Primary Endpoints | Safety, tolerability, maximum tolerated dose (MTD), recommended phase II dose (RP2D) [2] | | Secondary Endpoints | Preliminary efficacy, pharmacokinetics (PK) [2] | | Exploratory Endpoints | Pharmacodynamics (PD) [2] |

Recommended Dosing Regimens

Based on dose-escalation results, the recommended phase 2 dose (RP2D) of this compound was established as 30 mg administered orally once daily, utilizing an intermittent dosing schedule in both concomitant and adjuvant settings to optimize tolerability while maintaining target engagement [2].

Table 2: Recommended Dosing Regimens for this compound Combination Therapy

Treatment Phase This compound Schedule Combination Therapies Cycle Duration

| Concomitant Setting | 30 mg, 4 days on/24 days off [2] | Radiotherapy: Standard fractionation (typically 60 Gy over 6 weeks) Temozolomide: 75 mg/m² daily throughout RT [2] | 28 days | | Adjuvant Setting | 30 mg, 4 days on/24 days off [2] | Temozolomide: 150-200 mg/m² days 1-5 of 28-day cycle for 6-12 cycles [2] | 28 days |

The intermittent dosing strategy (4 days on/24 days off) was optimized to manage hematological toxicities while maintaining sufficient drug exposure to sustain target inhibition throughout the treatment cycle [2] [3]. This schedule delivered a cumulative dose of 120 mg per 28-day cycle while providing an extended treatment-free interval to allow for bone marrow recovery.

Safety Profile and Toxicity Management

Adverse Event Spectrum

This compound in combination with TMZ and RT demonstrated a manageable safety profile in patients with ndGBM [2]. The most frequent adverse events were consistent with the known toxicities of both BET inhibition and alkylating chemotherapy, with no unexpected synergistic toxicities observed.

Table 3: Common Treatment-Related Adverse Events and Management Strategies

Adverse Event Frequency & Severity Proposed Management Strategies

| Thrombocytopenia | Most common grade 3-4 TRAE (36% in lymphoma trial) [6] | - Regular CBC monitoring (weekly during initial cycles)

  • Dose interruption/reduction for grade 3-4
  • Platelet transfusion if clinically indicated | | Neutropenia | Common hematological toxicity [3] | - CBC monitoring
  • Growth factor support per institutional guidelines
  • Antimicrobial prophylaxis if prolonged | | Anemia | Frequent hematological toxicity [3] | - CBC monitoring
  • Erythropoiesis-stimulating agents if symptomatic
  • Transfusion support if indicated | | Fatigue | Common non-hematological toxicity [2] | - Symptomatic management
  • Activity pacing
  • Rule out other causes | | Gastrointestinal Toxicity | Nausea, less frequent vomiting [2] | - Prophylactic antiemetics
  • Adequate hydration
  • Dose adjustment if persistent |
Safety Monitoring Protocol

Comprehensive hematological monitoring is essential throughout this compound combination therapy:

  • Baseline: Complete blood count (CBC) with differential, comprehensive metabolic panel
  • During concomitant phase: Weekly CBC during RT+TMZ+this compound
  • During adjuvant cycles: CBC on day 1 and day 22 of each cycle, or more frequently if cytopenias occur
  • Dose modification guidelines: Follow protocol-specified criteria for dose interruption, reduction, or discontinuation based on toxicity grade
  • Additional monitoring: Liver function tests (LFTs) periodically, as temozolomide is associated with hepatotoxicity [7]

The management of hematological toxicities follows a stepwise approach, beginning with dose interruption until recovery, followed by dose reduction if necessary. In the phase Ib trial, thrombocytopenia was generally reversible with dose modification, and only a small proportion of patients required permanent treatment discontinuation due to treatment-related adverse events [2] [3].

Experimental Protocols for Mechanism of Action Studies

Analysis of Glioma Stem Cell Modulation

Glioma stem cells (GSCs) contribute significantly to TMZ resistance and GBM recurrence [4] [5]. This compound's potential efficacy may relate to its ability to suppress GSC maintenance and phenotypic plasticity.

Protocol: GSC Sphere Formation Assay

  • Primary GSC Culture: Establish patient-derived GSC cultures from fresh tumor specimens in neural stem cell medium (DMEM/F12 supplemented with B27, EGF [20 ng/mL], FGF [20 ng/mL], and heparin [2 µg/mL])
  • Drug Treatment: Treat GSCs with vehicle, TMZ (50 µM), this compound (0.1-1 µM), or combination for 72 hours
  • Sphere Formation: Plate 500 viable cells/well in ultra-low attachment 96-well plates; count tumorspheres (>50 µm diameter) after 7-14 days
  • Phenotypic Analysis: Harvest spheres for:
    • Flow cytometry: Analyze GSC surface markers (CD133, CD44) [4]
    • qPCR: Measure expression of proneural (ASCL1, OLIG2) and mesenchymal (CD109, ALDH1A3) markers [4]
    • Western blot: Assess cleavage of caspase-3, PARP for apoptosis
DNA Damage Response and Repair Assessment

TMZ exerts cytotoxicity through DNA methylation, particularly O6-methylguanine adducts that trigger mismatch repair-mediated futile cycles and apoptosis [1] [5]. BET inhibition may impair DNA damage repair pathways, enhancing TMZ sensitivity.

Protocol: Immunofluorescence Analysis of DNA Damage Foci

  • Cell Culture and Treatment: Seed GBM cells (e.g., U87-MG, patient-derived GSCs) on coverslips and treat with vehicle, TMZ (100 µM), this compound (0.5 µM), or combination for 24 hours
  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde (15 min), permeabilize with 0.5% Triton X-100 (10 min)
  • Immunostaining: Incubate with primary antibodies against:
    • γH2AX (Ser139; DNA double-strand break marker)
    • 53BP1 (DNA damage response protein)
    • RAD51 (homologous recombination marker)
  • Imaging and Quantification: Acquire images using confocal microscopy (63x objective); count foci per nucleus in ≥100 cells per condition using automated image analysis software
  • Correlation with Clonogenic Survival: Perform parallel clonogenic assays to correlate DNA damage with long-term survival

G cluster_tmz Temozolomide Mechanism cluster_bet This compound BET Inhibition cluster_resistance Resistance Mechanisms TMZ Temozolomide (TMZ) MTIC MTIC (Active Metabolite) TMZ->MTIC Methyl Methyldiazonium Cation MTIC->Methyl DNA_adducts DNA Methylation (O6-MeG, N7-MeG, N3-MeA) Methyl->DNA_adducts MMR Mismatch Repair (MMR) Recognition DNA_adducts->MMR DSBs DNA Double-Strand Breaks (DSBs) MMR->DSBs Apoptosis Apoptosis DSBs->Apoptosis This compound This compound BET_inhibition BET Bromodomain Inhibition This compound->BET_inhibition Oncogene_suppression Oncogene Suppression (MYC, etc.) BET_inhibition->Oncogene_suppression GSC_pathways GSC Maintenance Pathways BET_inhibition->GSC_pathways DDR_disruption DNA Damage Response Disruption BET_inhibition->DDR_disruption Oncogene_suppression->DSBs GSC_pathways->DSBs GSC_persistence GSC Persistence & Plasticity GSC_pathways->GSC_persistence DDR_disruption->DSBs MGMT MGMT-Mediated DNA Repair MGMT->DNA_adducts MMR_defect MMR System Defects MMR_defect->MMR GSC_persistence->Apoptosis BER Base Excision Repair (BER) BER->DNA_adducts subcluster_synergy Synergistic Action

Diagram 1: Molecular mechanisms of this compound and temozolomide synergy in glioblastoma. This compound enhances TMZ cytotoxicity through multiple pathways including suppression of glioma stem cells (GSCs) and disruption of DNA damage response mechanisms.

Pharmacokinetic and Pharmacodynamic Assessment

Blood-Brain Barrier Penetration Evaluation

Adequate CNS penetration is a critical determinant of efficacy for GBM therapies [8]. The blood-brain barrier (BBB) and blood-brain tumor barrier (BBTB) significantly limit drug delivery to tumor cells.

Protocol: Microdialysis for Free Drug Concentration Measurement

  • Animal Model: Establish orthotopic GBM models (patient-derived xenografts or cell line-based)
  • Microdialysis Probe Implantation: Stereotactically implant microdialysis probes into tumor-bearing and contralateral normal brain regions
  • Drug Administration: Administer this compound at RP2D-equivalent dose (30 mg in humans)
  • Sample Collection: Collect microdialysates at scheduled timepoints (0.5, 1, 2, 4, 8, 12, 24 hours post-dose)
  • Bioanalysis: Quantify this compound concentrations using LC-MS/MS with lower limit of quantification ≤0.1 ng/mL
  • Calculation: Determine Kp,u (unpartitioned brain-to-plasma ratio) as Kp,u = AUCbrain,free/AUCplasma,free; target Kp,u >0.3 indicates good CNS penetration
Target Engagement Biomarkers

Pharmacodynamic (PD) biomarkers provide critical evidence of target engagement and biological activity [3] [8].

Protocol: Peripheral Blood Mononuclear Cell (PBMC) BET Inhibition Biomarker

  • Sample Collection: Collect whole blood (e.g., 5-10 mL) in EDTA tubes pre-dose and at Cmax (2-4 hours post-dose)
  • PBMC Isolation: Density gradient centrifugation (Ficoll-Paque) within 2 hours of collection
  • RNA Extraction and qRT-PCR: Isolve total RNA, reverse transcribe to cDNA, perform quantitative PCR for:
    • MYC (direct BET target)
  • HEXIM1 (specific BET inhibitor response gene)
  • Housekeeping genes (GAPDH, ACTB)
  • Data Analysis: Calculate fold-change in gene expression using 2-ΔΔCt method; >50% MYC suppression indicates significant target engagement

Future Directions and Combination Strategies

The development of this compound in GBM represents an emerging approach targeting epigenetic mechanisms in a malignancy with limited treatment options. Several strategic considerations emerge for optimizing its clinical development:

Biomarker-Driven Patient Selection

While the initial phase Ib trial enrolled unselected ndGBM patients, future studies should explore predictive biomarkers to identify patient subsets most likely to benefit:

  • MGMT promoter methylation status: Present in approximately 45% of GBM cases and associated with improved TMZ response [1] [5]
  • GSC phenotype characterization: Mesenchymal GSC subtypes may demonstrate different sensitivity to BET inhibition [4]
  • Tumor molecular subtypes: Proneural versus mesenchymal classification based on gene expression profiling [4]
Novel Clinical Trial Designs

The high failure rate of late-phase neuro-oncology trials (over 91% of phase III GBM trials unsuccessful) necessitates innovative approaches [8]:

  • Window-of-opportunity trials: Administer this compound in the interval between diagnosis and surgical resection, allowing direct assessment of target engagement in tumor tissue [8]
  • Adaptive platform trials: Enable evaluation of multiple targeted combinations within a single master protocol, efficiently allocating patients to the most promising arms
  • Phase 0 microdosing studies: Provide early PK and BBB penetration data before committing to large-scale trials [8]
Rational Combination Strategies

Beyond TMZ and RT, this compound may synergize with other therapeutic modalities:

  • Immunotherapy combinations: Despite limited efficacy of checkpoint inhibitors in GBM monotherapy, BET inhibition may modulate the immunosuppressive tumor microenvironment and enhance T-cell mediated cytotoxicity [3] [8]
  • PARP inhibitors: Concurrent targeting of DNA damage response pathways may enhance TMZ efficacy, particularly in MGMT-unmethylated tumors [5]
  • Targeted therapies: Combinations with EGFR or PI3K inhibitors may address compensatory signaling pathways that limit BET inhibitor efficacy

Conclusion

The combination of This compound with standard radiotherapy and temozolomide represents a promising therapeutic strategy for newly diagnosed glioblastoma, founded on a solid mechanistic rationale targeting epigenetic regulation and glioma stem cell biology. The established RP2D of 30 mg using a 4-days-on/24-days-off schedule provides a tolerable regimen that can be integrated with both concomitant and adjuvant phases of standard GBM therapy.

Ongosing clinical development should incorporate advanced trial designs and comprehensive biomarker strategies to identify patient subsets most likely to benefit from this epigenetic targeting approach. The protocols outlined herein provide methodologies for investigating this compound's mechanisms of action, particularly its effects on GSC biology and DNA damage response, which may inform future clinical applications and combination strategies.

References

Trotabresib concomitant treatment radiotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Trotabresib in Glioblastoma: Application Note

This document provides a summary of the clinical development and methodology for using this compound in combination with radiotherapy and temozolomide for the treatment of newly diagnosed glioblastoma (ndGBM).

Background & Rationale

Glioblastoma (GBM) remains the most lethal primary brain tumor in adults. The standard of care (Stupp protocol), which involves maximal safe surgical resection followed by radiotherapy (RT) with concomitant temozolomide (TMZ) and subsequent adjuvant TMZ, has a poor prognosis with a median overall survival of only 14-16 months and a 5-year survival rate of less than 10% [1] [2] [3]. A significant challenge in treating GBM is the blood-brain barrier (BBB), which prevents many therapeutic agents from reaching effective concentrations in the brain [1] [4].

This compound (CC-90010) is a novel, oral, reversible small-molecule inhibitor of the Bromodomain and Extraterminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) [1] [5]. BET proteins are epigenetic "readers" that regulate the expression of key oncogenes. The rationale for combining this compound with the standard GBM regimen is multi-faceted:

  • BBB Penetration: this compound has demonstrated the ability to cross the BBB, with a brain tumor tissue-to-plasma ratio of 0.84 measured in a window-of-opportunity study [1].
  • Sensitization to TMZ: Preclinical studies indicate that this compound downregulates the expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme associated with resistance to TMZ [1].
  • Radiosensitization: BET inhibition has been shown in preclinical models to potentiate the effects of ionizing radiation [1] [2].
Clinical Data Summary (Phase Ib)

The following data is derived from the CC-90010-GBM-002 (NCT04324840) phase Ib, dose-escalation study [1].

Table 1: this compound Dosing and Safety Profile

Parameter Concomitant Setting (with RT + TMZ) Adjuvant Setting (with TMZ)
Recommended Phase II Dose (RP2D) 30 mg, 4 days on/24 days off 30 mg, 4 days on/24 days off
Safety & Tolerability Well tolerated Well tolerated
Most Common Treatment-Related Adverse Events (TRAEs) Mild to moderate; primarily hematological (thrombocytopenia, neutropenia) [1] [5] Mild to moderate; primarily hematological (thrombocytopenia, neutropenia) [1] [5]
Median Treatment Duration 34 weeks 33 weeks

Table 2: Preliminary Efficacy Outcomes (Phase Ib)

Efficacy Parameter Concomitant Setting Adjuvant Setting
6-Month Progression-Free Survival (PFS) Rate 69.2% 57.8%
Objective Response Data not specified in result 1 patient achieved Complete Response (CR)
Patients Remaining on Treatment at Last Follow-up 6/14 (43%) 5/18 (28%)

Pharmacokinetics (PK) and Pharmacodynamics (PD): The PK profile of this compound was consistent with previous monotherapy studies. Co-administration with TMZ and RT did not significantly alter its pharmacokinetics. Pharmacodynamic analyses confirmed target engagement in both treatment settings [1].

Experimental Protocol: Concomitant Treatment Phase

Below is a detailed methodology for the concomitant treatment phase (this compound with RT and TMZ) as established in the phase Ib study.

1. Primary Objective To determine the safety, tolerability, maximum tolerated dose (MTD), and Recommended Phase II Dose (RP2D) of this compound in combination with concomitant TMZ and radiotherapy in patients with ndGBM.

2. Patient Population * Inclusion Criteria: Adults with newly diagnosed, histologically confirmed WHO Grade IV glioblastoma; must have undergone complete or partial tumor resection; stable or decreasing corticosteroid dose within 5 days prior to initiation; Karnofsky Performance Status (KPS) ≥ 70. * Exclusion Criteria: Prior chemotherapy or radiosurgery for GBM; significant uncontrolled medical conditions.

3. Treatment Regimen & Dosing The concomitant phase begins after maximal safe surgical resection.

Table 3: Concomitant Phase Drug Administration

Component Dosage and Schedule Duration
Radiotherapy (RT) Focal radiation at a total dose of 60 Gy, administered in 30 fractions of 2.0 Gy each, 5 days per week. 6 weeks
Temozolomide (TMZ) 75 mg/m², administered orally once daily throughout the RT course (7 days per week). 6 weeks (up to 49 days)
This compound RP2D: 30 mg, administered orally once daily on Days 1-4 of a 28-day cycle (4 days on/24 days off). The first cycle begins within the first 5 days of starting RT+TMZ. Throughout the 6-week concomitant phase and continued into the adjuvant phase.

4. Key Assessments & Procedures * Safety Monitoring: Physical examinations, vital signs, ECOG performance status, and standard laboratory tests (hematology, clinical chemistry, urinalysis) should be conducted at baseline and regularly throughout treatment. Adverse events are graded according to the NCI CTCAE. * Efficacy Evaluation: Tumor response is assessed by MRI per RANO criteria. In the phase Ib study, scans were performed at baseline, after the concomitant phase, and every 8 weeks thereafter until disease progression. * Pharmacokinetic (PK) Sampling: Blood samples for this compound plasma concentration are collected at predefined timepoints (e.g., pre-dose, and multiple post-dose) during the first cycle to characterize C~max~ and AUC. * Pharmacodynamic (PD) Biomarkers: Exploratory analysis may include measurement of downstream gene expression targets (e.g., MYC) in peripheral blood mononuclear cells (PBMCs) to confirm BET inhibition [1].

Mechanism of Action & Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound enhances the efficacy of radiotherapy and temozolomide in glioblastoma.

G cluster_DNA DNA Damage & Repair Pathways BET_Protein BET Protein (e.g., BRD4) Oncogene_Transcription Oncogene Transcription (e.g., MYC, BCL2) BET_Protein->Oncogene_Transcription Promotes MGMT_Expression MGMT Expression BET_Protein->MGMT_Expression Promotes This compound This compound (BETi) This compound->BET_Protein Inhibits This compound->Oncogene_Transcription Downregulates This compound->MGMT_Expression Downregulates Tumor_Cell_Death Enhanced Tumor Cell Death This compound->Tumor_Cell_Death Sensitizes DNA_Repair DNA Repair Oncogene_Transcription->DNA_Repair Supports MGMT_Repair MGMT-mediated Repair MGMT_Expression->MGMT_Repair Enables TMZ_Resistance TMZ Resistance TMZ_Resistance->Tumor_Cell_Death Reduces RT_TMZ Radiotherapy & Temozolomide RT_TMZ->Tumor_Cell_Death Induces TMZ_Damage TMZ-induced DNA Alkylation TMZ_Damage->DNA_Repair RT_Damage RT-induced DNA Damage RT_Damage->DNA_Repair DNA_Repair->TMZ_Resistance Contributes to MGMT_Repair->TMZ_Resistance Leads to

This diagram visualizes the core hypothesis: this compound inhibits BET proteins like BRD4, which downregulates key oncogenes and the DNA repair protein MGMT. This dual action is proposed to cripple the tumor's defense mechanisms, thereby enhancing the cell-killing effects of radiotherapy and temozolomide [1] [2] [3].

Discussion and Future Directions

The phase Ib data establishes a foundation for the further development of this compound in GBM. The defined RP2D of 30 mg (4 days on/24 days off) was well-tolerated in combination with RT+TMZ, with a promising 6-month PFS rate of 69.2% [1].

  • Ongoing Research: Based on these results, patient enrollment has started for the randomized phase II dose expansion segment of the CC-90010-GBM-002 trial. This next phase will directly compare the this compound combination regimen (concomitant → adjuvant → maintenance) against the standard of care [1].
  • Considerations for Drug Development:
    • Patient Selection: Future studies may explore biomarkers, such as MGMT promoter methylation status, to identify patient subgroups that derive the greatest benefit from this compound combination therapy.
    • Combination Strategies: The spatial heterogeneity of GBM suggests that niche-specific epigenetic interventions (e.g., BET inhibitors in perivascular niches, EZH2 inhibitors at invasive edges) may be required for optimal efficacy [2].
    • Trial Design: The successful use of a "window-of-opportunity" study to demonstrate BBB penetration highlights the value of such innovative trial designs in neuro-oncology drug development [1] [4].

References

Application Notes: Trotabresib in Glioblastoma (CC-90010-GBM-002)

Author: Smolecule Technical Support Team. Date: February 2026

1. Rationale and Scientific Background Trotabresib is a novel, oral, potent, and reversible inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) [1]. BET proteins are epigenetic readers that regulate the expression of key genes involved in oncogenesis. The rationale for combining this compound with standard therapy in ndGBM is supported by several factors:

  • Blood-Brain-Barrier Penetration: A dedicated "window-of-opportunity" study (NCT04047303) confirmed that this compound achieves a mean brain tumor tissue-to-plasma ratio of 0.84, demonstrating significant penetration of the blood-brain-tumor barrier [2].
  • Preclinical Synergy: Preclinical models showed that this compound enhances the antiproliferative effects of temozolomide (TMZ) [3]. It also downregulates the expression of O6-methylguanine-DNA methyltransferase (MGMT) [4], a DNA repair enzyme associated with resistance to TMZ, providing a strong mechanistic rationale for the combination.
  • Unmet Medical Need: The prognosis for ndGBM remains poor despite standard care (radiotherapy and TMZ), necessitating new therapeutic approaches [4].

2. Overall Study Design (CC-90010-GBM-002, Part A - Phase Ib) This was a multicenter, open-label, dose-escalation study (NCT04324840) in adult patients with ndGBM who had undergone complete or partial tumor resection [4]. The primary objectives were to determine the safety, tolerability, and the recommended phase 2 dose (RP2D) of this compound when combined with standard therapy in two different settings.

Table 1: Key Elements of the Phase Ib Trial Design

Trial Element Description
ClinicalTrials.gov ID NCT04324840 [3] [4]
Patient Population Adults with newly diagnosed glioblastoma (WHO grade IV), post-resection [4].

| Study Parts | Concomitant Cohort: this compound + TMZ + Radiotherapy (RT) Adjuvant Cohort: this compound + TMZ (after completion of RT) [4] | | Primary Endpoints | Safety, tolerability, Maximum Tolerated Dose (MTD), and/or RP2D [4]. | | Secondary Endpoints | Preliminary efficacy (e.g., PFS), Pharmacokinetics (PK) [4]. | | Exploratory Endpoints | Pharmacodynamics (PD) [4]. |

3. Dosing and Schedule The study explored different dose levels of this compound in sequence. The established RP2D for this compound was 30 mg/day, administered on a "4 days on/24 days off" schedule in a 28-day cycle for both the concomitant and adjuvant settings [3] [4]. This schedule was optimized to manage hematological toxicity while maintaining efficacy.

Table 2: Dosing Regimen in the Phase Ib Study

Therapy Phase This compound Schedule Combination Therapies
Concomitant Setting 15 or 30 mg, 4 days on/24 days off With standard TMZ (75 mg/m² daily for up to 42 days) and focal radiotherapy (60 Gy/30 fractions) [4].
Adjuvant Setting 15, 30, or 45 mg, 4 days on/24 days off With standard adjuvant TMZ (150-200 mg/m² for 5 days per 28-day cycle) [4].
Maintenance 45 mg, 4 days on/24 days off This compound monotherapy (following completion of adjuvant combination therapy) [3].

Experimental Protocols

1. Patient Selection and Eligibility Criteria Key Inclusion Criteria:

  • Histologically confirmed ndGBM (WHO grade IV).
  • Completion of maximal safe resection.
  • ECOG Performance Status of 0 or 1.
  • Adequate hematologic, hepatic, and renal function.

Key Exclusion Criteria:

  • Prior chemotherapy or radiotherapy for GBM (except for the standard regimens in the trial).
  • Evidence of CNS hemorrhage on baseline MRI/CT.
  • Requirement for increasing doses of corticosteroids to treat symptomatic cerebral edema within one week prior to study entry [2].

2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment Protocols PK Sampling and Analysis:

  • Method: Plasma samples were collected at predefined time points after this compound administration to characterize its PK profile [4].
  • Outcome: The plasma PK of this compound in combination with TMZ and RT was consistent with historical data from this compound monotherapy studies, indicating no significant drug-drug interaction [4].

PD Biomarker Assessment:

  • Method: PD effects were evaluated in patient blood samples by measuring the downregulation of downstream target genes of BET inhibition, such as CCR1 [1].
  • Tissue Analysis: In the supportive NCT04047303 study, resected tumor tissue was analyzed post-surgery for this compound concentration and modulation of PD markers, confirming target engagement in the brain [2].

3. Efficacy and Safety Assessment Protocols Efficacy Monitoring:

  • Tumor response was assessed by MRI per modified Response Assessment in Neuro-Oncology (RANO) criteria.
  • Key efficacy metrics included Progression-Free Survival (PFS) and Overall Survival (OS) [4].

Safety Monitoring:

  • Method: Adverse events (AEs) were continuously monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
  • Focus: Special attention was paid to hematological toxicities, particularly thrombocytopenia, which was the most frequent grade 3/4 treatment-related AE [3] [4]. Dose modifications and supportive care guidelines were implemented to manage these events.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanistic rationale for combining this compound with temozolomide.

Key Findings and Conclusion

  • Safety: The combination of this compound with TMZ and radiotherapy was well-tolerated. The most common grade 3/4 treatment-related adverse event was manageable thrombocytopenia [3] [4].
  • Recommended Dose: The RP2D for this compound was established as 30 mg/day (4 days on/24 days off) for use in combination with standard therapy in ndGBM [3].
  • Preliminary Efficacy: Encouraging treatment durations were observed, with median durations of 34 weeks (concomitant) and 33 weeks (adjuvant). Some patients remained on treatment for over a year, with one patient achieving a complete response [3] [4].
  • Ongoing Development: Based on these phase Ib results, a randomized phase II dose expansion (Part B) is ongoing to compare this combination against standard of care alone [3].

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trotabresib and BET Inhibition

This compound (CC-90010; BMS-986378) is a novel, orally administered, potent, and reversible inhibitor of bromodomain and extra-terminal (BET) family proteins that has demonstrated significant promise in early-phase clinical trials for advanced malignancies. As an epigenetic reader domain inhibitor, this compound specifically targets BET proteins (BRD2, BRD3, BRD4, and BRDT), which play crucial roles in regulating gene expression by binding to acetylated lysine residues on histones in chromatin. The BET protein family functions as key epigenetic regulators that control the transcription of genes involved in cancer-cell proliferation, survival, and oncogenic progression, with BRD4 particularly implicated in the pathogenesis of various cancers through its effects on MYC and other transcription factors and signaling modulators [1] [2].

The clinical development of this compound has been guided by phase I trials that established its safety profile, tolerability, pharmacokinetics, and preliminary efficacy in heavily pretreated patient populations. The unique properties of this compound include its reversible binding mechanism, oral bioavailability, and significant blood-brain barrier penetration, which distinguishes it from other BET inhibitors and makes it particularly suitable for investigating against central nervous system malignancies [3]. These characteristics have supported its progression to phase II clinical development across multiple cancer types, both as a monotherapy and in combination with established treatment regimens.

RP2D Specifications and Clinical Context

Recommended Dosing Across Clinical Scenarios

The recommended phase 2 dose (RP2D) of this compound has been established through comprehensive dose-escalation studies in advanced solid tumors and relapsed/refractory hematologic malignancies. The primary RP2D for monotherapy is 45 mg/day administered on a 4 days on/24 days off schedule (28-day cycle), which demonstrated favorable tolerability while maintaining antitumor activity [1] [2]. An alternative RP2D of 30 mg/day on a 3 days on/11 days off schedule was also identified, delivering the same cumulative dose over a 28-day treatment cycle while potentially offering more constant exposure and target engagement, which may be particularly beneficial for patients with aggressive tumors [1].

Table 1: RP2D Specifications for this compound Across Clinical Scenarios

Clinical Scenario RP2D Schedule Cycle Length Combination Agents
Monotherapy (Solid Tumors/DLBCL) 45 mg/day 4 days on/24 days off 28 days None
Monotherapy (Alternative Schedule) 30 mg/day 3 days on/11 days off 28 days None
Newly Diagnosed Glioblastoma (Adjuvant) 30 mg/day 4 days on/24 days off 28 days Temozolomide
Newly Diagnosed Glioblastoma (Concomitant) 30 mg/day 4 days on/24 days off 28 days Temozolomide + Radiotherapy

For combination therapy with standard glioblastoma regimens, a lower RP2D of 30 mg/day on a 4 days on/24 days off schedule was established when this compound is administered concomitantly with temozolomide and radiotherapy or as adjuvant therapy with temozolomide [4]. This adjusted dosing reflects the need to maintain safety while preserving efficacy when this compound is integrated with established treatment backbones, particularly those with overlapping hematologic toxicities.

Patient Selection Criteria

The RP2D was established in specific patient populations with the following characteristics:

  • Heavily pretreated advanced solid tumors: Patients had received a median of 4 prior treatment regimens (range: 1-9) [1]
  • Relapsed/refractory diffuse large B-cell lymphoma (DLBCL): Patients had received a median of 4 prior treatments (range: 2-7), with 26% having undergone prior stem cell transplantation [1]
  • Newly diagnosed glioblastoma: Patients with complete or partial tumor resection eligible for standard temozolomide and radiotherapy [4]
  • Adequate organ function: Particularly hematologic, hepatic, and renal parameters given the hematologic toxicity profile
  • ECOG performance status: 0-1, indicating fully ambulatory patients capable of limited strenuous activity [1]

Safety Profile and Tolerability at RP2D

Adverse Event Spectrum and Management

At the established RP2D, this compound demonstrates a predictable and generally manageable safety profile, with the most common severe toxicities being hematological in nature. In patients with relapsed/refractory DLBCL receiving the 45 mg/day (4 days on/24 days off) regimen, treatment-related adverse events (TRAEs) were reported in all patients (100%), with grade 3/4 events occurring in 91% of patients [2]. The most frequent grade 3/4 TRAEs included thrombocytopenia (78%), anemia (26%), and neutropenia (26%) [2]. Similar patterns were observed in patients with advanced solid tumors, though with slightly lower incidence rates of severe hematologic toxicity.

Table 2: Treatment-Related Adverse Events at RP2D (≥10% Frequency)

Adverse Event All Grades (DLBCL) Grade 3/4 (DLBCL) All Grades (Solid Tumors) Grade 3/4 (Solid Tumors)
Thrombocytopenia 91% 78% 44% 17%
Anemia 39% 26% 32% 10%
Neutropenia 35% 26% 15% 7%
Fatigue 30% 0% 27% 2%
Nausea 22% 0% 24% 0%
Decreased Appetite 17% 0% 20% 0%
Diarrhea 13% 0% 15% 0%

The management of these adverse events primarily involves dose modifications and supportive care measures. For hematologic toxicities, protocol-specified dose delays and reductions are recommended, with blood product support for cytopenias as clinically indicated. Growth factor support may be considered for persistent neutropenia. Non-hematologic toxicities are generally mild to moderate in severity and can typically be managed with standard symptomatic treatments without requiring permanent treatment discontinuation [1] [2].

Dose Modification Guidelines

Based on phase I trial experience, the following dose modification strategies are recommended at the RP2D:

  • For grade 4 hematologic toxicity: Withhold treatment until resolution to ≤ grade 1, then resume at the same dose for initial occurrence or reduce by one dose level for recurrent toxicity
  • For grade 3 non-hematologic toxicity: Withhold until resolution to ≤ grade 1, then consider resuming at the same dose or reduced dose based on clinical judgment
  • For grade 4 non-hematologic toxicity: Permanently discontinue treatment
  • Dose reduction levels: First reduction to 30 mg/day (from 45 mg/day); second reduction to 20 mg/day

The manageable safety profile at RP2D is evidenced by extended treatment durations achieved by some patients, with two patients remaining on treatment for ≥3 years and several others continuing beyond 2 years, indicating the feasibility of long-term administration with appropriate monitoring and support [1] [2].

Efficacy Data at RP2D

Antitumor Activity Across Tumor Types

This compound monotherapy at the RP2D has demonstrated clinically meaningful antitumor activity across multiple cancer types in heavily pretreated populations. In patients with relapsed/refractory DLBCL, the objective response rate (ORR) was 13.0% (95% CI, 2.8–33.6), with some patients achieving durable responses [1] [2]. While the ORR in advanced solid tumors was 0.0% (95% CI, 0.0–8.6), the clinical benefit rate (CBR; complete response + partial response + stable disease ≥4 months) was 31.7% (95% CI, 18.1–48.1), indicating meaningful disease control in a subset of patients [2].

Notable efficacy signals include durable stable disease observed across various tumor types, with five patients with solid tumors remaining on treatment for approximately 2 years or longer (≥24 cycles) [2]. One patient with thymic cancer received treatment for 3.1 years (38 cycles) before discontinuing due to disease progression, and another patient with salivary gland cancer remained on treatment at cycle 53 (4.0 years) as of the last follow-up [2]. These prolonged treatment durations in heavily pretreated patients suggest that this compound can provide meaningful clinical benefit even in the absence of traditional radiographic responses.

Combination Therapy Efficacy

In newly diagnosed glioblastoma, the combination of this compound with standard therapy (temozolomide with or without radiotherapy) has shown encouraging preliminary efficacy. The 6-month progression-free survival rates were 57.8% and 69.2% in the adjuvant and concomitant settings, respectively, comparing favorably with historical controls [4]. Additionally, one patient in the adjuvant cohort achieved a complete response, demonstrating the potential for meaningful antitumor activity with this combination approach [4].

Mechanism of Action and Pharmacodynamics

BET Inhibition Pathway

This compound exerts its antitumor effects through potent and reversible inhibition of BET proteins, particularly BRD4, which plays a critical role in transcriptional regulation. The mechanism involves disruption of the interaction between BET proteins and acetylated histones, leading to altered expression of key genes involved in oncogenesis, including MYC. The following diagram illustrates the core mechanistic pathway:

G A Histone Acetylation B BET Protein Binding (BRD2, BRD3, BRD4) A->B Recognition C Recruitment of Transcriptional Machinery (P-TEFb) B->C Mediator Complex D Oncogene Expression (MYC, BCL2, etc.) C->D Transcription Elongation E Cancer Cell Proliferation and Survival D->E Driving F This compound F->B Inhibits

This epigenetic modulation results in selective downregulation of key oncogenes and alterations in the tumor microenvironment that contribute to the observed clinical activity. Preclinical data further demonstrate that this compound downregulates MGMT expression in a dose-dependent manner, providing a mechanistic rationale for its combination with temozolomide in glioblastoma and potential reversal of temozolomide resistance [4].

Blood-Brain Barrier Penetration

A distinctive property of this compound is its significant CNS penetration, which has been quantitatively demonstrated in a "window-of-opportunity" study in patients with recurrent high-grade gliomas [3]. The study established a mean brain tumor tissue:plasma ratio of 0.84 (estimated unbound partition coefficient [KPUU] 0.37), confirming substantial blood-brain-tumor barrier penetration [3]. This characteristic differentiates this compound from many other BET inhibitors and supports its development in primary and secondary brain malignancies.

Experimental Protocols and Methodologies

Clinical Trial Dosing Protocol

For monotherapy administration in solid tumors or DLBCL, the following protocol is recommended based on the phase I trial experience:

  • Cycle structure: 28-day cycles
  • Dose preparation: this compound 15 mg or 30 mg tablets to achieve the prescribed dose
  • Administration: Orally once daily in the morning, with or without food (based on part C analysis showing no clinically relevant food effect)
  • Schedule option 1 (primary): Administer for 4 consecutive days followed by 24 days off treatment
  • Schedule option 2 (alternative): Administer for 3 consecutive days followed by 11 days off treatment
  • Dose modifications: Based on toxicity management guidelines provided in Section 3.2

For combination therapy with temozolomide and radiotherapy in newly diagnosed glioblastoma, the following protocol is recommended:

  • Concomitant phase: this compound 30 mg daily (4 days on/24 days off) + temozolomide (75 mg/m² daily throughout radiotherapy) + focal radiotherapy (2 Gy daily 5 days/week for 6 weeks)
  • Adjuvant phase: this compound 30 mg daily (4 days on/24 days off) + temozolomide (150-200 mg/m² daily for 5 days every 28 days)
  • Maintenance phase: this compound 45 mg daily (4 days on/24 days off) as monotherapy after completion of adjuvant therapy
Pharmacokinetic Assessment Protocol

Comprehensive pharmacokinetic evaluation should be performed using the following methodology:

  • Blood collection: Pre-dose and at 0.5, 1, 2, 4, 6, 8, 10, and 24 hours post-dose on cycle 1 day 1 and cycle 1 day 4
  • Sample processing: Collect blood in K2EDTA tubes, centrifuge at 4°C within 30 minutes, and store plasma at -70°C until analysis
  • Bioanalytical method: Validated LC-MS/MS method with lower limit of quantification of 1 ng/mL
  • Pharmacokinetic parameters: Calculate C~max~, T~max~, AUC~0-24~, AUC~0-∞~, t~1/2~, CL/F, and V~z~/F using non-compartmental analysis
  • Tissue concentration (in window-of-opportunity studies): Collect tumor tissue during scheduled surgery, homogenize in appropriate buffer, and analyze using validated LC-MS/MS method
Pharmacodynamic Biomarker Assessment

Target engagement and pharmacodynamic effects should be evaluated using the following approaches:

  • Peripheral blood mononuclear cells (PBMCs): Isolate PBMCs from patient blood samples collected pre-dose and at multiple timepoints post-dose (2, 6, and 24 hours)
  • RNA extraction and analysis: Extract total RNA and analyze expression of key downstream genes (e.g., MYC, HEXIM1) using RT-qPCR
  • Protein analysis: Assess protein levels of relevant targets via Western blot or immunoassay
  • Tissue-based biomarkers (when available): Perform immunohistochemistry for MYC protein expression and RNA sequencing for transcriptomic changes

The following workflow diagram illustrates the comprehensive pharmacodynamic assessment strategy:

G A Patient Sampling (Blood & Tissue) B Sample Processing (PBMC Isolation, RNA Extraction) A->B Collection C Molecular Analysis (RT-qPCR, Western Blot, RNA-seq) B->C Processing D Data Integration (PK/PD Modeling) C->D Analysis E Target Engagement Assessment D->E Modeling F Pre-dose Baseline F->A Includes G Multiple Post-dose Timepoints G->A Includes

Conclusion and Future Directions

This compound represents a promising epigenetic therapy with an established RP2D across multiple clinical scenarios, including monotherapy for advanced solid tumors and DLBCL, and combination therapy for newly diagnosed glioblastoma. The manageable safety profile at the RP2D, characterized primarily by reversible hematologic toxicities, supports continued clinical development. The demonstrated antitumor activity in heavily pretreated patients, along with the unique CNS penetration properties, provides a strong rationale for further investigation in selected malignancies.

The comprehensive RP2D data presented in these application notes provide researchers and clinical investigators with scientifically validated protocols for further development of this compound, supporting the continued advancement of this promising epigenetic therapy through later-stage clinical trials and potential regulatory approval pathways.

References

Trotabresib maximum tolerated dose determination

Author: Smolecule Technical Support Team. Date: February 2026

Trotabresib Clinical Trial Data Summary

The table below consolidates the safety and efficacy outcomes from the CC-90010-ST-001 trial for the two RP2D schedules [1] [2].

Parameter RP2D: 45 mg (4d on/24d off) Alternative RP2D: 30 mg (3d on/11d off)
Recommended Schedule 45 mg once daily for 4 days, followed by a 24-day treatment-free period, in a 28-day cycle. 30 mg once daily for 3 days, followed by an 11-day treatment-free period, in a 28-day cycle.
Cumulative Dose/Cycle 180 mg 90 mg
Most Common Grade 3/4 TRAEs Thrombocytopenia (78%), Neutropenia (26%), Anemia (26%) [2]. Information specifically for this cohort was not provided, but the safety profile was considered comparable [1].
Efficacy in R/R DLBCL (ORR) 13.0% (95% CI, 2.8–33.6) [1] [2].
Efficacy in Solid Tumors (ORR/CBR) ORR: 0.0% (95% CI, 0.0–8.6); CBR: 31.7% (95% CI, 18.1–48.1) [1] [2].

Experimental Protocol for Dose Determination

The determination of the RP2D for this compound was conducted according to a multi-part, open-label, Phase I study (NCT03220347). The core methodology is outlined below.

Study Design and Patient Population
  • Trial Structure: The study consisted of a dose-escalation phase (Part A) followed by dose-expansion cohorts (Parts B and C) [1] [2].
  • Primary Objectives: To evaluate the safety, tolerability, and to determine the MTD and/or RP2D of this compound [1] [2].
  • Patient Enrollment: The trial enrolled adults with advanced solid tumors or relapsed/refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL) who had exhausted standard therapeutic options. Patients in Parts A and B were heavily pretreated, with a median of 4 prior treatment regimens [1] [2].
Dosing and Dose-Limiting Toxicity (DLT) Evaluation
  • Dose Escalation (Part A): The initial phase employed a 3+3 design to escalate this compound doses across various intermittent schedules. The goal was to optimize the treatment-free interval to improve tolerability [1] [2].
  • DLT Criteria: DLTs were defined as specific adverse events occurring within the first treatment cycle (28 days) and considered related to this compound. These typically included:
    • Grade 4 neutropenia lasting >7 days or febrile neutropenia.
    • Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with significant bleeding.
    • Other persistent, severe non-hematological toxicities despite supportive care [3].
  • RP2D Selection: The RP2D was selected based on a comprehensive assessment of the totality of data, including the observed safety profile (frequency and severity of AEs, particularly hematological toxicities), pharmacokinetics (PK), pharmacodynamics (PD) evidence of target engagement, and preliminary signs of antitumor activity [1].
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments
  • PK Sampling: Blood samples for PK analysis were collected at multiple time points after the first dose and at steady-state to determine key parameters such as maximum plasma concentration (C~max~), time to C~max~ (T~max~), and area under the concentration-time curve (AUC) [2] [3].
  • PD and Biomarker Analysis: As BET inhibition is robustly linked to a dose-dependent decrease in platelet count, this served as a key pharmacodynamic biomarker. Platelet counts were monitored throughout the treatment cycles to confirm biological activity and inform the therapeutic window [3].

BET Inhibition Pathway & Trial Workflow

The following diagrams illustrate the mechanism of action of BET inhibitors like this compound and the logical workflow of the phase I trial design.

bet_pathway AcetylatedHistones Acetylated Histones BETProtein BET Protein (e.g., BRD4) AcetylatedHistones->BETProtein Binds TranscriptionMachinery Transcription Machinery (Mediator, p-TEFb) BETProtein->TranscriptionMachinery Recruits OncogeneTranscription Oncogene Transcription (e.g., MYC) TranscriptionMachinery->OncogeneTranscription Activates BETInhibitor BET Inhibitor (this compound) BETInhibitor->BETProtein Inhibits

Diagram 1: Mechanism of BET Inhibitor Action. BET proteins bind to acetylated lysine residues on histones and recruit transcription complexes to drive the expression of key oncogenes like MYC. This compound competitively inhibits this binding, suppressing oncogene transcription [1] [2] [3].

trial_design Start Dose Escalation (Part A) 3+3 Design, Intermittent Dosing A1 Safety & DLT Assessment (Cycle 1: 28 days) Start->A1 A2 PK/PD & Efficacy Profiling A1->A2 Decision RP2D Determination A2->Decision B Dose Expansion (Part B) R/R DLBCL at RP2D Decision->B Enroll C Dose Expansion (Part C) Solid Tumors at RP2D Decision->C Enroll Output Final RP2D: 45 mg (4d on/24d off) & 30 mg (3d on/11d off) B->Output C->Output

Diagram 2: Phase I Trial Design Workflow. The study progressed from dose escalation with DLT evaluation to expansion cohorts in specific cancers at the Recommended Phase II Dose (RP2D) [1] [2].

Key Application Notes for Researchers

  • Intermittent Dosing is Critical: The successful determination of the RP2D for this compound underscores the importance of intermittent dosing schedules in managing the hematological toxicities common to the BET inhibitor class [1] [2].
  • Thrombocytopenia as a PD Marker: The dose-dependent and reversible thrombocytopenia observed served as a practical and reliable pharmacodynamic marker for BET target engagement, aiding in dose selection [2] [3].
  • RP2D Over Traditional MTD: The study highlights a modern approach in oncology drug development where the RP2D is selected based on a holistic review of safety, PK, PD, and early efficacy, rather than relying solely on the maximum tolerated dose [1].

References

Application Notes and Protocol: Presurgical Administration of Trotabresib for Recurrent High-Grade Glioma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Trotabresib (CC-90010, BMS-986378) is an oral, potent, and reversible small-molecule inhibitor of bromodomain and extraterminal (BET) proteins [1]. BET proteins, such as BRD4, are epigenetic readers that regulate the expression of genes critical for cancer cell proliferation and survival, and are overexpressed in gliomas [1]. A major challenge in treating central nervous system malignancies is the limited penetration of therapeutic agents through the blood-brain barrier (BBB). This compound possesses physicochemical properties conducive to BBB penetration, including a molecular weight of 383 Da and high lipophilicity [1]. The primary objective of this presurgical protocol is to confirm the brain-tumor penetration and target engagement of this compound in patients with recurrent high-grade gliomas scheduled for salvage resection.

Preoperative Dosing and Administration Protocol

The presurgical ("window-of-opportunity") dosing regimen is designed to achieve meaningful drug concentrations in tumor tissue while minimizing the risk of thrombocytopenia that could complicate surgery [1].

  • Patient Population: Adults (≥18 years) with progressive or recurrent World Health Organization (WHO) grade II-IV astrocytoma or glioblastoma who are candidates for salvage resection [1].
  • Dosage and Schedule: Administer This compound 30 mg orally once daily for 4 consecutive days (Days 1-4) prior to planned surgery [1] [2].
  • Scheduling of Surgery: Salvage resection should be planned for 6 to 24 hours after the fourth (last) dose of preoperative this compound [1].
  • Key Considerations:
    • The 30 mg dose was selected specifically for the preoperative period to balance target engagement with a minimal impact on platelet count, maintaining it above the surgical minimum of 100,000/μL [1].
    • This dosing schedule has been successfully implemented with no reported delays or cancellations of surgery [1].

Key Experimental and Bioanalytical Methodologies

The following methodologies are critical for assessing the pharmacokinetics (PK), pharmacodynamics (PD), and overall success of the intervention.

Tissue and Biofluid Sample Collection
  • Plasma PK Sampling: Collect blood samples at predefined time points after this compound administration. The key time point is at the time of surgery to obtain a time-matched plasma sample for comparison with tumor tissue concentration [1] [2].
  • Tumor Tissue Collection: During salvage resection, collect representative samples of brain tumor tissue. The study analyzed both contrast-enhancing and non-enhancing tumor tissue [1].
  • CSF Sampling: Cerebrospinal fluid (CSF) concentration can be measured as an exploratory endpoint [2].
Bioanalytical Assays
  • Quantification of this compound Concentration: Use a validated bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma, tumor tissue homogenate, and CSF [1].
  • Pharmacodynamic Marker Analysis:
    • Blood-based PD: Isolate RNA from blood samples to measure expression levels of downstream targets like CCR1 and HEXIM1 via quantitative reverse transcription polymerase chain reaction (qRT-PCR). A reduction in CCR1 mRNA by ≥50% and an increase in HEXIM1 mRNA serve as evidence of systemic target engagement [2].
    • Tumor Tissue-based PD: Analyze RNA from resected formalin-fixed paraffin-embedded (FFPE) tumor tissue for modulation of PD markers, such as an increase in HEXIM1 RNA, to confirm target engagement within the tumor microenvironment [1] [2].

Data Summary and Interpretation

The tables below summarize the key quantitative findings from the CC-90010-GBM-001 study.

Table 1: Pharmacokinetic and Tissue Penetration Data

Parameter Result Interpretation
Geometric Mean Plasma C~max~ (Day 4) 1.92 μM [2] Achieves high systemic exposure.
Geometric Mean Plasma Concentration (Surgery) 1.01 μM [2] Sustained exposure at time of resection.
Geometric Mean Tumor Tissue Concentration (Surgery) 0.68 μM [2] Confirms drug delivery to the tumor site.
Mean Brain Tumor Tissue:Plasma Ratio 0.84 [1] Indicates extensive penetration from plasma into brain tumor tissue.
Estimated Unbound Partition Coefficient (K~p,uu~) 0.37 [1] Suggests notable, active penetration of the unbound (active) drug fraction across the blood-brain-tumor barrier.

Table 2: Key Efficacy and Safety Outcomes

Category Outcome Details

| Pharmacodynamic Response | Blood: HEXIM1 mRNA increase; CCR1 mRNA decreased ≥50% [2]. Tumor: HEXIM1 RNA increased in 10/11 patients [2]. | Confirms target engagement in both compartments. | | Surgical Feasibility | No delays or cancellations among 20 patients [1]. | Preoperative regimen is feasible and does not complicate surgery. | | Most Frequent Grade 3/4 TRAE (Maintenance) | Thrombocytopenia (5/16 patients) [1]. | Manageable and consistent with the drug's known safety profile. | | 6-Month Progression-Free Survival | 12% [1] | Modest single-agent activity in a heavily pre-treated population. |

Pathway and Workflow Visualization

The diagram below illustrates the mechanism of action of this compound and the workflow of the presurgical protocol.

cluster_bio Bromodomain and Extraterminal (BET) Protein Biology cluster_moa This compound Mechanism of Action cluster_protocol Presurgical Protocol Workflow HistoneAcetylation Histone Acetylation BETBinding BET Protein (e.g., BRD4) Binds Acetylated Lysines HistoneAcetylation->BETBinding GeneTranscription Recruits Transcriptional Machinery (e.g., Mediator complex, p-TEFb) BETBinding->GeneTranscription BETInhibition Inhibits BET Protein Binding OncogeneExpression Transcription of Oncogenes (e.g., MYC) GeneTranscription->OncogeneExpression OncogeneDownregulation Downregulation of Oncogenes This compound This compound Administration This compound->BETInhibition BETInhibition->OncogeneDownregulation Disrupts Screening Patient Screening & Consent PreOpDosing Preoperative Dosing This compound 30mg/day, Days 1-4 Screening->PreOpDosing Surgery Salvage Resection 6-24 hours after last dose PreOpDosing->Surgery SampleCollection Sample Collection Time-matched Plasma & Tumor Tissue Surgery->SampleCollection Analysis Bioanalytical Analysis PK, PD, Target Engagement SampleCollection->Analysis

Conclusion and Future Applications

The presurgical administration of this compound is a robust "window-of-opportunity" protocol that directly demonstrates successful penetration of the blood-brain-tumor barrier and target engagement within the tumor microenvironment [1] [3]. The data generated provides a strong rationale for the continued investigation of this compound in neuro-oncology. Based on the positive results from this study, this compound is now being evaluated in combination with standard-of-care therapy (temozolomide with or without radiotherapy) for patients with newly diagnosed glioblastoma (NCT04324840) [1] [4].


References

Comprehensive Application Notes and Experimental Protocols: Trotabresib (CC-90010) in Newly Diagnosed Glioblastoma (NCT04324840)

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Scientific Rationale

Glioblastoma multiforme (GBM) represents the most common and aggressive primary malignant brain tumor in adults, accounting for approximately 56% of all gliomas with an annual incidence of 6 per 100,000 population in the United States. [1] The current standard of care (SOC) established over 15 years ago consists of maximal safe surgical resection followed by radiotherapy (RT) with concomitant temozolomide (TMZ), then adjuvant TMZ for 6 cycles. [2] Despite this multimodal approach, prognosis remains poor with 5-year overall survival rates of only 9.8% and median overall survival of approximately 14-16 months. [2] A significant challenge in treating glioblastoma is the blood-brain barrier (BBB), which restricts penetration of many therapeutic agents, contributing to treatment failure and disease recurrence. [1] [2]

The bromodomain and extraterminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that regulate gene expression by binding to acetylated lysine residues on histones. [3] [4] These proteins play crucial roles in oncogenic transcription by recruiting transcriptional regulators to promoters and enhancers of key genes involved in cell proliferation, survival, and cancer progression. [3] [4] In glioblastoma, BET proteins are overexpressed and contribute to the dysregulation of critical oncogenes such as MYC. [2] Preclinical studies have demonstrated that BET inhibitors can suppress glioblastoma cell growth in vitro and in patient-derived xenograft models, providing a strong rationale for their therapeutic investigation. [2]

Trotabresib (CC-90010; BMS-986378) is a novel, oral, potent, and reversible small-molecule BET inhibitor with a molecular weight of 383 Da and high lipophilicity—properties consistent with potential blood-brain barrier penetration. [1] In previous studies, this compound demonstrated encouraging antitumor activity in patients with high-grade gliomas, and preclinical data showed it enhances the antiproliferative effects of temozolomide in glioblastoma models. [5] [2] Additionally, this compound has been shown to downregulate MGMT expression in a dose-dependent manner, which may help overcome a key resistance mechanism to TMZ therapy. [2] The phase Ib/II clinical trial NCT04324840 was designed to investigate this compound in combination with SOC therapy for newly diagnosed glioblastoma. [5] [2]

Trial Design and Objectives

Overall Study Structure

NCT04324840 (CC-90010-GBM-002) is a multicenter, open-label, phase Ib/II dose-finding study in adult patients with newly diagnosed grade IV glioblastoma who have undergone complete or partial tumor resection. [5] [2] The study is divided into two distinct parts:

  • Part A (Phase Ib Dose-Escalation): Primary objectives were to establish the safety, tolerability, and maximum tolerated dose (MTD)/recommended phase II dose (RP2D) of this compound in combination with SOC therapy in two different settings. [5] [2] This phase employed a 3+3 dose escalation design to evaluate multiple dose levels of this compound.

  • Part B (Phase II Dose Expansion): An ongoing randomized, controlled expansion phase comparing the experimental regimen (concomitant this compound + SOC followed by adjuvant this compound + SOC and maintenance this compound) versus SOC alone. [5] The planned enrollment is 162 patients with newly diagnosed IDH-wildtype glioblastoma. [5]

Table 1: Key Study Objectives

Objective Category Primary Objectives Secondary Objectives Exploratory Objectives

| Phase Ib (Part A) | - Safety and tolerability

  • MTD/RP2D determination
  • Dose-limiting toxicities | - Preliminary efficacy (PFS, OS)
  • Pharmacokinetics (PK) | - Pharmacodynamics (PD)
  • Biomarker analysis | | Phase II (Part B) | - Progression-free survival
  • Overall survival | - Safety and tolerability
  • Objective response rate | - Quality of life measures
  • PK/PD correlations |
Rationale for Combination Therapy

The scientific rationale for combining this compound with SOC therapy for glioblastoma is supported by multiple preclinical mechanistic studies:

  • TMZ Synergism: this compound enhanced the antiproliferative effects of temozolomide in glioblastoma patient-derived xenograft models. [2]
  • MGMT Modulation: this compound downregulates MGMT expression in a dose-dependent manner, potentially overcoming a key mechanism of TMZ resistance. [2]
  • Radiosensitization: Preclinical studies with other BET inhibitors have demonstrated potential radiosensitizing effects by downregulating drivers of cell proliferation and resistance. [2]
  • MYC Suppression: this compound modulates expression of key genes in glioblastoma proliferation, including MYC, CDKN1A, and BCL2L1. [2]

Detailed Experimental Methodology

Patient Selection Criteria

The study enrolled adult patients (≥18 years) with newly diagnosed histologically confirmed grade IV glioblastoma following complete or partial resection. [2] Key inclusion and exclusion criteria are detailed below:

Table 2: Key Patient Selection Criteria

Category Inclusion Criteria Exclusion Criteria

| Disease Status | - Newly diagnosed WHO grade IV glioblastoma

  • Complete or partial resection | - Prior chemotherapy or radiotherapy for glioblastoma
  • Evidence of CNS hemorrhage on baseline MRI | | Performance Status | - ECOG PS 0 or 1 | - Requiring increasing doses of corticosteroids for cerebral edema | | Laboratory Parameters | - Adequate hematological, hepatic, and renal function
  • Platelet count ≥100,000/μL | - Platelet count <100,000/μL | | Timing | - Initiation of trial treatment within 7 weeks after surgery | - Major surgery within 4 weeks or minor surgery within 2 weeks |
Treatment Protocols and Regimen Specifications

The study investigated this compound in two distinct treatment settings with different combination partners:

3.2.1 Concomitant Treatment Phase Protocol
  • Radiotherapy: Focal radiotherapy at a dose of 60 Gy in 30 fractions of 2 Gy each, administered 5 days per week over 6 weeks. [2]
  • Temozolomide: 75 mg/m² daily throughout the radiotherapy period, typically for 42 days. [2]
  • This compound: Administered at doses of 15 mg or 30 mg daily using a 4 days on/24 days off schedule within 28-day cycles. [5] [2] The first daily dose of this compound was administered 1-2 hours before TMZ. [2]
3.2.2 Adjuvant Treatment Phase Protocol
  • Temozolomide: 150-200 mg/m² daily on days 1-5 of each 28-day cycle for 6 cycles. [2]
  • This compound: Administered at doses of 15 mg, 30 mg, or 45 mg daily using a 4 days on/24 days off schedule. [2] The RP2D was established at 30 mg in both settings. [5] [2]
3.2.3 Maintenance Treatment Protocol
  • This compound monotherapy: 45 mg daily using a 4 days on/24 days off schedule after completion of adjuvant therapy. [5]

G Start Patient Enrollment Newly Diagnosed GBM Surgery Maximal Surgical Resection Start->Surgery Concomitant Concomitant Surgery->Concomitant RT Radiotherapy 60 Gy/30 fractions TMZ_C Temozolomide 75 mg/m² daily TROTA_C This compound 30 mg 4 days on/24 off TMZ_A Temozolomide 150-200 mg/m² d1-5 TROTA_A This compound 30 mg 4 days on/24 off Maintenance Maintenance Phase Until Progression TROTA_M This compound Monotherapy 45 mg 4 days on/24 off Maintenance->TROTA_M Adjuvant Adjuvant Concomitant->Adjuvant After 4-week break Adjuvant->Maintenance

Diagram 1: Overall Treatment Schema for NCT04324840. Patients proceed through consecutive treatment phases with specific combination regimens in each phase.

Pharmacokinetic and Pharmacodynamic Assessments

Pharmacokinetic (PK) sampling was performed at multiple timepoints during cycle 1 and subsequent cycles. [2] For the concomitant phase, this compound PK sampling occurred on day 1 of cycles 1 and 2, with intensive sampling (pre-dose and 1, 2, 4, 6, 8, and 24 hours post-dose) and sparse sampling (pre-dose on days 8, 15, and 22). [2] For the adjuvant phase, this compound PK sampling was performed on day 1 of cycles 1 and 2 with intensive sampling (pre-dose and 1, 2, 4, 6, 8, and 24 hours post-dose) and pre-dose on day 5. [2] TMZ concentrations were also assessed when administered with this compound. [2]

Pharmacodynamic (PD) assessments included evaluation of gene expression changes in peripheral blood mononuclear cells (PBMCs) using quantitative reverse transcription polymerase chain reaction (qRT-PCR) for target genes such as HEXIM1 and MYC. [2] PBMCs were collected at baseline, day 1 (pre-dose), day 2 (24 hours post-dose), and day 5 of cycle 1. [2]

Key Results and Data Analysis

Safety and Tolerability Profile

The phase Ib dose-escalation enrolled 14 patients in the concomitant cohort and 18 patients in the adjuvant cohort. [5] [2] this compound in combination with TMZ or TMZ+RT was well tolerated, with most treatment-related adverse events (TRAEs) being mild or moderate in severity. [2] The most frequent grade 3/4 TRAE was thrombocytopenia, occurring in 7/14 (50%) patients in the concomitant cohort and 9/18 (50%) patients in the adjuvant cohort. [5] No unexpected toxicities were observed, and the safety profile was consistent with previous studies of this compound monotherapy. [2]

Table 3: Treatment-Related Adverse Events in Phase Ib (Part A)

Adverse Event Concomitant Cohort (N=14) Adjuvant Cohort (N=18)
Thrombocytopenia (Grade 3/4) 7 (50%) 9 (50%)

| Other Hematologic AEs | - Anemia

  • Neutropenia
  • Lymphopenia | - Anemia
  • Neutropenia
  • Lymphopenia | | Non-Hematologic AEs | - Fatigue
  • Nausea
  • Vomiting | - Fatigue
  • Nausea
  • Increased ALT/AST | | Dose Reductions | Required in some patients | Required in some patients | | Treatment Discontinuations | Low rate | Low rate |

Based on the safety and tolerability data from the dose-escalation phase, the recommended phase II dose (RP2D) for this compound was established as 30 mg/day 4 days on/24 days off in both the concomitant and adjuvant settings. [5] [2]

Efficacy Signals and Clinical Activity

At the time of data cutoff (February 20, 2022), the median duration of treatment was 34 weeks in the concomitant cohort and 33 weeks in the adjuvant cohort, indicating encouraging treatment duration. [5] Progression-free survival data were not yet mature. [5] Notably, at last follow-up:

  • 6 patients (43%) remained on treatment in the concomitant cohort
  • 5 patients (28%) remained on treatment in the adjuvant cohort
  • 1 patient in the adjuvant cohort achieved a complete response and was in cycle 20 with ongoing response [5]

The 6-month progression-free survival rates were 57.8% in the adjuvant setting and 69.2% in the concomitant setting. [2] These preliminary efficacy signals supported the initiation of the randomized phase II expansion component of the trial.

Pharmacokinetic and Pharmacodynamic Findings

Plasma pharmacokinetics of this compound were consistent with previous monotherapy data, and concomitant administration with TMZ and RT did not significantly alter this compound exposure. [2] Similarly, TMZ pharmacokinetics were not affected by co-administration with this compound. [2]

Pharmacodynamic analyses demonstrated target engagement in peripheral blood mononuclear cells, with upregulation of HEXIM1 and downregulation of MYC mRNA expression following this compound administration. [2] These changes were consistent with previous observations and support the biological activity of this compound at the RP2D. [2]

G BET BET Proteins (BRD2, BRD3, BRD4) AcH Acetylated Histones BET->AcH Binds to Myc MYC Oncogene AcH->Myc Activates Transcription CDKN1A CDKN1A (p21) AcH->CDKN1A Regulates MGMT MGMT DNA Repair AcH->MGMT Regulates Prolif Tumor Cell Proliferation Myc->Prolif CDKN1A->Prolif Suppresses Survival Tumor Cell Survival MGMT->Survival Promotes (TMZ Resistance) TROTA This compound TROTA->BET Inhibits TROTA->Myc Downregulates TROTA->CDKN1A Upregulates TROTA->MGMT Downregulates

Diagram 2: Molecular Mechanism of this compound in Glioblastoma. This compound inhibits BET proteins from binding to acetylated histones, modulating expression of key oncogenes and tumor suppressor genes involved in glioblastoma pathogenesis and treatment resistance.

Discussion and Future Directions

The phase Ib results from NCT04324840 demonstrate that This compound combines safely with standard temozolomide-based chemoradiotherapy in newly diagnosed glioblastoma patients, with a manageable toxicity profile predominantly characterized by reversible hematological adverse events. [5] [2] The establishment of a RP2D of 30 mg using a 4 days on/24 days off schedule in both concomitant and adjuvant settings provides a foundation for further clinical development. [5] [2]

The encouraging treatment durations observed in the phase Ib component, with median treatment exceeding 8 months in both cohorts, along with the patient who maintained a complete response through 20 cycles, suggest potential clinical benefit worthy of further investigation in the randomized phase II expansion. [5] Importantly, the pharmacokinetic data confirm that this compound exposure is not significantly altered when combined with TMZ and radiotherapy, supporting the feasibility of this combination approach. [2]

The ongoing randomized phase II dose expansion will provide crucial comparative efficacy data against SOC alone, with primary endpoints of progression-free survival and overall survival. [5] This randomized trial design will enable robust assessment of whether the addition of this compound to SOC therapy provides meaningful clinical improvement for newly diagnosed glioblastoma patients.

Based on the preclinical evidence of BET inhibitor-mediated radiosensitization and synergism with TMZ, combined with the clinical safety profile established in the phase Ib study, the this compound combination regimen represents a promising therapeutic approach for addressing the critical unmet need in newly diagnosed glioblastoma. [2] Future correlative studies from this trial may also identify potential biomarkers for patient selection, potentially enhancing the therapeutic index of BET inhibition in neuro-oncology.

References

Clinical Trial Overview and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The CC-90010-GBM-001 study (NCT04047303) was a phase I, open-label, "window-of-opportunity" trial designed to assess the central nervous system (CNS) penetration, pharmacokinetics (PK), pharmacodynamics (PD), and safety of trotabresib in patients with recurrent high-grade gliomas [1] [2]. A core objective was to measure the concentration of this compound in brain tumor tissue following a short preoperative course [2] [3].

The table below summarizes the critical design elements and primary outcomes of this trial:

Trial Aspect Details
ClinicalTrials.gov Identifier NCT04047303 [3]
Study Design Phase I, open-label, "window-of-opportunity" [1]
Patient Population 20 patients with recurrent/progressive WHO Grade II-IV diffuse astrocytoma, anaplastic astrocytoma, or glioblastoma scheduled for salvage resection [1] [3]
Preoperative Regimen This compound 30 mg/day orally for 4 consecutive days prior to surgery [1] [2]
Maintenance Regimen This compound 45 mg/day (4 days on/24 days off per 28-day cycle) after recovery from surgery [1] [2]
Primary Endpoints Plasma PK; this compound concentration in resected brain tumor tissue [1] [2]
Key PK Finding Mean brain tumor tissue-to-plasma ratio: 0.84 (estimated unbound partition coefficient, KPUU, 0.37) [1] [2]
Key PD Finding Modulation of pharmacodynamic markers (target engagement) confirmed in both blood and resected brain tumor tissue [1] [2]
Common Grade 3/4 TRAE Thrombocytopenia (5/16 patients during maintenance) [1] [2]
6-Month PFS 12% [1] [2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following details the core methodologies employed in the trial.

Patient Selection and Treatment Protocol
  • Inclusion Criteria: Patients ≥18 years old with radiographically confirmed first or second recurrence of WHO Grade II diffuse astrocytoma, Grade III anaplastic astrocytoma, or recurrent Grade IV glioblastoma. Patients must have previously completed standard radiotherapy and be candidates for salvage resection. An ECOG performance status of 0 or 1 was required [2] [3].
  • Exclusion Criteria: Key exclusions included anticancer therapy within 4 weeks (6 weeks for nitrosoureas), major surgery within 4 weeks, evidence of CNS hemorrhage on baseline MRI/CT, and requirement for increasing doses of corticosteroids to manage cerebral edema within 7 days of study start [3].
  • Dosing and Surgery: Patients received This compound 30 mg orally once daily for 4 days (Cycle 1, Days 1-4). Salvage resection was planned for 6 to 24 hours after the last (Day 4) dose. After recovery from surgery (≥4 weeks from the first dose), eligible patients began maintenance therapy with This compound 45 mg once daily on a 4-days-on/24-days-off schedule in 28-day cycles [2] [3].
Pharmacokinetic and Pharmacodynamic Assessments
  • Sample Collection: Blood plasma samples were collected at predefined time points to characterize this compound's PK profile [2]. During surgery, resected brain tumor tissue samples were obtained. These included both contrast-enhancing and non-enhancing regions when available [2].
  • Bioanalytical Methods: Concentrations of this compound in plasma and brain tumor tissue homogenate were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [2].
  • Pharmacodynamic Analysis: Target engagement was assessed by measuring changes in established biomarkers in both blood (e.g., protein levels in peripheral blood mononuclear cells) and tumor tissue. Tissue-based analysis likely involved immunohistochemistry (IHC) or RNA sequencing to evaluate downstream gene expression effects of BET inhibition [1] [2].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of BET proteins and the logical workflow of the clinical trial, respectively.

BET_Inhibition cluster_Inhibition This compound Inhibition HistoneAcetylation Histone Acetylation BETProtein BET Protein (e.g., BRD4) HistoneAcetylation->BETProtein Binds to Acetylated Lysine TranscriptionalMachinery Mediator Complex & P-TEFb BETProtein->TranscriptionalMachinery Recruits GeneTranscription Oncogene Transcription (e.g., MYC) TranscriptionalMachinery->GeneTranscription Activates CellProliferation Cancer Cell Proliferation & Survival GeneTranscription->CellProliferation Drives This compound This compound fillcolor= fillcolor= BETInhibitor BETInhibitor BETInhibitor->BETProtein Inhibits

Diagram 1: Mechanism of BET Inhibition by this compound. BET proteins like BRD4 bind to acetylated histones and recruit transcriptional machinery to drive the expression of oncogenes. This compound inhibits this interaction, suppressing oncogenic transcription [4] [5] [6].

Trial_Workflow Start Patient Screening & Enrollment PreOpDosing Preoperative Dosing This compound 30 mg/day, Days 1-4 Start->PreOpDosing Surgery Salvage Resection 6-24 hours after last dose PreOpDosing->Surgery TissueAnalysis Tissue & Plasma Analysis Surgery->TissueAnalysis Maintenance Maintenance Therapy (Recovered patients) This compound 45 mg, 4 days on/24 off Surgery->Maintenance After recovery PK Pharmacokinetics (Tissue & Plasma) TissueAnalysis->PK PD Pharmacodynamics (Target Engagement) TissueAnalysis->PD

Diagram 2: CC-90010-GBM-001 Trial Workflow. The study design incorporated a preoperative "window" to directly assess this compound's penetration and activity in tumor tissue, followed by a maintenance phase to evaluate longer-term safety and efficacy [1] [2] [3].

Discussion and Future Directions

The data from NCT04047303 provided critical human validation that this compound, a BET inhibitor, achieves pharmacologically relevant concentrations in brain tumors and engages its targets [1] [2]. The favorable tissue-to-plasma ratio and manageable safety profile, with thrombocytopenia as the main hematological toxicity, supported the further investigation of this compound in gliomas [1] [2].

Based on these results, an ongoing phase Ib/II study (NCT04324840) is evaluating this compound in combination with standard-of-care therapy (temozolomide with or without radiotherapy) for patients with newly diagnosed glioblastoma [1] [2] [6]. Preliminary data from this study indicates that the combination is well-tolerated, with a recommended phase 2 dose of this compound established at 30 mg on a 4-days-on/24-days-off schedule in both concomitant and adjuvant settings [6].

References

Trotabresib Pharmacodynamic Marker Analysis: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Trotabresib (CC-90010, BMS-986378) is an oral, potent, reversible small-molecule inhibitor of Bromodomain and Extra-Terminal (BET) proteins, epigenetic regulators of gene expression involved in cancer cell proliferation and survival [1] [2]. Analysis of pharmacodynamic (PD) markers is crucial for demonstrating target engagement and biological activity in both preclinical models and clinical trials, particularly for assessing blood-brain-tumor barrier penetration in glioblastoma [1].

Key Pharmacodynamic Markers and Significance The table below summarizes the primary PD markers used to evaluate this compound's activity across studies.

Marker Category Specific Marker(s) Biological Significance & Rationale Observed Change with this compound Tissue/Sample Type
Direct Target Engagement c-MYC (MYC) Key oncogenic transcription factor directly regulated by BET proteins [2]. Downregulation [2]. Tumor tissue, Blood (PBMCs)
HEXIM1 Gene transcription is directly upregulated by BET protein inhibition [3]. Upregulation [1]. Blood (PBMCs)
Cell Cycle Regulation CDKN1A (p21) Cyclin-dependent kinase inhibitor, induced in response to BET inhibition [2]. Upregulation [2]. Tumor tissue
Apoptosis Regulation BCL2L1 Anti-apoptotic protein, expression can be modulated by BET inhibitors [2]. Downregulation [2]. Tumor tissue
DNA Repair MGMT (O6-methylguanine-DNA methyltransferase) DNA repair enzyme; its downregulation may sensitize tumors to temozolomide [4]. Downregulation (preclinical) [4]. Tumor tissue
Immune Modulation PD-L1 Immune checkpoint protein; expression can be epigenetically regulated by BET proteins [2]. Modulation observed [2]. Tumor tissue
General Transcription Global Histone Acetylation (e.g., H3K122) BET proteins bind acetylated histones; inhibitor displacement can affect global transcription [3]. Modulation observed [3]. Tumor tissue

Detailed Experimental Protocols

1. Assessment of Target Engagement in Peripheral Blood Mononuclear Cells (PBMCs) This protocol provides a minimally invasive method for initial, rapid assessment of this compound activity [1].

  • Sample Collection: Collect whole blood samples in sodium heparin tubes pre-dose and at specified timepoints post-dose (e.g., 2, 4, 6, 24 hours).
  • PBMC Isolation: Isolate PBMCs using standard Ficoll density gradient centrifugation within 24 hours of collection.
  • RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
    • Extract total RNA from PBMCs using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
    • Synthesize cDNA from 500 ng - 1 µg of total RNA.
    • Perform qRT-PCR using TaqMan assays for HEXIM1 and c-MYC. Use housekeeping genes (e.g., GAPDH, β-actin) for normalization.
    • Analyze data using the ΔΔCt method to calculate fold-change in gene expression relative to pre-dose levels.
  • Data Interpretation: Successful BET inhibition is indicated by a consistent increase in HEXIM1 mRNA and a decrease in c-MYC mRNA.

2. Analysis of Pharmacodynamic Markers in Resected Tumor Tissue This protocol is for "window-of-opportunity" studies where patients receive this compound prior to surgery, allowing for direct analysis of drug effects in the tumor [1] [5].

  • Sample Collection and Processing:
    • During surgery, collect representative samples of enhancing and non-enhancing tumor regions.
    • Immediately divide tissue: one portion snap-frozen in liquid nitrogen for RNA/protein analysis, another portion formalin-fixed and paraffin-embedded (FFPE) for immunohistochemistry.
  • RNA Extraction and qRT-PCR from Tissue:
    • Homogenize snap-frozen tissue using a rotor-stator homogenizer.
    • Extract total RNA and proceed with qRT-PCR as described for PBMCs, analyzing markers such as c-MYC, CDKN1A, and BCL2L1.
  • Immunohistochemistry (IHC) on FFPE Tissue:
    • Cut 4-5 µm sections from FFPE blocks.
    • Perform IHC using validated primary antibodies against targets like c-MYC and PD-L1.
    • Score staining semi-quantitatively (e.g., H-score) or by digital image analysis to quantify protein expression and distribution.
  • Data Interpretation: Compare expression levels of target genes and proteins to historical controls or, in ideal cases, to pre-treatment biopsy samples. Downregulation of c-MYC and upregulation of p21 confirm target engagement and functional biological effects within the tumor [1].

3. Protocol for Combination Therapy Studies This outlines modifications for analyzing PD markers when this compound is combined with other agents like temozolomide (TMZ) and radiotherapy [4].

  • Rationale: The combination aims to enhance antitumor efficacy. A key proposed mechanism is this compound-mediated downregulation of MGMT, potentially overcoming TMZ resistance [4].
  • Sample Processing: Follow the tumor tissue protocol above.
  • Additional Analysis:
    • MGMT Promoter Methylation Status: Perform methylation-specific PCR (MS-PCR) or pyrosequencing on tumor DNA to determine baseline status, a known prognostic and predictive factor in glioblastoma [4].
    • MGMT Expression: Include MGMT in the qRT-PCR panel and/or perform IHC for MGMT protein to correlate with this compound exposure and TMZ response.
  • Data Interpretation: Analyze whether this compound-induced reduction in MGMT (mRNA or protein) correlates with improved response to TMZ, particularly in tumors with unmethylated MGMT promoters.

BET Inhibition Signaling Pathway

The following diagram illustrates the core mechanism of action of BET inhibitors like this compound and the downstream effects on key pharmacodynamic markers.

G HistoneAcetylation Histone Acetylation BETProtein BET Protein (e.g., BRD4) HistoneAcetylation->BETProtein ActiveTranscription Active Transcription Complex BETProtein->ActiveTranscription OncogeneExpression Oncogene Expression (c-MYC, BCL2L1) ActiveTranscription->OncogeneExpression TumorProliferation Tumor Cell Proliferation & Survival OncogeneExpression->TumorProliferation BETInhibitor This compound (BET Inhibitor) BETInhibitor->BETProtein Inhibits Binding MarkerChanges Pharmacodynamic Marker Changes HEXIM1_Up HEXIM1 ↑ MarkerChanges->HEXIM1_Up cMYC_Down c-MYC ↓ MarkerChanges->cMYC_Down CDKN1A_Up CDKN1A (p21) ↑ MarkerChanges->CDKN1A_Up MGMT_Down MGMT ↓ MarkerChanges->MGMT_Down

Experimental Workflow for Tissue Analysis

For "window-of-opportunity" trials, the process from patient treatment to biomarker analysis follows a tightly coordinated workflow, as shown below.

Key Considerations for Analysis

When conducting this compound PD marker analysis, keep these points in mind:

  • Temporal Dynamics: PD changes are time-dependent. HEXIM1 induction in PBMCs is an early event, while marker changes in tumor tissue are captured at a single time point post-dosing [1].
  • Tumor Heterogeneity: This is a major factor in glioma. Sample different regions (enhancing vs. non-enhancing) if possible, and use central laboratory analysis to minimize variability [1] [5].
  • Correlation with PK and Efficacy: Always strive to correlate PD marker modulation (e.g., degree of c-MYC suppression) with this compound plasma and tumor concentrations (PK) and with clinical outcomes like progression-free survival [1] [4].
  • Assay Validation: Robust, validated assays are critical for generating reliable data, especially in a regulated clinical trial environment.

References

Comprehensive Application Notes and Protocols for Measuring Trotabresib Tissue Concentrations in Glioblastoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trotabresib and Its Therapeutic Significance

This compound (CC-90010, BMS-986378) is an oral, potent, reversible small-molecule inhibitor of bromodomain and extraterminal (BET) proteins that has emerged as a promising therapeutic agent for central nervous system malignancies, particularly high-grade gliomas. What distinguishes this compound from other BET inhibitors is its favorable physicochemical properties that enable blood-brain-tumor barrier penetration, a critical requirement for effective glioblastoma treatment. With a molecular weight of 383 Da and high lipophilicity, this compound possesses molecular characteristics consistent with effective CNS penetration, addressing a fundamental limitation of many otherwise promising neuro-oncologic agents. The unique window-of-opportunity study design used in this compound clinical development has provided unprecedented insights into its distribution in both contrast-enhancing and non-enhancing brain tumor regions, offering valuable methodological approaches for researchers investigating CNS-targeted therapeutics.

The BET protein family (BRD2, BRD3, BRD4, and BRDT) functions as epigenetic readers that regulate gene expression by binding to acetylated lysine residues on histones. In glioblastoma, BET proteins are frequently overexpressed and drive oncogenesis through regulation of key genes involved in proliferation, survival, and therapy resistance. Specifically, BRD4 is overexpressed in gliomas relative to healthy tissue and plays a pivotal role in maintaining glioblastoma stem cells and promoting tumor growth. This compound competitively inhibits the interaction between BET bromodomains and acetylated histones, leading to downregulation of oncogenic transcripts including MYC, which is often dysregulated in glioblastoma and contributes to its aggressive phenotype.

Quantitative Analysis of this compound Tissue Distribution

Key Pharmacokinetic Parameters

Table 1: this compound Tissue Distribution and Pharmacokinetic Parameters

Parameter Value Measurement Context Significance
Brain tumor tissue:plasma ratio 0.84 Recurrent high-grade glioma patients following 30 mg/day × 4 days pre-surgical dosing Indicates substantial tumor penetration exceeding most systemic therapies for glioblastoma
Unbound partition coefficient (Kpuu) 0.37 Resected tumor tissue vs. time-matched plasma samples Suggests effective penetration despite intact blood-brain barrier regions
Molecular weight 383 Da Preclinical characterization Below 400 Da threshold favorable for BBB penetration
Lipophilicity High Preclinical characterization Promotes passive diffusion across biological membranes
Dosing schedule (pre-surgical) 30 mg/day days 1-4 Window-of-opportunity study Balances target engagement with platelet preservation for safe surgery
Dosing schedule (maintenance) 45 mg/day 4 days on/24 days off Phase I/II trials Established RP2D based on safety and efficacy profile
Clinical Penetration Metrics

Table 2: Clinical Evidence of this compound CNS Penetration

Evidence Type Finding Study Population Clinical Implications
Tissue detection Detectable in both contrast-enhancing and non-enhancing regions Patients with recurrent high-grade gliomas undergoing salvage resection Confirms penetration even in areas with potentially intact BBB
Pharmacodynamic modulation Target engagement markers altered in resected tumor tissue Paired analysis of pre- and post-treatment samples Demonstrates functional biological activity at tumor site
6-month PFS 12% Recurrent high-grade glioma monotherapy Single-agent activity in treatment-refractory setting
Durable disease control 2 patients with stable disease at cycles 25 and 30 Long-term follow-up Potential for sustained benefit in subset of patients
Combination therapy PFS 6-month PFS 57.8% (adjuvant), 69.2% (concomitant) Newly diagnosed GBM with TMZ ± RT Enhanced activity in combination with standard therapies

Experimental Protocols for Tissue Concentration Measurement

Window-of-Opportunity Study Design

The unique clinical trial methodology known as a "window-of-opportunity" study provides the most direct evidence of this compound distribution to brain tumor tissue in humans. The CC-90010-GBM-001 trial (NCT04047303) employed this approach in patients with recurrent high-grade gliomas scheduled for salvage resection. The specific protocol encompasses:

  • Pre-surgical dosing regimen: Administration of this compound 30 mg/day for 4 consecutive days (days 1-4) prior to scheduled surgical resection. This dose was specifically selected to maintain platelet counts above 100,000/μL, minimizing surgical bleeding risk while maintaining target engagement.

  • Surgical timing: Planned resection occurs 6-24 hours after the fourth dose, capturing this compound concentrations during the elimination phase and providing information about drug persistence in tumor tissue.

  • Tissue collection: During resection, multiple samples are obtained including contrast-enhancing tumor, non-enhancing tumor regions, and when feasible, peritumoral brain tissue. Each sample is immediately processed to preserve drug integrity and prevent degradation.

  • Blood collection: Time-matched plasma samples are drawn immediately prior to surgery to establish concurrent systemic exposure levels, enabling calculation of tissue:plasma ratios.

  • Postoperative continuation: After recovery from surgery (≥4 weeks after first pre-operative dose), patients may initiate maintenance this compound at 45 mg/day on a 4 days on/24 days off schedule in 28-day cycles.

Analytical Methods for Tissue Quantification

While specific analytical techniques are not explicitly detailed in the available literature, the measurement of this compound concentrations in brain tumor tissue likely employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology, the gold standard for quantitative small molecule analysis in biological matrices. A recommended protocol would include:

  • Tissue homogenization: Brain tumor samples are homogenized in appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) at a ratio of 1:4 (weight:volume) using mechanical homogenization under controlled temperature conditions.

  • Sample extraction: Protein precipitation using acetonitrile or methanol at a ratio of 1:3 (sample:precipitant) followed by centrifugation at 14,000 × g for 15 minutes. Supernatant is collected and evaporated under nitrogen stream, with reconstitution in mobile phase compatible with LC-MS/MS analysis.

  • Chromatographic separation: Reverse-phase chromatography using C18 column (2.1 × 50 mm, 1.8 μm) with gradient elution (mobile phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile) over 5-minute run time.

  • Mass spectrometric detection: Multiple reaction monitoring (MRM) in positive electrospray ionization mode, with specific transition ions optimized for this compound and internal standard (stable isotope-labeled this compound if available).

  • Quality controls: Preparation of calibration standards (1-1000 ng/mL) and quality control samples in blank tissue homogenate to ensure assay accuracy, precision, and linearity.

Pharmacodynamic Assessment Methods

Complementary to concentration measurements, assessment of target engagement and pharmacodynamic effects provides critical functional validation of this compound activity in tumor tissue:

  • Gene expression analysis: RNA sequencing or quantitative RT-PCR of resected tumor tissue to evaluate downregulation of BET-dependent transcripts such as MYC, HEXIM1, and other genes within the BET regulome. Comparison to pre-treatment archival tissue when available enhances interpretation.

  • Immunohistochemical staining: Evaluation of protein expression changes in key pathway components, including MYC, BRD4, and cleavage markers in resected tissue sections.

  • Peripheral biomarker monitoring: Parallel assessment of BET-dependent gene expression in peripheral blood mononuclear cells (PBMCs) collected at baseline, during pre-surgical dosing, and postoperatively, providing a surrogate marker of target engagement that correlates with tissue effects.

G cluster_0 Normal BET Protein Function (Pro-Tumorigenic) cluster_1 This compound Mechanism (Anti-Tumor) This compound This compound BETProteins BETProteins This compound->BETProteins Inhibits binding to TranscriptionMachinery TranscriptionMachinery BETProteins->TranscriptionMachinery Recruits GeneSilencing GeneSilencing BETProteins->GeneSilencing Dissociation leads to AcetylatedHistones AcetylatedHistones AcetylatedHistones->BETProteins Recruits OncogeneExpression OncogeneExpression TranscriptionMachinery->OncogeneExpression Activates CellProliferation CellProliferation OncogeneExpression->CellProliferation TumorGrowth TumorGrowth CellProliferation->TumorGrowth AntiTumorEffects AntiTumorEffects GeneSilencing->AntiTumorEffects

Figure 1: Mechanism of Action of this compound as a BET Inhibitor. This compound binds to bromodomains of BET proteins, preventing their interaction with acetylated histones. This disrupts recruitment of transcription machinery to oncogenic promoters, leading to silencing of key drivers of glioblastoma proliferation and survival.

Signaling Pathways and Experimental Workflows

This compound Distribution Study Workflow

The comprehensive assessment of this compound tissue penetration requires an integrated approach spanning clinical administration through analytical measurement and functional validation. The workflow encompasses both clinical and laboratory components, with precise timing coordination essential for accurate interpretation of results. Key aspects include the preoperative dosing period that enables adequate tissue exposure, meticulous sample handling to preserve molecular integrity, and correlative analyses that bridge pharmacokinetic measurements with pharmacodynamic consequences.

G cluster_0 Clinical Phase cluster_1 Sample Collection cluster_2 Laboratory Analysis cluster_3 Data Analysis PatientSelection PatientSelection PreOpDosing PreOpDosing PatientSelection->PreOpDosing Screen & consent SurgicalResection SurgicalResection PreOpDosing->SurgicalResection 30mg/day × 4 days TissueCollection TissueCollection SurgicalResection->TissueCollection 6-24h post-last dose PlasmaCollection PlasmaCollection SurgicalResection->PlasmaCollection Concurrent draw TissueProcessing TissueProcessing TissueCollection->TissueProcessing Immediate processing PlasmaCollection->TissueProcessing Centrifugation LCMSAnalysis LCMSAnalysis TissueProcessing->LCMSAnalysis Extraction PKParameters PKParameters LCMSAnalysis->PKParameters Quantification PDMarkers PDMarkers LCMSAnalysis->PDMarkers Gene expression DataIntegration DataIntegration PKParameters->DataIntegration PDMarkers->DataIntegration

Figure 2: Comprehensive Workflow for Assessing this compound Tissue Concentration and Target Engagement. This integrated protocol spans from patient selection through data integration, highlighting critical timing considerations and methodological approaches for quantifying drug distribution and biological activity in human brain tumor tissue.

Research Applications and Clinical Translation

Rational Combination Strategies

The demonstration of blood-brain-tumor barrier penetration positions this compound as a promising combination partner with established glioblastoma therapies. Preclinical data provides mechanistic rationale for several strategic combinations:

  • Temozolomide potentiation: this compound downregulates O6-methylguanine-DNA methyltransferase (MGMT) expression in a dose-dependent manner, potentially reversing a key mechanism of temozolomide resistance in both MGMT-unmethylated and partially methylated tumors. This provides strong rationale for the combination investigated in the CC-90010-GBM-002 trial (NCT04324840), where this compound was administered with adjuvant temozolomide following radiotherapy.

  • Radiosensitization: BET inhibition has been shown to enhance radiation sensitivity in preclinical models through downregulation of DNA repair pathways and potentiation of radiation-induced cell death. In breast cancer brain metastasis models, the BET inhibitor iBET-762 combined with radiation significantly prolonged survival compared to radiation alone.

  • Immunomodulatory combinations: While not yet investigated clinically with this compound, preclinical studies with other BET inhibitors demonstrate modulation of the tumor immune microenvironment through effects on PD-L1 expression and cytokine production, suggesting potential for combinations with immune checkpoint inhibitors.

Clinical Trial Design Considerations

Based on accumulated phase I/II experience, several key design elements should be incorporated in future studies of this compound in CNS malignancies:

  • Dose selection: The recommended phase II dose of 30 mg 4 days on/24 days off provides an optimal balance of CNS exposure and tolerability, particularly when combining with myelosuppressive agents like temozolomide. The 45 mg dose remains appropriate for monotherapy in later-line settings.

  • Biomarker strategy: Incorporation of peripheral pharmacodynamic markers (e.g., BET-dependent gene expression in PBMCs) provides valuable assessment of target engagement between tissue-based assessments and may help identify biologically effective dosing.

  • Response assessment: Given the challenging evaluation of CNS malignancies, incorporation of both RANO criteria for glioblastoma and exploratory functional imaging may provide enhanced sensitivity for detecting treatment effects.

Conclusion

The methodological approaches developed for assessing this compound tissue concentrations represent significant advances in neuro-oncologic drug development. The window-of-opportunity study design provides a robust template for evaluating blood-brain barrier penetration of novel therapeutic agents, while the integrated pharmacokinetic-pharmacodynamic assessments offer a comprehensive framework for establishing proof-of-mechanism in the human target tissue. The demonstrated brain tumor tissue penetration of this compound, with a tissue:plasma ratio of 0.84 and evidence of target engagement in resected tumor tissue, distinguishes it from many previous CNS-targeted agents and supports its continued investigation in glioblastoma and other CNS malignancies. Researchers can adapt these validated protocols to advance the development of novel neuro-therapeutics, with particular attention to the critical timing considerations, sample handling requirements, and correlative analyses that strengthen the interpretation of tissue distribution data.

Trotabresib-Induced Thrombocytopenia: Incidence & Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the incidence and characteristics of thrombocytopenia observed in clinical trials of trotabresib.

Trial / Patient Population Dosing Schedule Incidence of Any-Grade Thrombocytopenia Incidence of Grade 3/4 Thrombocytopenia Notes & Other Common Hematologic AEs
Phase I in Recurrent High-Grade Glioma [1] 30 mg/day, 4 days pre-surgery Not specified for pre-op phase Not specified for pre-op phase A 30 mg/day pre-op dose was used to maintain platelet count >100,000/µL for surgery [1].
Phase I in Recurrent High-Grade Glioma (Maintenance) [1] 45 mg/day, 4 days on/24 days off Not specified 5/16 patients (31%)
Phase I in R/R DLBCL (Part B) [2] 45 mg/day, 4 days on/24 days off 23/23 patients (100%) 18/23 patients (78%) Also common: anemia (26% G3/4), neutropenia (26% G3/4). Toxicities were manageable, allowing for long-term treatment in some patients [2].
Phase I in Advanced Solid Tumors (Part C) [2] 45 mg/day, 4 days on/24 days off 40/41 patients (98%) 7/41 patients (17%)
Alternate Schedule for Aggressive Tumors [2] 30 mg/day, 3 days on/11 days off Reported as comparable Reported as comparable This schedule delivers the same cumulative dose per cycle and may offer more constant exposure. It was explored as potentially more suitable for aggressive tumors [2].

Management & Monitoring Guide for Clinical Research

For researchers designing protocols and managing subjects on this compound trials, the following guidance is synthesized from the clinical data.

Dosing and Scheduling Strategies
  • Intermittent Dosing: The established recommended Phase II dose (RP2D) is 45 mg/day on a 4 days on/24 days off schedule (28-day cycle). This extended drug-free interval is crucial for hematologic recovery [2].
  • Alternative Schedule: An alternate RP2D of 30 mg/day on a 3 days on/11 days off schedule (14-day cycle) is available. This provides the same cumulative dose over 28 days and may be better tolerated or more suitable for aggressive cancers, leading to more consistent target engagement [2].
  • Pre-operative Consideration: In studies involving surgery, a lower dose of 30 mg/day for 4 days pre-operatively has been used successfully to maintain platelet counts above the surgical threshold of 100,000/µL [1].
Proactive Monitoring and Dose Modification
  • Routine Blood Monitoring: Complete Blood Counts (CBC) with platelet count must be monitored regularly throughout the treatment cycle. The frequency should be defined in the study protocol, especially during the first few cycles.
  • Action Thresholds: The following workflow outlines a general management approach based on clinical trial practices and general oncologic supportive care. You should adapt the specific platelet count thresholds and actions to your study protocol.

G Start Start this compound Cycle Monitor Routine CBC Monitoring Start->Monitor Decision1 Platelet Count ≥ 100,000/µL? Monitor->Decision1 Decision2 Platelet Count < 50,000/µL or Bleeding? Decision1->Decision2 No Continue Continue Treatment Per Protocol Decision1->Continue Yes Decision2->Monitor No Manage Manage Thrombocytopenia Decision2->Manage Yes Options Dose Modification (Treatment Interruption/Reduction) or Platelet Transfusion (for severe cases) Manage->Options Recovery Monitor for Recovery to Safe Level Options->Recovery Resume Resume Treatment (Per Protocol Guidance) Recovery->Resume

Thrombocytopenia Management Workflow

General Supportive Care Considerations
  • Transfusion Support: Platelet transfusions are indicated for patients with active bleeding or severe, life-threatening thrombocytopenia (e.g., platelet count < 10,000/µL) [3].
  • Concomitant Medications: Counsel study subjects to avoid medications that can increase bleeding risk, such as aspirin, nonsteroidal anti-inflammatory drugs (NSAIDs), and anticoagulants [3] [4], unless medically necessary.
  • Activity Restrictions: For subjects with moderate to severe thrombocytopenia (e.g., < 50,000/µL), advise adherence to activity restrictions to minimize the risk of trauma and bleeding [3].

Experimental Protocol for Thrombocytopenia Investigation

For researchers aiming to investigate the mechanisms or management of this compound-induced thrombocytopenia in preclinical or clinical settings, the following provides a methodological framework.

Objective: To characterize the severity, time course, and mechanisms of this compound-induced thrombocytopenia.

G cluster_preclinical Preclinical In Vivo Phase cluster_clinical Clinical Trial/Translational Phase cluster_data Data Integration & Analysis Title This compound Thrombocytopenia Study Workflow P1 Animal Model Dosing (e.g., this compound daily x4) P2 Longitudinal Blood Collection (Day 0, 1, 2, 3, 4, 7, 10) P1->P2 P3 Analysis: CBC, Reticulated Platelets (Flow Cytometry), Bone Marrow Exam P2->P3 D1 PK/PD Modeling (Correlate drug exposure with decline in platelet count) P3->D1 C1 Patient Dosing (Per established schedule) C2 Serial Blood Collection (Pre-dose, C1D5, C1D15, C2D1, etc.) C1->C2 C3 Analysis: CBC, Reticulated Platelet Fraction (IPF%), Plasma Biomarkers (e.g., TPO) C2->C3 C3->D1 D2 Compare IPF% Trends (Differentiate mechanisms: Production vs. Destruction) D1->D2 D3 Generate Safety Profile (Incidence, Severity, Time to Onset/Recovery) D2->D3

This compound Thrombocytopenia Study Workflow

  • Key Methodologies:
    • Complete Blood Count (CBC) with Platelet Count: The primary metric for quantifying thrombocytopenia [4].
    • Reticulated Platelets (Immature Platelet Fraction, IPF%): Measured via flow cytometry, this is a key biomarker to differentiate mechanisms. An increased IPF% suggests peripheral destruction (consistent with on-target effect), while a low or normal IPF% points toward bone marrow production suppression [4].
    • Bone Marrow Examination (Preclinical or specific clinical cases): To assess megakaryocyte numbers and morphology, providing direct evidence of platelet production status.
    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate this compound plasma concentrations (exposure) with the time course and extent of platelet count decline.

Key Takeaways for Researchers

  • On-Target, Manageable Toxicity: Thrombocytopenia is a common, expected, and dose-dependent side effect of this compound. The established intermittent dosing schedules are designed to allow for platelet recovery, making the toxicity manageable in most cases [1] [2].
  • Proactive Monitoring is Essential: Rigorous and frequent CBC monitoring is non-negotiable. Protocol-defined dose modification rules are critical for subject safety and data integrity.
  • Mechanism Informs Management: The primary mechanism is likely related to the on-target effect of BET inhibition on megakaryopoiesis. Monitoring the Immature Platelet Fraction (IPF%) can provide valuable insight into whether thrombocytopenia is due to increased peripheral consumption/destruction (high IPF%) or suppressed production (low IPF%), guiding further investigation [4].

References

Trotabresib Brain Penetration & Pharmacodynamic Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from clinical studies investigating Trotabresib in brain and other cancers.

Parameter / Finding Value / Result Context / Significance
Brain Tumor Tissue:Plasma Ratio Mean: 0.84 [1] Indicates significant penetration into brain tumor tissue relative to blood [1].
Unbound Partition Coefficient (KPUU) Estimated: 0.37 [1] Suggests effective penetration of the active, unbound drug fraction across the blood-brain-tumor barrier [1].
Common Grade 3/4 Adverse Event Thrombocytopenia (5/16 patients in maintenance) [1] Manageable safety profile supporting further investigation in high-grade glioma [1].
6-Month Progression-Free Survival 12% (in recurrent high-grade glioma) [1] Preliminary antitumor activity signal [1].
Recommended Phase 2 Dose (RP2D) 45 mg/day, 4 days on/24 days off (28-day cycle) [1] [2] Established dose and schedule for solid tumors and glioblastoma trials [1] [2].
Alternative RP2D Schedule 30 mg/day, 3 days on/11 days off (28-day cycle) [2] Delivers same cumulative dose; potentially suitable for aggressive tumors [2].

Rationale & Experimental Models for Brain Penetration

The optimization of this compound's brain penetration is grounded in its molecular design and confirmed through specific clinical trial models.

  • Molecular Properties: this compound is a small molecule (383 Da) with high lipophilicity, two key physicochemical properties associated with an increased likelihood of crossing the blood-brain barrier [1].
  • Blood-Brain-Tumor Barrier (BBTB) Disruption: In glioblastoma, the normal blood-brain barrier is often compromised. Research shows significant reduction in protein levels of key efflux transporters (like ABCB1 and ABCG2) and tight junction markers (like Claudin-5) in glioblastoma microvessels compared to healthy brain tissue. This disrupted BBTB facilitates improved drug penetration [3].
  • "Window-of-Opportunity" Trial Design: The Phase I CC-90010-GBM-001 study (NCT04047303) was specifically designed to directly confirm this compound's brain penetration in humans [1]. This approach, also discussed as a key method in glioma drug development, involves administering the drug preoperatively to patients scheduled for tumor resection, allowing for direct measurement of drug concentrations in the resected tumor tissue compared to plasma [1] [4].

The workflow for this critical clinical proof-of-concept study is illustrated below.

G Start Patient Enrollment: Recurrent High-Grade Glioma Scheduled for Salvage Resection A Pre-operative Treatment: This compound 30 mg/day on Days 1-4 Start->A B Surgical Resection: 6-24 hours after last dose A->B C Sample Analysis: This compound concentration in Tumor Tissue vs. Plasma B->C D Post-operative Maintenance: This compound 45 mg/day 4 days on/24 days off B->D Result1 Primary Endpoint: Quantitative Brain Tumor Penetration C->Result1 Result2 Secondary Endpoints: Safety, Pharmacodynamics, Antitumor Activity D->Result2

Troubleshooting & Research FAQs

Here are answers to common technical and research-oriented questions.

What is the primary evidence that this compound penetrates human brain tumors? The strongest evidence comes from the CC-90010-GBM-001 "window-of-opportunity" study. Researchers administered this compound to patients before scheduled surgery and directly measured drug levels in the resected tumor tissue. The mean tumor-to-plasma ratio of 0.84 provided quantitative, clinical proof of effective penetration [1].

Why might a drug with good brain penetration in preclinical models fail in human trials? A key reason is the difference between the intact blood-brain barrier in healthy brain tissue and the heterogeneous blood-brain-tumor barrier (BBTB) in actual patients. While some parts of the tumor have a leaky BBTB, other infiltrative regions have a more intact barrier, potentially limiting drug access. The "window-of-opportunity" trial design is critical to overcome this translational hurdle by verifying penetration in the human disease context [1] [4] [3].

How can I assess target engagement of a BET inhibitor like this compound in a clinical trial? Target engagement can be evaluated through pharmacodynamic (PD) biomarkers in both blood and tumor tissue. In the CC-90010-GBM-001 study, modulation of PD markers was observed in both compartments, confirming that the drug not only reaches the tumor but also biologically engages its intended targets [1].

What are the ongoing clinical trials combining this compound with standard glioblastoma therapy? Research is actively exploring combinations. The NCT04324840 trial is investigating this compound in combination with temozolomide and radiotherapy for patients with newly diagnosed glioblastoma, building on the monotherapy penetration and safety data [1].

The following diagram summarizes the scientific rationale behind this compound's brain penetration and its connection to the clinical trial strategy.

G Rationale Molecular Rationale Evidence Clinical Evidence Rationale->Evidence E1 Window-of-Opportunity Trial (NCT04047303) Rationale->E1 Prop1 Small Molecule (383 Da) Prop1->Rationale Prop2 High Lipophilicity Prop2->Rationale Prop3 Disrupted BBTB in GBM: Reduced Efflux Transporters (ABCB1, ABCG2) Prop3->Rationale Outcome Therapeutic Outcome Evidence->Outcome O1 Manageable Safety Profile Evidence->O1 E1->Evidence E2 Tissue:Plasma Ratio = 0.84 E2->Evidence E3 Target Engagement in Tumor Tissue E3->Evidence O1->Outcome O2 Preliminary Antitumor Activity Signal O2->Outcome O3 Ongoing Combo Trials (e.g., NCT04324840) O3->Outcome

Research Protocol Outline

For researchers designing experiments, here is a generalized protocol outline based on the successful clinical study.

  • 1. Study Population: Patients with recurrent high-grade glioma (e.g., glioblastoma) who are candidates for salvage resection and have at least one enhancing tumor lesion [1].
  • 2. Pre-operative Dosing:
    • Intervention: Administer this compound orally at 30 mg/day for 4 consecutive days [1].
    • Rationale: This dose provides a balance between target engagement and minimizing impact on platelet counts, which is crucial before major surgery [1].
  • 3. Tissue and Plasma Collection:
    • Surgery: Perform tumor resection 6-24 hours after the last dose of this compound [1].
    • Sample Collection: Collect tumor tissue from the enhancing portion of the lesion and a time-matched plasma sample [1].
  • 4. Bioanalytical Method:
    • Technique: Use Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to determine the absolute concentrations of this compound in both tumor tissue homogenate and plasma [1] [3].
    • Key Metric: Calculate the tumor tissue-to-plasma ratio and estimate the unbound partition coefficient (KPUU) [1].

References

Trotabresib combination therapy safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profiles of Trotabresib Combinations

The tables below summarize the safety and dosing data from key clinical trials.

Table 1: Safety & Tolerability in Newly Diagnosed Glioblastoma (with TMZ ± Radiotherapy) [1] [2] This data is from a phase Ib dose-escalation study (NCT04324840). This compound was evaluated in two settings: adjuvant (after primary therapy) with TMZ, and concomitant (simultaneous) with TMZ and radiotherapy (RT).

Setting Recommended Phase II Dose (RP2D) Most Common Treatment-Related Adverse Events (TRAEs) Management & Tolerability

| Adjuvant (with TMZ) (N=18) | 30 mg, 4 days on/24 days off | Thrombocytopenia, fatigue, nausea [1] | Well tolerated; most TRAEs were mild to moderate (Grade 1-2) [1] [2]. | | Concomitant (with TMZ + RT) (N=14) | 30 mg, 4 days on/24 days off | Thrombocytopenia, fatigue, nausea [1] | Well tolerated; safety profile consistent with the adjuvant setting [1] [2]. |

Table 2: Safety & Tolerability of Monotherapy in Advanced Cancers [3] This data is from a phase I study (CC-90010-ST-001; NCT03220347) in heavily pretreated patients with advanced solid tumors or relapsed/refractory Diffuse Large B-cell Lymphoma (R/R DLBCL).

Patient Population RP2D & Schedules Most Common Grade 3/4 TRAEs Management & Tolerability

| Solid Tumors (Part C, N=41) | 45 mg/day, 4 days on/24 days off | Thrombocytopenia (17%) [3] | Toxicities were generally manageable with dose modifications, allowing for long-term treatment in some cases [3]. | | R/R DLBCL (Part B, N=23) | 45 mg/day, 4 days on/24 days off or 30 mg/day, 3 days on/11 days off | Thrombocytopenia (78%), anemia (26%), neutropenia (26%) [3] | Hematological toxicities were more frequent and severe in patients with R/R DLBCL [3]. |

Mechanism of Action & Rationale for Combination

The following diagram illustrates the molecular mechanism of this compound and its synergistic effect with Temozolomide (TMZ).

architecture BET BET Protein (e.g., BRD4) T1 Transcription Complex BET->T1 AcH Acetylated Histone AcH->BET Myc Oncogenes (e.g., MYC) TMZ Temozolomide (TMZ) MGMT MGMT DNA Repair Protein DNA DNA Damage MGMT->DNA Repairs PolII RNA Polymerase II T1->PolII Tran Gene Transcription PolII->Tran Tran->Myc Tran->MGMT TMZ->DNA This compound This compound (BETi) This compound->BET Inhibits

Diagram: this compound Mechanism and Synergy with Temozolomide. this compound inhibits BET proteins like BRD4, which normally bind to acetylated histones to drive the transcription of key oncogenes like MYC and the DNA repair protein MGMT. By blocking this process, this compound downregulates MGMT. Since MGMT repairs the DNA damage caused by TMZ, its downregulation enhances the efficacy of TMZ chemotherapy [1].

Experimental Protocols & Key Workflows

For researchers designing in vivo experiments, the following workflow from a preclinical TNBC study provides a model for testing triple-combination therapies [4].

Experimental Workflow: Evaluating BETi Combination Therapy in a Murine Model

  • 1. Cell Line Preparation: Use syngeneic murine mammary tumor cells (e.g., EMT-6 for BALB/c mice; MMTV-PyMT for FVB mice).
  • 2. Tumor Inoculation: Inject cells into the inguinal mammary fat pads of 5-6 week old female mice.
  • 3. Treatment Initiation: Randomize mice into treatment groups once tumors are palpable (typically 5-7 days post-inoculation).
  • 4. Dosing Regimen:
    • BET Inhibitor (e.g., JQ1 at 50 mg/kg or iBET-762 at 25 mg/kg): Administer by daily oral gavage.
    • Chemotherapy (e.g., Paclitaxel at 10 mg/kg): Administer by intraperitoneal (IP) injection twice per week.
    • Immunotherapy (e.g., anti-PD-L1 at 10 mg/kg): Administer by IP injection twice per week, starting one day after the other treatments to allow initial immune activation.
  • 5. Endpoint Analysis: Monitor tumor volume with calipers every 3 days. At the study endpoint, collect tumors and organs for analysis (e.g., flow cytometry, RNA sequencing, histology) [4].

Frequently Asked Questions for Troubleshooting

Q1: What is the recommended dosing schedule for this compound in combination with temozolomide for glioblastoma?

  • A: The established RP2D is 30 mg of this compound, administered on a "4 days on/24 days off" schedule, in combination with standard TMZ dosing during both the adjuvant and concomitant (with radiotherapy) phases of treatment [1] [2].

Q2: Hematological toxicity, especially thrombocytopenia, is a major concern. How can it be managed?

  • A: This is a known class effect of BET inhibitors. In clinical trials, these toxicities were generally manageable and reversible with dose modifications and supportive care. The 4 days on/24 days off schedule provides a long treatment-free interval, allowing for bone marrow recovery. Proactive monitoring of blood counts is essential [1] [3].

Q3: Is there preclinical evidence supporting the combination of this compound with immunotherapies?

  • A: Yes. Preclinical studies suggest BET inhibitors like this compound can modulate the tumor immune microenvironment. Evidence includes:
    • Synergy with anti-PD-L1: BET inhibition can suppress PD-L1 expression and rescue T-cell exhaustion.
    • Triple Combination: In TNBC models, combining a BETi (JQ1/iBET-762) with paclitaxel and anti-PD-L1 showed superior efficacy in inhibiting tumor growth and metastasis, driven by increased T- and B-cell infiltration and macrophage reprogramming [4] [5].

Q4: What is the evidence that this compound penetrates the blood-brain barrier (BBB)?

  • A: Evidence of BBB penetration comes from a "window-of-opportunity" study in patients with recurrent high-grade glioma. Patients received this compound before salvage surgery, and drug concentrations were measured in resected tumor tissue. The results showed a brain tumor tissue-to-plasma ratio of 0.84, confirming that this compound reaches the central nervous system [1] [5].

References

Trotabresib & Platelet Counts: Incidence and Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data on thrombocytopenia from clinical trials, which forms the basis for monitoring and management guidelines [1] [2] [3].

Trial Population Dose Regimen Incidence of Grade 3/4 Thrombocytopenia Recommended Management Actions
Recurrent High-Grade Glioma (Pre-op) [1] 30 mg/day, 4 days pre-surgery No delays/cancellations of surgery reported Pre-operative dose of 30 mg chosen to maintain platelets >100,000/μL for surgery [1].
Recurrent High-Grade Glioma (Maintenance) [1] 45 mg/day (4 days on/24 off) 5 out of 16 patients (31%) Monitor counts; dose interruption/reduction likely required.
Relapsed/Refractory DLBCL [2] [3] 45 mg/day (4 days on/24 off) 18 out of 23 patients (78%) Requires intensive monitoring and is a common reason for dose modification.
Advanced Solid Tumors [2] [3] 45 mg/day (4 days on/24 off) 7 out of 41 patients (17%) Monitor counts for dose management.

Trotabresib Platelet Management Protocol for Surgery

For a patient scheduled for surgery while on this compound, follow this clinical workflow for platelet management:

Start Patient on this compound Needs Surgery PreOpDose Pre-operative Phase: Switch to 30 mg/day x 4 days Start->PreOpDose CheckPlatelets Monitor Platelet Count (Target: ≥100 x 10³/µL) PreOpDose->CheckPlatelets Decision Platelets ≥100 x 10³/µL? CheckPlatelets->Decision SurgeryOK Proceed with Surgery Decision->SurgeryOK Yes HoldDose Hold this compound dose Consult hematology Decision->HoldDose No PostOpRecovery Post-operative Recovery (≥4 weeks from first pre-op dose) SurgeryOK->PostOpRecovery ResumeMaintenance Resume Maintenance: 45 mg/day (4 days on/24 off) PostOpRecovery->ResumeMaintenance HoldDose->CheckPlatelets

Key Rationale for the Protocol
  • Pre-operative Dose Reduction: The 30 mg dose was specifically selected for the pre-operative window in a clinical trial to maintain platelet counts above the surgical threshold of 100 x 10³/µL, and was successful in avoiding delays or cancellations of surgery [1].
  • Platelet Transfusion Threshold: For a major non-neuraxial surgery, the 2025 AABB/ICTMG international guidelines recommend platelet transfusion if the count is less than 50 x 10³/µL [4] [5]. This provides a clear action point if platelet levels drop significantly despite dose holding.
  • Post-operative Break: Allowing at least 4 weeks for recovery after surgery before re-initiating maintenance therapy was part of the established study design and is critical for patient recovery [1].

Detailed Monitoring & Dose Modification Guide

Implement this detailed monitoring plan for patients on this compound, particularly around surgery.

Treatment Phase Monitoring Frequency Action for Thrombocytopenia
Pre-Surgery Baseline, then daily during 4-day pre-op dosing If platelets <100 x 10³/µL, hold dose and postpone surgery. Consult guidelines for transfusion needs [4].

| Maintenance Therapy | Weekly for first 2 cycles, then at start of each cycle or as clinically indicated | Grade 3 (25-50 x 10³/µL): Interrupt dose until recovery to ≤ Grade 1 (≤75 x 10³/µL), then resume at same or reduced dose. Grade 4 (<25 x 10³/µL): Interrupt dose until recovery to ≤ Grade 1, then resume at a reduced dose or discontinue [2] [3]. |

Key Takeaways for Practitioners

  • Thrombocytopenia is a class-wide effect of BET inhibitors, not unique to this compound, as seen with other agents like molibresib and TQB3617 [6] [7]. However, it is generally manageable with vigilant monitoring.
  • Proactive management is essential. The protocol of reducing the dose before planned surgery has been clinically validated and should be adopted to minimize procedural risks [1].
  • Adhere to latest transfusion guidelines. Using a restrictive transfusion strategy (only transfusing when necessary based on platelet count and clinical context) is supported by evidence, reduces risks, and conserves resources [4] [5].

References

Trotabresib tolerability in high-grade glioma patients

Author: Smolecule Technical Support Team. Date: February 2026

Trotabresib Tolerability & Safety Profile

The table below summarizes key tolerability data from clinical trials in high-grade glioma (HGG) patients.

Trial Context Patient Population Recommended Phase 2 Dose (RP2D) Most Frequent Grade 3/4 Treatment-Related Adverse Events (TRAEs) Management & Notes
Recurrent HGG (Monotherapy) [1] [2] Recurrent HGG scheduled for salvage resection (N=20) 45 mg/day, 4 days on/24 days off (maintenance) Thrombocytopenia: 5/16 patients (31%) in maintenance Pre-operative dose of 30 mg/day used to maintain platelet count >100,000/μL for surgery [2].
Newly Diagnosed Glioblastoma (Combination Therapy) [3] Newly diagnosed GBM (ndGBM) with TMZ and RT (N=32 across cohorts) 30 mg/day, 4 days on/24 days off • Most TRAEs were mild to moderate in severity. Combination with adjuvant TMZ or concomitant TMZ+RT was well-tolerated; no new safety signals were identified [3].

| Advanced Solid Tumors & DLBCL (Monotherapy) [4] [5] | Heavily pre-treated advanced solid tumors and R/R DLBCL (N=133) | 45 mg/day (4d on/24d off) or 30 mg/day (3d on/11d off) | • Thrombocytopenia: 78% (in R/R DLBCL cohort) • Anemia: 26% • Neutropenia: 26% | Toxicities were generally manageable, allowing some patients to remain on treatment for ≥2 years [4] [5]. |

Frequently Asked Questions for Researchers

Q1: What is the evidence for this compound's penetration of the blood-brain-tumor barrier? A Phase I "window-of-opportunity" study provided direct evidence. In patients with recurrent HGG who received this compound before surgery, the mean brain tumor tissue-to-plasma ratio was 0.84, with an estimated unbound partition coefficient (Kp,uu) of 0.37. This data confirms notable penetration into brain tumor tissue and supports its investigation in CNS malignancies [1] [2].

Q2: How should I manage thrombocytopenia in a study protocol? The clinical trials suggest a proactive, dose-adaptive approach:

  • Pre-operative Setting: A lower dose of 30 mg/day was successfully used before surgery to maintain platelet counts above the 100,000/μL threshold required for the procedure [2].
  • Monitoring: Conduct regular monitoring of platelet counts, especially during the first few cycles.
  • Dose Modification: The protocol should include clear guidelines for dose interruptions and reductions for Grade 3/4 thrombocytopenia. The established RP2D of 30 mg (4 days on/24 days off) was selected considering this toxicity [3].

Q3: Has this compound shown any pharmacodynamic (PD) evidence of target engagement? Yes. In the "window-of-opportunity" study, modulation of pharmacodynamic markers consistent with BET inhibition was observed in both blood samples and resected brain tumor tissue from HGG patients. This confirms that the drug not only reaches the tumor but also engages its intended epigenetic targets [2].

Q4: What is the current developmental status of this compound in glioma? Following the positive Phase I results, this compound is being further investigated in combination with standard therapy for newly diagnosed glioblastoma. A Phase Ib/II clinical trial (NCT04324840) is ongoing, studying this compound in combination with adjuvant temozolomide and concomitant temozolomide plus radiotherapy [1] [2] [3].

Experimental Workflow & Dose Optimization

The diagram below summarizes the key clinical trial workflow and logic for establishing the this compound dose, which can inform your preclinical-to-clinical translation strategy.

workflow cluster_mono Monotherapy Dose Escalation cluster_comb Combination Therapy Start Phase I Studies PK PK/PD Analysis Start->PK Safety Safety & Tolerability Assessment Start->Safety MTD Identify MTD/RP2D PK->MTD Safety->MTD Combination Combination Therapy (e.g., with TMZ+RT) MTD->Combination Confirm Confirm RP2D in New Setting Combination->Confirm End Phase II Trials Confirm->End

The diagram below illustrates the established clinical dosing protocol for high-grade glioma patients, integrating both monotherapy and combination regimens.

dosing cluster_preop Pre-Surgical 'Window' cluster_maintenance Maintenance Therapy Patient HGG Patient PreopDose 30 mg/day for 4 days Patient->PreopDose Surgery Salvage Resection (6-24 hrs post-dose) PreopDose->Surgery Recovery Recovery Surgery->Recovery Post-Op Monotherapy Monotherapy RP2D 45 mg/day, 4d on/24d off Combination Combination RP2D (with TMZ±RT) 30 mg/day, 4d on/24d off Recovery->Monotherapy Recovery->Combination

References

Trotabresib maintenance treatment safety

Author: Smolecule Technical Support Team. Date: February 2026

Trotabresib Safety Profile Overview

The table below summarizes the safety data from key clinical trials investigating this compound.

Trial Phase / Context Patient Population Treatment Regimen Most Common Grade 3/4 TRAEs (Incidence) Other Notable Safety Findings
Phase I (Window-of-Opportunity) [1] [2] Recurrent high-grade gliomas (N=20) Pre-op: 30 mg/day (4 days); Maintenance: 45 mg/day (4 days on/24 off) Thrombocytopenia: 5/16 patients (31.3%) in maintenance [1] Well-tolerated; no surgery delays/cancellations [1] [2]
Phase Ib (Combination Therapy) [3] Newly diagnosed glioblastoma (ndGBM) Adjuvant: + Temozolomide; Concomitant: + Temozolomide & Radiotherapy Thrombocytopenia: Most common G3/4 TRAE [3] Combination with TMZ±RT was "safe and well tolerated" [3]

| Phase I (Multiple Cancers) [4] | Advanced solid tumors & DLBCL (N=135) | 45 mg/day (4 days on/24 off) or 30 mg/day (3 days on/11 off) | • Thrombocytopenia: 78% (DLBCL), 17% (solid tumors) [4]Anemia: 26% (DLBCL) [4]Neutropenia: 26% (DLBCL) [4] | TRAEs were "generally manageable"; some patients remained on treatment for ≥2 years [4] |

Experimental Protocol Context

The safety data in the table above was generated within specific clinical trial frameworks. Here is a summary of the core methodologies used in these studies:

  • Study Design: The key "window-of-opportunity" study was a phase I, open-label trial (NCT04047303). Patients with recurrent high-grade glioma scheduled for salvage resection received this compound for 4 days prior to surgery. After recovery, patients entered a maintenance phase [1] [2].
  • Dosing and Administration: In the preoperative phase, patients received 30 mg of this compound orally once daily for 4 days. Surgery was planned for 6-24 hours after the last dose. For maintenance treatment, the dose was increased to 45 mg once daily on a schedule of 4 days on and 24 days off per 28-day cycle [1] [2].
  • Safety and Tolerability Assessments: Safety was a primary or secondary endpoint. Patients were continuously monitored for adverse events, which were graded for severity according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [4] [3].
  • Dose Modification Guidelines: The studies employed protocol-specified guidelines for managing toxicities, which included dose interruptions and/or reductions. The 30 mg dose was specifically selected for the pre-surgical period to maintain platelet counts above the threshold required for safe surgery [2] [3].

Mechanism of Action and Clinical Workflow

To help visualize the drug's biological rationale and its application in the clinical trial, the following diagrams outline the mechanism of action and a typical treatment workflow.

architecture Figure 1: this compound BET Inhibition Mechanism Acetylated Histone Acetylated Histone BET Protein (e.g., BRD4) BET Protein (e.g., BRD4) Acetylated Histone->BET Protein (e.g., BRD4) Binds to Transcription Machinery Transcription Machinery BET Protein (e.g., BRD4)->Transcription Machinery Recruits Oncogene Expression (e.g., MYC) Oncogene Expression (e.g., MYC) Transcription Machinery->Oncogene Expression (e.g., MYC) Activates This compound This compound This compound->BET Protein (e.g., BRD4) Inhibits

Figure 1: this compound is a Bromodomain and Extraterminal (BET) inhibitor. It blocks BET proteins like BRD4 from binding to acetylated histones, a key step in the recruitment of transcription machinery and the activation of oncogenes like MYC, which are implicated in cancer cell proliferation and survival [1] [4] [5].

workflow Figure 2: Clinical Trial Workflow for High-Grade Glioma Patient Population:\nRecurrent High-Grade Glioma Patient Population: Recurrent High-Grade Glioma Pre-Surgical Treatment:\nthis compound 30mg (4 days) Pre-Surgical Treatment: This compound 30mg (4 days) Patient Population:\nRecurrent High-Grade Glioma->Pre-Surgical Treatment:\nthis compound 30mg (4 days) Salvage Surgery\n(6-24 hrs post-dose) Salvage Surgery (6-24 hrs post-dose) Pre-Surgical Treatment:\nthis compound 30mg (4 days)->Salvage Surgery\n(6-24 hrs post-dose) Tissue & Plasma Analysis:\nPK/PD & Concentration Tissue & Plasma Analysis: PK/PD & Concentration Salvage Surgery\n(6-24 hrs post-dose)->Tissue & Plasma Analysis:\nPK/PD & Concentration Recovery from Surgery\n(≥4 weeks) Recovery from Surgery (≥4 weeks) Salvage Surgery\n(6-24 hrs post-dose)->Recovery from Surgery\n(≥4 weeks) Maintenance Treatment:\nthis compound 45mg (4-on/24-off)\nuntil progression/toxicity Maintenance Treatment: This compound 45mg (4-on/24-off) until progression/toxicity Recovery from Surgery\n(≥4 weeks)->Maintenance Treatment:\nthis compound 45mg (4-on/24-off)\nuntil progression/toxicity

Figure 2: This diagram illustrates the "window-of-opportunity" trial design used to evaluate this compound. A short course of pre-surgical treatment allows for direct measurement of drug concentration and pharmacodynamic effects in the tumor tissue post-resection. Eligible patients then proceed to long-term maintenance therapy [1] [2].

Frequently Asked Questions for Troubleshooting

Q1: What is the most critical hematological parameter to monitor during this compound maintenance treatment?

  • A1: Platelet count is paramount. Thrombocytopenia was the most frequent grade 3/4 treatment-related adverse event in the monotherapy maintenance phase. Proactive monitoring is essential, as the pre-surgical dose of 30 mg was specifically chosen to minimize impact on platelets before an invasive procedure [1] [2] [4].

Q2: Is the safety profile of this compound different when combined with standard glioblastoma therapy?

  • A2: Based on initial phase Ib data, the combination of this compound (30 mg, 4 days on/24 off) with adjuvant temozolomide or with concomitant temozolomide and radiotherapy was considered safe and well-tolerated in patients with newly diagnosed glioblastoma. The most common grade 3/4 TRAE remained thrombocytopenia, and the combinations did not appear to alter the pharmacokinetics of this compound [3].

Q3: Are there any long-term safety data for this compound?

  • A3: Yes, data from a phase I study in various advanced cancers showed that the toxicity profile of this compound was manageable over the long term, allowing some patients to remain on treatment for two years or more. This supports the feasibility of prolonged maintenance therapy, provided adverse events are actively managed [4].

References

Trotabresib therapeutic window optimization

Author: Smolecule Technical Support Team. Date: February 2026

Established Dosing & Therapeutic Windows

Clinical trials have identified recommended Phase II doses (RP2D) and schedules for trotabresib, balancing efficacy with manageable toxicity.

Table 1: Recommended Dosing Schedules for this compound

Patient Population Recommended Phase II Dose & Schedule Rationale & Context
Newly Diagnosed Glioblastoma (ndGBM) 30 mg, 4 days on/24 days off [1] Used in combination with radiotherapy (RT) and temozolomide (TMZ); established as the RP2D in this combination setting [1].
Advanced Solid Tumors 45 mg, 4 days on/24 days off [2] [3] Primary RP2D for monotherapy in advanced solid tumors, based on favorable tolerability and pharmacokinetics [2] [3].
Advanced Solid Tumors (Alternative Schedule) 30 mg, 3 days on/11 days off [2] [3] Alternate RP2D delivering the same cumulative monthly dose; offers a different schedule for potentially improved tolerability [2] [3].

The following diagram illustrates the core logic and key considerations for dose optimization based on current clinical evidence:

G Start This compound Dose Optimization Goal Goal: Maximize Antitumor Activity while Managing Toxicity Start->Goal Consider1 Key Consideration: Cumulative Dose per Cycle Goal->Consider1 Consider2 Key Consideration: Combination Therapy Goal->Consider2 Toxicity Primary Dose-Limiting Toxicity: Hematological (Thrombocytopenia, Anemia, Neutropenia) Goal->Toxicity Schedule1 Schedule A: 45 mg 4 days on/24 days off (Cumulative: 180 mg/28 days) Consider1->Schedule1 Schedule2 Schedule B: 30 mg 3 days on/11 days off (Cumulative: 180 mg/28 days) Consider1->Schedule2 GBM_Regimen Glioblastoma Regimen: 30 mg, 4 days on/24 days off + TMZ ± Radiotherapy Consider2->GBM_Regimen

Safety Profile & Toxicity Management

The most common treatment-related adverse events (TRAEs) associated with this compound are hematological. These toxicities are generally manageable with dose modifications, allowing some patients to remain on treatment for extended periods [2] [3].

Table 2: Safety Profile and Management of Common Adverse Events

Adverse Event Frequency & Severity Management Strategies & Notes
Thrombocytopenia Very common; most frequent Grade 3/4 event [2] [3]. Requires close monitoring. Dose interruptions or modifications are employed for management [2].
Anemia Common; Grade 3/4 events reported [2] [3]. Supportive care and dose management are key strategies.
Neutropenia Common; Grade 3/4 events reported [2] [3]. Monitoring for fever and infection is essential.
Fatigue & Decreased Appetite Common, typically low-grade [2]. Generally manageable with supportive care.
Other Events Injection-site reactions (for SC formulations), gastrointestinal effects [2] [4]. Often specific to formulation and typically mild.

Key Experimental Protocols & Considerations

For researchers designing experiments around this compound's therapeutic window, the following points are critical:

  • Pharmacokinetics (PK) and Blood-Brain Barrier (BBB) Penetration: A key differentiator for this compound in GBM treatment is its BBB penetration. A "window-of-opportunity" study demonstrated a mean brain tumor tissue-to-plasma ratio of 0.84, confirming delivery to the tumor site [1]. When designing preclinical or clinical studies for CNS indications, measuring drug concentrations in the target tissue is crucial.
  • Pharmacodynamics (PD) and Biomarker Analysis: Assessment of target engagement is vital. In clinical trials, modulation of PD markers (e.g., downregulation of specific genes) in blood and tumor tissue provided evidence of biological activity [1]. For in vitro studies, consider assaying for downregulation of MYC and MGMT expression as markers of this compound activity [1].
  • In Vitro Cytotoxicity Assay: this compound inhibits the proliferation of various cancer cell lines. A standard protocol involves exposing cells to a concentration range (e.g., 0-100 µM) for 48 hours, followed by assessment of cell viability [5].

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity for this compound, and how is it managed? A1: The primary dose-limiting toxicities are hematological, particularly thrombocytopenia, anemia, and neutropenia [2] [3]. Management involves close patient monitoring, regular blood tests, and implementing protocol-defined dose modifications (interruptions or reductions) to manage severe cases [2].

Q2: Why are there two different recommended schedules (4 days on/24 days off vs. 3 days on/11 days off) for solid tumors? A2: Both schedules deliver the same cumulative dose over a 28-day cycle (180 mg) [2] [3]. The 3 days on/11 days off schedule was investigated as an alternative that may provide more constant drug exposure and target engagement, which could be more suitable for aggressive tumors, while maintaining a comparable tolerability profile [2].

Q3: Is the dosing different when this compound is used in combination with other therapies? A3: Yes. While the monotherapy RP2D for solid tumors is 45 mg, the RP2D established for use in combination with temozolomide and radiotherapy in newly diagnosed glioblastoma is 30 mg, both in the concomitant and adjuvant settings [1]. This highlights the need for dose optimization specifically for combination regimens.

References

Trotabresib and Temozolomide Combination: Key Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings from clinical trials on the combination of trotabresib with standard temozolomide (TMZ) regimens [1] [2].

Aspect Findings in Clinical Trials
Recommended Phase 2 Dose (RP2D) This compound 30 mg/day, 4 days on/24 days off schedule, in both adjuvant (with TMZ) and concomitant (with TMZ + Radiotherapy) settings [1] [2].
Safety & Tolerability Generally well-tolerated. Most frequent Grade 3/4 Treatment-Related Adverse Event (TRAE) was thrombocytopenia (7/14 pts in concomitant; 9/18 pts in adjuvant cohort). Most other TRAEs were mild or moderate [1] [2].
Pharmacokinetics (PK) This compound PK when combined with TMZ (with or without radiotherapy) was consistent with historical data for this compound monotherapy. TMZ and radiotherapy did not notably impact this compound's PK profile [1].
Preliminary Efficacy Encouraging treatment durations. At data cutoff, one patient in the adjuvant cohort achieved a complete response (ongoing at cycle 20). 6-month progression-free survival rates were 57.8% (adjuvant) and 69.2% (concomitant) [1] [2].
Key Rationale for Combination Preclinical data shows this compound downregulates MGMT expression, a key enzyme responsible for TMZ resistance, and demonstrates antitumor activity in glioblastoma models regardless of MGMT promoter status [1].

Experimental Protocols & Mechanistic Insights

For scientists designing experiments, the following details on methodology and mechanistic rationale are critical.

  • Clinical Trial Design (Phase Ib, NCT04324840): The study investigated this compound combined with TMZ in two settings [1]:
    • Adjuvant Setting: Patients received 6 cycles of this compound (15, 30, or 45 mg) + TMZ (per label), followed by maintenance this compound monotherapy (45 mg).
    • Concomitant Setting: Patients received this compound (15 or 30 mg) + TMZ + Radiotherapy (RT).
  • Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and recommended phase II dose (RP2D) of this compound [1].
  • Secondary/Exploratory Endpoints: Preliminary efficacy (response rates, progression-free survival), pharmacokinetics (PK), and pharmacodynamics (PD) [1].

The molecular rationale for combining these drugs is illustrated in the following pathway diagram:

G TMZ Temozolomide (TMZ) Alkylation DNA Alkylation TMZ->Alkylation Causes Apoptosis Tumor Cell Apoptosis Alkylation->Apoptosis Leads to MGMT MGMT Enzyme (DNA Repair) MGMT->Alkylation Repairs This compound This compound (BET inhibitor) This compound->MGMT Downregulates BET BET Proteins (e.g., BRD4) This compound->BET Inhibits Myc Oncogene Downregulation (e.g., MYC) BET->Myc Regulates Myc->Apoptosis Promotes

Frequently Asked Questions for Technical Support

Q1: Does this compound have any known drug-drug interactions with common supportive care medications used with temozolomide? A1: The available clinical studies did not report specific drug-drug interactions between this compound and supportive care drugs. However, a general database lists 279 drugs with known interactions with temozolomide, including many common medications, with 55 classified as major interactions [3]. It is crucial to screen all concomitant medications for potential interactions with the temozolomide component of the regimen.

Q2: What is the evidence that this compound penetrates the blood-brain barrier (BBB) to reach the tumor? A2: A separate "window-of-opportunity" phase I study (CC-90010-GBM-001) provided direct evidence. In patients with recurrent high-grade glioma who received this compound before salvage surgery, the drug was detected in resected tumor tissue. The mean brain tumor tissue-to-plasma ratio was 0.84, confirming notable penetration of the blood-brain-tumor barrier [4].

Q3: What are the most critical adverse events to monitor in preclinical and clinical studies of this combination? A3: Based on trial data [1] [2] and the known profile of temozolomide [5]:

  • Hematological Toxicity: Thrombocytopenia is the most frequent severe (Grade 3/4) adverse event. Close monitoring of complete blood counts is essential.
  • Hepatotoxicity: Temozolomide has been associated with a risk of idiosyncratic cholestatic hepatitis and liver injury [6]. Regular monitoring of liver function tests (ALT, AST, Alkaline Phosphatase, bilirubin) is recommended.
  • Other Events: Nausea, vomiting, and fatigue are common but are often mild to moderate.

Q4: What is the proposed mechanism by which this compound overcomes temozolomide resistance? A4: Resistance to temozolomide is often mediated by the DNA repair protein MGMT [1]. Preclinical data indicates that this compound downregulates MGMT expression in a dose-dependent manner [1]. Furthermore, as a BET inhibitor, it downregulates key oncogenes like MYC, which may exert additional antiproliferative effects independent of MGMT status [1].

References

Trotabresib OTX015 comparison brain penetration

Author: Smolecule Technical Support Team. Date: February 2026

Trotabresib vs. OTX015: Comparison at a Glance

Feature This compound (CC-90010) OTX015 (Birabresib, MK-8628)
Brain Penetration (Human Data) Confirmed. Mean brain tumor tissue:plasma ratio of 0.84; estimated unbound partition coefficient (Kp,uu) of 0.37 [1] [2]. Not confirmed. Clinical trial in rGBM terminated due to limited efficacy, suggesting poor brain penetration or activity [3].
Key Clinical Evidence Phase I "window-of-opportunity" study (NCT04047303) directly measured drug concentrations in resected tumor tissue [1] [2]. Phase I study in solid tumors showed limited activity; GBM-specific trial (NCT02296476) was terminated early [3].
Pharmacodynamic Target Engagement Demonstrated. Modulation of pharmacodynamic markers observed in both blood and resected brain tumor tissue [1]. No direct evidence from brain tumor studies available.
Clinical Trial Status in GBM Active. Investigation ongoing in newly diagnosed GBM in combination with TMZ and radiotherapy (NCT04324840) [1]. Discontinued. Development for GBM halted [3].
Molecular Profile Oral, potent, reversible BET inhibitor; molecular weight of 383 Da and high lipophilicity [1]. Potent BRD2/3/4 inhibitor; structurally similar to JQ1 [3].

Experimental Data and Protocols for this compound

The conclusive data on this compound's brain penetration comes from a dedicated Phase I study (CC-90010-GBM-001, NCT04047303) designed as a "window-of-opportunity" trial [1] [2].

  • Study Population: Patients with recurrent high-grade gliomas (e.g., glioblastoma) scheduled for salvage resection.
  • Dosing Protocol: Patients received This compound 30 mg/day on days 1–4 before surgery. Salvage resection was planned for 6–24 hours after the last dose [1].
  • Sample Collection: During surgery, resected brain tumor tissue was collected. Time-matched plasma samples were also taken.
  • Bioanalytical Method: Drug concentrations were quantified in both tissue and plasma to calculate the tissue-to-plasma ratio and the estimated unbound partition coefficient (Kp,uu), a key metric for assessing central nervous system penetration [1].
  • Key Findings: The study successfully confirmed that this compound penetrates the blood-brain-tumor barrier, with a mean tissue:plasma ratio of 0.84 and a Kp,uu of 0.37 [1]. Furthermore, modulation of pharmacodynamic markers in the tumor tissue provided evidence of target engagement [1].

BET Inhibition Mechanism in Glioblastoma

Bromodomain and extraterminal (BET) proteins like BRD4 are epigenetic "readers" that regulate oncogene expression. BET inhibitors block this function, showing promise in disrupting glioblastoma pathways.

G Acetylated_Histone Acetylated Histone BRD4 BET Protein (e.g., BRD4) Acetylated_Histone->BRD4 Binds to Oncogene_Transcription Oncogene Transcription (e.g., c-Myc) BRD4->Oncogene_Transcription Activates BET_Inhibitor BET Inhibitor (this compound/OTX015) BET_Inhibitor->BRD4 Blocks Binding

The diagram illustrates the core mechanism: BET inhibitors compete for the acetyl-lysine binding pocket on BET proteins, disrupting their recruitment to chromatin and subsequent activation of oncogenes that drive tumor growth and stemness [1] [3].

Interpretation and Research Implications

The available data indicates that this compound is currently the more promising candidate for neuro-oncology drug development.

  • This compound's Profile: Its confirmed brain penetration and target engagement in human GBM tissue support its continued clinical development. The ongoing Phase Ib/II trial combining it with standard chemoradiotherapy in newly diagnosed GBM will provide critical efficacy data [1] [2].
  • OTX015's Setback: The termination of the OTX015 trial in recurrent GBM highlights a common challenge in neuro-oncology: promising preclinical activity in models does not always translate to clinical efficacy, often due to inadequate drug exposure in the brain [3].

References

Trotabresib Efficacy and Safety Data from Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key data from clinical trials investigating trotabresib, primarily as a monotherapy in advanced cancers, including high-grade glioma (HGG) and glioblastoma (GBM).

Trial Metric Trial Population Data / Outcome Trial Context
Brain Tumor Penetration Recurrent HGG (Phase I, NCT04047303) [1] Mean tumor tissue:plasma ratio: 0.84 (KPUU: 0.37) "Window-of-opportunity" trial; confirms BBB penetration and target engagement [1].
6-Month Progression-Free Survival (PFS) Recurrent HGG (Phase I, NCT04047303) [1] 12% Single-arm study in recurrent setting [1].
Overall Survival (OS) Recurrent HGG (Phase I, NCT04047303) [1] Median OS: Not Reached (2 pts had stable disease at cycles 25 & 30) Limited data from a small cohort; indicates potential for long-term benefit in a subset [1].
Objective Response Rate (ORR) Advanced Solid Tumors (Phase I, NCT03220347) [2] 0.0% (95% CI, 0.0–8.6) Dose-expansion cohort; this compound showed limited tumor shrinkage [2].
Clinical Benefit Rate (CBR) Advanced Solid Tumors (Phase I, NCT03220347) [2] 31.7% (95% CI, 18.1–48.1) CBR = CR + PR + SD ≥4 months; indicates disease stabilization [2].
Most Frequent Gr 3/4 TRAE Recurrent HGG & Advanced Solid Tumors [1] [2] Thrombocytopenia Manageable safety profile; allowed some patients to remain on treatment for ≥2 years [1] [2].

Detailed Experimental Protocols

For your reference, here are the methodologies from the key trials that generated the above data.

  • CC-90010-GBM-001 (NCT04047303): A "Window-of-Opportunity" Phase I Study [1]

    • Objective: To investigate the CNS penetration, pharmacokinetics (PK), pharmacodynamics (PD), and safety of this compound in patients with recurrent HGG scheduled for salvage resection.
    • Intervention: Patients received this compound 30 mg/day for 4 days prior to surgery. After recovery, patients could enter a maintenance phase with this compound 45 mg/day (4 days on/24 days off per 28-day cycle).
    • Primary Endpoints: Plasma PK and concentration of this compound in resected brain tumor tissue.
    • Key Assessments: Tissue and time-matched plasma samples were analyzed to calculate the brain tumor tissue:plasma ratio. PD markers (e.g., CD70 expression) were analyzed in blood and tumor tissue via immunohistochemistry (IHC) to confirm target engagement.
  • CC-90010-ST-001 (NCT03220347): A Phase I Dose-Escalation and Expansion Study [2]

    • Objective: To assess the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound in heavily pretreated patients with advanced solid tumors or relapsed/refractory diffuse large B-cell lymphoma (DLBCL).
    • Intervention: Various doses and schedules were tested in the escalation part (Part A). The recommended Phase 2 dose (RP2D) was established as 45 mg/day (4 days on/24 days off).
    • Primary Endpoints: Safety, tolerability, and determination of the RP2D.
    • Key Efficacy Assessments: Objective response rate (ORR) and clinical benefit rate (CBR) were evaluated according to standard solid tumor response criteria.

Mechanism of Action and Clinical Development Pathway

This compound is an oral, potent, and reversible inhibitor of Bromodomain and Extraterminal (BET) proteins, which are epigenetic readers that regulate the expression of genes involved in cancer cell proliferation and survival [1] [2]. The following diagram illustrates its mechanism and the context of its clinical evaluation in GBM.

cluster_clinical Clinical Development Context This compound This compound BETProteins BET Proteins (e.g., BRD4) This compound->BETProteins Inhibits GeneTranscription Oncogenic Gene Transcription (e.g., c-MYC) BETProteins->GeneTranscription Promotes GBMHallmarks GBM Hallmarks: • Proliferation • Stemness • Therapy Resistance GeneTranscription->GBMHallmarks Phase1SolidTumors Phase I: Safety & PK established in advanced solid tumors (NCT03220347) WindowTrial Phase I 'Window' Trial: Confirmed brain penetration & target engagement in GBM (NCT04047303) OngoingCombo Ongoing Investigation: Combination with TMZ + Radiotherapy in newly diagnosed GBM (NCT04324840)

Interpretation of Findings for Researchers

The data indicates that this compound successfully addresses a critical challenge in neuro-oncology: penetrating the blood-brain-tumor barrier [1]. Its ability to demonstrate target engagement in the tumor tissue is a significant positive signal.

However, as a monotherapy, its efficacy in terms of tumor shrinkage is limited, which is a common observation for targeted agents in GBM [2]. The clinical benefit appears to be disease stabilization in a subset of patients, some of whom experienced prolonged treatment. This profile suggests its primary therapeutic value may lie in combination regimens. This hypothesis is being tested in an ongoing clinical trial combining this compound with temozolomide and radiotherapy in newly diagnosed glioblastoma (NCT04324840) [1].

References

Trotabresib Progression-Free Survival Data

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Trial Phase & Design PFS Metric Result Key Findings & Context
Recurrent High-Grade Glioma [1] [2] Phase I "Window-of-Opportunity" (N=20) 6-month PFS Rate 12% Demonstrated notable brain tumor tissue penetration (tissue:plasma ratio: 0.84). Two patients had prolonged stable disease (cycles 25 and 30) [1].
Advanced Solid Tumors [3] Phase I Dose-Expansion (N=41) Objective Response Rate (ORR) 0.0% Despite a 0% ORR, the Clinical Benefit Rate (SD ≥4 months) was 31.7%. Some patients had very prolonged stable disease, with one remaining on treatment for 4.0 years[ citation:4].
Relapsed/Refractory DLBCL [3] Phase I Dose-Expansion (N=23) Objective Response Rate (ORR) 13.0% This data comes from heavily pretreated patients. The study established the recommended Phase II dose (RP2D) for further investigation [3].

Detailed Experimental Protocols

The data in the table was generated through the following clinical trial methodologies:

  • For Recurrent High-Grade Glioma (NCT04047303) [1] [2]:

    • Study Design: This was a "window-of-opportunity" trial. Patients scheduled for salvage resection received trotabresib (30 mg/day for 4 days) before surgery. After recovery, they entered a maintenance phase with a higher dose (45 mg/day, 4 days on/24 days off per 28-day cycle).
    • Primary Endpoints: The study focused on pharmacokinetics (PK) and measuring this compound concentrations in resected brain tumor tissue.
    • Key Assessments: PFS was a secondary endpoint. Researchers specifically calculated the 6-month PFS rate and monitored the duration of stable disease.
  • For Solid Tumors and DLBCL (NCT03220347) [3]:

    • Study Design: This was a Phase I, open-label, multi-center trial. It included a dose-escalation part (Part A) and dose-expansion parts (Parts B and C).
    • Dosing: The recommended Phase II dose (RP2D) used in the expansion cohorts was 45 mg/day on a 4 days on/24 days off schedule in 28-day cycles.
    • Key Assessments: Preliminary efficacy was a secondary endpoint. Responses were evaluated using standard criteria, with the Objective Response Rate (ORR) and Clinical Benefit Rate (CBR) serving as key metrics. Prolonged treatment duration and survival were also tracked.

BET Inhibition and MYC Signaling Pathway

This compound is a Bromodomain and Extra-Terminal (BET) inhibitor. It exerts its anti-tumor effects primarily by disrupting the transcription of key oncogenes like MYC [4] [3]. The diagram below illustrates this core mechanism of action.

G AcH Acetylated Histones BRD4 BET Protein (BRD4) AcH->BRD4 Binds to P_TEFb P-TEFb Complex BRD4->P_TEFb Recruits Mediator Mediator Complex BRD4->Mediator Recruits RNAP2 RNA Polymerase II P_TEFb->RNAP2 Activates Mediator->RNAP2 Activates MYC MYC Oncogene RNAP2->MYC Transcribes Prolif Cancer Cell Proliferation & Survival MYC->Prolif BETi BET Inhibitor (e.g., this compound) BETi->BRD4 Inhibits Binding BETi->MYC Downregulates Expression

The search results indicate that the dependency of cancers on the MYC pathway can vary. While this compound can downregulate MYC and cause cell cycle arrest in many models, the induction of cell death may be more pronounced in tumors with higher intrinsic MYC dependency [4]. This variability may explain the range of clinical efficacy observed across different cancer types.

Interpretation and Next Steps for Research

The available data shows that this compound has promising biological activity, particularly its ability to penetrate the brain tumor barrier. However, its efficacy as a single agent appears to be most pronounced in achieving durable stable disease rather than high objective response rates.

  • Combination Therapies: Based on these findings, the research focus for this compound has shifted toward combination therapies. An ongoing phase Ib/II clinical trial (NCT04324840) is investigating this compound in combination with temozolomide with or without radiotherapy in patients with newly diagnosed glioblastoma [1] [5].
  • Comparative Data: The search results did not contain head-to-head PFS comparisons between this compound and other BET inhibitors. A comprehensive comparison guide would require gathering data on other inhibitors (such as birabresib, molibresib, or OTX015) from their respective publications and clinical trial records.

References

Trotabresib clinical outcomes versus historical controls

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes & Comparison with Historical Data

The following tables summarize key efficacy and safety data from trotabresib clinical trials and historical controls for glioblastoma.

Table 1: Efficacy Outcomes in Newly Diagnosed Glioblastoma (ndGBM)

Study / Agent Phase Patient Population Key Efficacy Outcomes Reference

| This compound + TMZ ± RT (CC-90010-GBM-002) | Ib | ndGBM (n=32 across cohorts) | - 6-month PFS rate: 57.8% (adjuvant), 69.2% (concomitant)

  • Median treatment duration: ~33-34 weeks
  • 1 patient achieved Complete Response | [1] | | Historical Control (Stupp Regimen) | III | ndGBM | - 6-month PFS rate: 53.9%
  • Median OS: 12-15 months
  • 5-year OS rate: 9.8% | [2] [3] | | DCVax-L Vaccine | III | ndGBM | - Median OS: 19.3 months (vs. 16.5 months in control)
  • Survival at 60 months: 13.0% (vs. 5.7% in control) | [2] |

Table 2: Efficacy, Safety, and Pharmacokinetics in Recurrent High-Grade Glioma

Parameter This compound Monotherapy (CC-90010-GBM-001) Findings
Brain Penetration Measured in resected tumor tissue after pre-surgical dosing Mean tumor tissue:plasma ratio = 0.84, indicating significant penetration of the blood-brain-tumor barrier [4].
Preliminary Efficacy Patients with recurrent disease 6-month PFS rate: 12%; two patients remained on treatment with stable disease for over 2 years [4].
Common TRAEs Thrombocytopenia Most frequent grade 3/4 TRAE; generally manageable [4].

Detailed Experimental Protocols

To ensure clarity and reproducibility for a scientific audience, here are the methodologies from the key clinical trials cited.

1. Phase Ib/II Study (CC-90010-GBM-002) in ndGBM [1]

  • Objective: To determine the safety, tolerability, and recommended Phase II dose (RP2D) of this compound in combination with standard therapy.
  • Patient Population: Adults with newly diagnosed glioblastoma following partial or complete tumor resection.
  • Study Arms:
    • Concomitant Setting: this compound (15 or 30 mg) was administered on a 4-days-on/24-days-off schedule during radiotherapy (RT) with concomitant temozolomide (TMZ).
    • Adjuvant Setting: this compound (15, 30, or 45 mg) on the same schedule was combined with adjuvant TMZ for 6 cycles, followed by this compound monotherapy maintenance.
  • Endpoints: Primary endpoints were safety and RP2D determination. Secondary endpoints included preliminary efficacy (e.g., PFS) and pharmacokinetics.

2. "Window-of-Opportunity" Study (CC-90010-GBM-001) in Recurrent Glioma [4]

  • Objective: To directly evaluate the CNS penetration and pharmacodynamics of this compound.
  • Patient Population: Patients with recurrent high-grade glioma scheduled for salvage resection.
  • Dosing Protocol: Patients received This compound 30 mg/day for 4 days prior to their scheduled surgery. After recovery, they could enter a maintenance phase receiving This compound 45 mg on a 4-days-on/24-days-off schedule.
  • Primary Endpoints:
    • Concentration of this compound in resected brain tumor tissue.
    • Plasma pharmacokinetics.
  • Sample Analysis: Drug concentrations were measured in time-matched plasma and resected tumor tissue samples. Pharmacodynamic effects were assessed by analyzing changes in gene expression in blood and tumor tissue.

Mechanism of Action and Trial Design

The diagram below illustrates this compound's mechanism of action and its evaluation in clinical trials for glioblastoma.

Interpretation of Findings and Future Directions

  • Efficacy Context: The 6-month PFS rates for this compound combinations appear numerically higher than the historical control of 53.9% [1]. However, these are early-phase data without direct statistical comparison. The ongoing randomized phase II part of the trial will provide a more definitive efficacy comparison against the standard of care [1].
  • Key Differentiator: A critical finding for this compound is its demonstrated penetration of the blood-brain-tumor barrier, a major hurdle for glioma therapies, with a tissue-to-plasma ratio of 0.84 [4]. This property may underpin the observed clinical activity.
  • Future Research: The research community is actively exploring other pathways and targets. The phase I trial of the bispecific molecule tebotelimab (targeting PD-1 and LAG-3) shows activity in other solid tumors, illustrating the broader landscape of immunotherapy that GBM research aims to leverage [5].

References

Trotabresib and Other BET Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a comparison of trotabresib with other BET inhibitors for which recent clinical data is available.

Drug Name Highest Reported Phase Reported Efficacy (ORR) in Specific Cancers Key Safety Profile Development Status for Monotherapy

| This compound (CC-90010) [1] [2] [3] | Phase II (in GBM) [4] | R/R DLBCL: 13.0% (Part B, n=23) [2] Advanced Solid Tumors: 0% ORR, 31.7% CBR (Part C, n=41) [2] Glioblastoma: Clinical activity observed in early trials [1] [3] | Most common severe TRAEs: thrombocytopenia, anemia, neutropenia [2]. Generally manageable, allowing long-term treatment [2]. | Active, in combination therapy for GBM [3]. | | BI 894999 [5] | Phase Ib | R/R DLBCL: 5.6% (n=18) [5] NUT Carcinoma: 7.1% (n=42) [5] mCRPC: 2.7% (n=37) [5] | Most frequent DLT: grade 4 thrombocytopenia [5]. Profile consistent with class [5]. | Further development not planned due to minimal efficacy [5]. | | TQB3617 [6] | Phase I | R/R Lymphomas: 31% (n=39), including HL, T-cell, and B-cell lymphomas [6] | Most common grade 3-4 TRAE: thrombocytopenia (36%) [6]. | Promising; phase II trial warranted [6]. |

Detailed Experimental Data and Protocols

For researchers, the key experimental details from the clinical trials cited above are summarized below.

This compound (CC-90010) Clinical Trials
  • Study Designs: Data is primarily from the first-in-human, open-label, phase I CC-90010-ST-001 study (NCT03220347) [2] [7].
    • Parts A & C (Solid Tumors) & Part B (R/R DLBCL): The study included dose escalation (Part A) and expansion cohorts (Parts B and C) in heavily pretreated patients [2].
    • Part C also assessed the effects of food on the pharmacokinetics of this compound as a secondary endpoint [2].
    • GBM Combination Study (NCT04324840): A phase Ib study investigating this compound combined with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma (ndGBM) [3].
  • Dosing: The Recommended Phase II Dose (RP2D) was established as 45 mg/day for 4 consecutive days, followed by 24 days off in a 28-day cycle. An alternative RP2D was 30 mg/day for 3 consecutive days, followed by 11 days off [2] [3].
  • Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and RP2D [2] [3].
  • Secondary Endpoints: Clinical benefit rate (CBR), objective response rate (ORR), pharmacokinetics (PK), and duration of response [2].
BI 894999 Clinical Trial
  • Study Design: This was an open-label, dose-finding phase Ia/Ib study (NCT02516553) [5].
  • Dosing: Multiple schedules were tested. The Maximum Tolerated Dose (MTD) for patients with DLBCL was 1.5 mg once daily on days 1-14 of a 21-day cycle [5].
  • Primary Endpoints: The number of patients with dose-limiting toxicities (DLTs) during the MTD evaluation period (Phase Ia) and the treatment period (Phase Ib) [5].
  • Patient Population: The trial enrolled patients with R/R DLBCL and solid tumors (including NUT carcinoma, CRC, mCRPC, and SCLC) who had failed prior therapies [5].
TQB3617 Clinical Trial
  • Study Design: A phase I trial (NCT05110807) using a 3+3 dose-escalation design in patients with R/R lymphomas [6].
  • Dosing: The RP2D was selected as 0.1 mg once daily in two 21-day cycles, followed by a schedule of 14 days on and 7 days off in subsequent cycles [6].
  • Primary Endpoints: Safety, DLTs, and the RP2D [6].
  • Secondary Endpoints: Pharmacokinetics and preliminary efficacy [6].

BET Inhibition Mechanism and Clinical Workflow

The following diagram illustrates the general mechanism of action of BET inhibitors and the common workflow for their clinical evaluation.

bet_inhibitor_flow HistoneAcetylation Histone Acetylation BETProteinBinding BET Protein Binding to Acetylated Lysine HistoneAcetylation->BETProteinBinding OncogeneTranscription Oncogene Transcription (e.g., MYC) BETProteinBinding->OncogeneTranscription BETInhibitor BET Inhibitor Administration DisplacedBET BET Protein Displaced BETInhibitor->DisplacedBET Competes for Binding Site TranscriptionHalt Oncogene Transcription Halted DisplacedBET->TranscriptionHalt Apoptosis Cancer Cell Apoptosis TranscriptionHalt->Apoptosis

bet_trial_design Start Phase I Trial Start DoseEscalation Dose Escalation (3+3 Design) Start->DoseEscalation MTD_RP2D Determine MTD / RP2D DoseEscalation->MTD_RP2D Safety Primary: Safety & Tolerability DoseEscalation->Safety PK Secondary: PK Analysis DoseEscalation->PK DoseExpansion Dose Expansion Cohorts MTD_RP2D->DoseExpansion Efficacy Secondary: Preliminary Efficacy (ORR, CBR, PFS) DoseExpansion->Efficacy

Key Differentiation and Future Directions

  • This compound's Position: this compound distinguishes itself with reported blood-brain barrier penetration, which is a significant advantage for treating CNS tumors like glioblastoma [1]. Its clinical development continues to advance, particularly in combination therapies for newly diagnosed and recurrent GBM [3].
  • Class-Wide Challenges: The development of BET inhibitors is challenged by a narrow therapeutic index. Hematological toxicities, especially thrombocytopenia, are the most common dose-limiting factors across the class [1] [5] [6].
  • Future as Combinatorial Agents: Given the modest efficacy of BET inhibitors as monotherapies in most solid tumors, the future of this drug class likely lies in rational combinations. Preclinical data suggests synergy with immunotherapies (e.g., anti-PD-1) by overcoming T-cell exhaustion, and with standard chemotherapies like temozolomide [1].

References

Trotabresib treatment duration compared alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Trotabresib and Alternative Therapies for R/R DLBCL

Therapy Name Therapy Class / Mechanism Reported Treatment Duration (from clinical trials) Key Efficacy Metrics (ORR, CR)

| This compound [1] | Oral BET inhibitor | RP2D Schedules: • 45 mg/day, 4 days on/24 days off • 30 mg/day, 3 days on/11 days off Observed Duration: Some patients remained on treatment for ≥2 years; two for ≥3 years. | ORR: 13.0% (95% CI, 2.8–33.6) in R/R DLBCL | | Tafasitamab + Lenalidomide [2] | Fc-enhanced anti-CD19 mAb + Immunomodulatory drug | Not explicitly stated. Median duration of response (DOR) was 43.9 months. | ORR: 57.5% CR: 40.0% | | Loncastuximab Tesirine [2] | Anti-CD19 Antibody-Drug Conjugate (ADC) | Not explicitly stated. Median DOR was 10.3 months (13.4 months for patients with CR). | ORR: 48.3% CR: 35.0% | | CAR T-Cell Therapy [2] | Autologous Cellular Therapy | Not explicitly stated for compared modalities. | ORR: ~46% (for patients treated with Lonca after CAR-T) |

This compound Clinical Trial Methodology

The data for this compound comes from the CC-90010-ST-001 (NCT03220347) trial, an open-label phase I study [1].

  • Primary Objectives: To determine the safety, tolerability, maximum tolerated dose, and recommended Phase 2 dose (RP2D).
  • Dosing Schedule: The study evaluated intermittent dosing schedules (e.g., 4 days on/24 days off) to improve tolerability, allowing for prolonged administration [1].
  • Patient Population: Heavily pretreated patients with advanced solid tumors and R/R DLBCL (median of 4 prior treatment regimens) [1].
  • Key Endpoints: Safety, objective response rate (ORR), clinical benefit rate (CBR), and duration of response [1].

BET Inhibition Mechanism of Action

This compound is a Bromodomain and Extra-Terminal (BET) protein inhibitor. The following diagram illustrates its mechanism of action and the context of its clinical application.

G BET Inhibitor Mechanism and Clinical Context AcetylatedHistone Acetylated Histones BETProtein BET Proteins (BRD2, BRD3, BRD4) AcetylatedHistone->BETProtein Binds to TranscriptionalApparatus Transcriptional Apparatus (Mediator complex, p-TEFb) BETProtein->TranscriptionalApparatus Recruits OncogeneExpression Transcription of Oncogenes (e.g., MYC) TranscriptionalApparatus->OncogeneExpression Activates CancerPhenotype Cancer Cell Proliferation & Survival OncogeneExpression->CancerPhenotype This compound This compound (BET Inhibitor) This compound->BETProtein Inhibits

References

×

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

383.11912932 g/mol

Monoisotopic Mass

383.11912932 g/mol

Heavy Atom Count

27

UNII

K424WH3WU0

Dates

Last modified: 04-14-2024

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